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  • Product: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine
  • CAS: 10299-74-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine: Properties and Potential

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, a member of the medicinally significant 7-azaindole family. While specific experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, a member of the medicinally significant 7-azaindole family. While specific experimental data for this particular analog is sparse, this document synthesizes information from the parent scaffold and related derivatives to offer expert insights into its physicochemical characteristics, spectroscopic profile, synthesis, and pharmacological potential. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the application of novel heterocyclic scaffolds.

Introduction: The Significance of the 7-Azaindole Scaffold

3-Ethyl-1H-pyrrolo[2,3-b]pyridine belongs to the class of compounds known as 7-azaindoles. This heterocyclic system is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly minor structural change imparts a unique set of electronic and physicochemical properties that have made the 7-azaindole scaffold a privileged structure in modern drug discovery.[1]

The strategic placement of the pyridine nitrogen introduces a hydrogen bond acceptor while the pyrrole nitrogen remains a hydrogen bond donor. This dual functionality is crucial for its biological activity, most notably its ability to act as an excellent "hinge-binding" motif in protein kinases.[2] Kinase inhibitors are a cornerstone of targeted cancer therapy, and many successful drugs incorporate the 7-azaindole core to mimic the adenine portion of ATP, effectively blocking the enzyme's function.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antitumor agents, dopamine D4 ligands, and inhibitors of SARS-CoV-2 protein interactions.[1][3][4] The 3-ethyl derivative is an exemplar of this class, poised for exploration in various drug discovery programs.

Physicochemical Properties

Data Summary: Parent Scaffold vs. 3-Ethyl Derivative (Estimated)

Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)3-Ethyl-1H-pyrrolo[2,3-b]pyridine (Estimated)Rationale for Estimation
Molecular Formula C₇H₆N₂C₉H₁₀N₂Addition of a C₂H₄ group.
Molecular Weight 118.14 g/mol [3][5]146.19 g/mol Addition of 28.05 g/mol for the ethyl group.
Melting Point 105-107 °C[3]Likely similar or slightly lowerAlkyl substitution can disrupt crystal packing, potentially lowering the melting point.
Boiling Point 270 °C[3]> 270 °CIncreased molecular weight and van der Waals forces will raise the boiling point.
pKa (Pyrrole NH) ~16-17 (in DMSO)~16-17The ethyl group is weakly electron-donating and should have a minimal effect on the acidity of the distant pyrrole N-H.
pKa (Pyridinium) 7.2 (for 7-azaindole vs 9.1 for 5-azaindole)[6]~7.2The C3-ethyl group is not expected to significantly alter the basicity of the pyridine nitrogen. The pKa is comparable to 2-aminopyridine.[6]
Predicted LogP 1.1 - 1.8[5][7]1.9 - 2.5The addition of an ethyl group will increase the lipophilicity of the molecule.

Synthesis and Reactivity

The synthesis of 3-substituted 7-azaindoles is a well-trodden path in organic chemistry, providing a reliable blueprint for the preparation of the 3-ethyl derivative. A common and effective strategy involves the electrophilic substitution of the 7-azaindole core, which preferentially occurs at the C3 position due to the electronic nature of the bicyclic system.

Proposed Synthetic Protocol: Friedel-Crafts Acylation and Reduction

This two-step protocol provides a straightforward and scalable route to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine from the commercially available 7-azaindole.

Step 1: Friedel-Crafts Acylation to 3-Acetyl-1H-pyrrolo[2,3-b]pyridine

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (CH₃COCl, 1.1 equivalents) dropwise to the suspension.

  • Substrate Addition: Dissolve 1H-pyrrolo[2,3-b]pyridine (7-azaindole, 1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-acetyl-7-azaindole can be purified by column chromatography on silica gel.

Step 2: Wolff-Kishner Reduction to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

  • System Setup: In a round-bottom flask fitted with a reflux condenser, combine the purified 3-acetyl-7-azaindole (1.0 equivalent), diethylene glycol as the solvent, and hydrazine hydrate (N₂H₄·H₂O, 4-5 equivalents).

  • Initial Reflux: Heat the mixture to 120-130 °C for 2 hours.

  • Base Addition & Water Removal: Cool the mixture slightly and add potassium hydroxide (KOH, 4-5 equivalents). Replace the reflux condenser with a distillation head and heat the mixture to 190-200 °C to remove water and excess hydrazine.

  • Final Reflux: Once the distillation ceases, re-attach the reflux condenser and maintain the temperature at 190-200 °C for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature, dilute with water, and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, can be purified by silica gel chromatography or recrystallization.

Synthetic Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction A 7-Azaindole C 3-Acetyl-7-azaindole A->C 0°C to RT B Acetyl Chloride + AlCl₃ in DCM B->C E 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (Final Product) C->E Reflux, 190-200°C C->E D Hydrazine Hydrate + KOH in Diethylene Glycol D->E

Caption: A plausible two-step synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.

Spectroscopic Profile (Predicted)

The structural identity of the synthesized compound must be validated by spectroscopic methods. Based on the known spectra of 7-azaindole and general principles of NMR spectroscopy, the following profile is expected for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.

Expected NMR Data

NucleusPredicted Chemical Shift (δ, ppm) and MultiplicityRationale
¹H NMR ~11.5 (br s, 1H, N1-H)Pyrrole N-H proton, typically broad and downfield.
~8.2 (dd, 1H, H6)Pyridine proton adjacent to nitrogen.
~7.8 (dd, 1H, H4)Pyridine proton ortho to the fusion point.
~7.2 (s, 1H, H2)Pyrrole proton, shifted slightly from the parent due to the adjacent ethyl group.
~7.0 (dd, 1H, H5)Pyridine proton meta to the nitrogen.
~2.8 (q, 2H, -CH₂-)Methylene protons of the ethyl group, split by the methyl protons.
~1.3 (t, 3H, -CH₃)Methyl protons of the ethyl group, split by the methylene protons.
¹³C NMR ~149, ~144, ~127Pyridine carbons (C6, C7a, C4).
~129, ~121Pyrrole carbons (C2, C3a).
~118Site of ethylation (C3), shifted downfield.
~116Pyridine carbon (C5).
~20Methylene carbon (-CH₂-).
~15Methyl carbon (-CH₃).

Mass Spectrometry: The compound is expected to show a strong molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 146 or 147, respectively. A likely fragmentation pattern would involve the loss of a methyl radical (·CH₃) to give a fragment at m/z 131.

Pharmacological Significance and Applications in Drug Discovery

The true value of the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold lies in its proven potential as a pharmacophore in drug design.

The 7-Azaindole Core as a Kinase Inhibitor

The primary driver for the widespread use of the 7-azaindole scaffold is its effectiveness as a "hinge-binder" for protein kinases.[2] The kinase hinge region is a flexible loop connecting the N- and C-lobes of the enzyme catalytic domain, and it forms critical hydrogen bonds with the adenine ring of ATP. The 7-azaindole core perfectly mimics this interaction:

  • N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor.

  • N1-H (Pyrrole Nitrogen): Acts as a hydrogen bond donor.

This bidentate hydrogen bonding pattern anchors the inhibitor in the ATP-binding pocket, leading to potent inhibition. The C3 position, where the ethyl group resides, points out towards the solvent-exposed region of the active site. This position is a critical vector for modification to enhance potency and selectivity. By adding substituents at C3, medicinal chemists can probe for additional interactions in adjacent hydrophobic pockets, thereby tuning the compound's profile for a specific kinase target.[4]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor cluster_2 Hydrophobic Pocket hinge Backbone N-H ··· O=C Backbone azaindole Pyrrole N-H Pyridine N 3-Ethyl Group hinge->azaindole:f1 H-Bond (Acceptor) azaindole:f0->hinge H-Bond (Donor) pocket Selectivity Pocket azaindole:f2->pocket Hydrophobic Interaction

Caption: The 7-azaindole scaffold forming key hydrogen bonds with a kinase hinge region.

Other Potential Applications

Beyond kinase inhibition, the 7-azaindole core has been successfully incorporated into agents targeting:

  • Fibroblast Growth Factor Receptors (FGFRs): A key target in various cancers.[8]

  • Phosphodiesterase 4B (PDE4B): Implicated in inflammatory and central nervous system diseases.

  • Dopamine Receptors: Relevant for neuropsychiatric disorders.[3]

  • Antiviral Agents: Including inhibitors of influenza and SARS-CoV-2.[1][4]

The 3-ethyl substituent provides a moderate increase in lipophilicity without adding excessive bulk, making it an attractive starting point for lead optimization campaigns targeting these and other proteins.

Conclusion

3-Ethyl-1H-pyrrolo[2,3-b]pyridine is a promising, yet underexplored, member of the highly valuable 7-azaindole family of heterocycles. While direct experimental characterization is limited, its properties can be reliably inferred from its parent scaffold. Established synthetic routes make it readily accessible for further investigation. Its core structure is a validated pharmacophore for kinase inhibition and has demonstrated broad utility across multiple therapeutic areas. This compound represents a valuable building block for drug discovery programs seeking to leverage the proven biological potential of the 7-azaindole core. Further empirical studies are warranted to fully characterize its properties and unlock its therapeutic potential.

References

  • Romero, A. G., et al. (1999). Synthesis and SAR of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Bioorganic & Medicinal Chemistry Letters, 9(4), 585-8. [Link]

  • Báti, G., et al. (2021). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 26(21), 6675. [Link]

  • 7-Azaindole Properties. (n.d.). LookChem. [Link]

  • Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. [Link]

  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27655-27666. [Link]

  • Tummala, R., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1), 1-20. [Link]

  • de Koning, C. B., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(1), 89-99. [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(3), 244-248. [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the medicinally significant 7-azaindole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the medicinally significant 7-azaindole scaffold. While specific data for this ethyl-substituted analogue is not extensively documented in public literature, this document extrapolates its core characteristics from the well-established chemistry of the parent heterocycle. By explaining the causality behind synthetic strategies and the logic of its application in drug discovery, this guide serves as an essential resource for professionals in the field.

Core Compound Identity: CAS Number and Structure

A specific CAS (Chemical Abstracts Service) registry number for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is not readily found in major chemical databases. This suggests that while the compound is structurally straightforward, it may not have been synthesized or characterized extensively as a standalone chemical entity for commercial purposes.

For reference, the parent compound, 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole , has the CAS number 271-63-6 [1]. The core of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is this 7-azaindole structure, which is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyridine ring. The "3-Ethyl" designation indicates the attachment of an ethyl group (-CH₂CH₃) at the 3-position of the pyrrole ring.

The structure of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is depicted below.

workflow start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) step1 Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl₃) start->step1 intermediate 3-Acetyl-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Reduction (e.g., Wolff-Kishner or Clemmensen Reduction) intermediate->step2 product 3-Ethyl-1H-pyrrolo[2,3-b]pyridine step2->product

Figure 2: Proposed synthetic workflow for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol:

Step 1: Synthesis of 3-Acetyl-1H-pyrrolo[2,3-b]pyridine (Intermediate)

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add acetyl chloride dropwise.

  • Addition of Substrate: Add 1H-pyrrolo[2,3-b]pyridine (7-azaindole) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by carefully pouring it onto crushed ice, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 3-acetyl intermediate.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Causality: The use of a Lewis acid like AlCl₃ activates the acetyl chloride, generating a highly electrophilic acylium ion. The electron-rich pyrrole ring of the 7-azaindole then attacks this electrophile. The substitution occurs at the 3-position due to the electronic properties of the bicyclic system, which favor electrophilic attack at this site over the 2-position or the pyridine ring.[2]

Step 2: Reduction to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (Final Product)

The intermediate ketone can be reduced to the corresponding alkyl group via several established methods:

  • Wolff-Kishner Reduction:

    • Hydrazone Formation: The 3-acetyl-1H-pyrrolo[2,3-b]pyridine is heated with hydrazine hydrate in a high-boiling point solvent like ethylene glycol.

    • Decomposition: A strong base, such as potassium hydroxide, is added, and the temperature is raised to facilitate the decomposition of the hydrazone and elimination of nitrogen gas, yielding the ethyl group.

  • Clemmensen Reduction:

    • Reaction Conditions: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.

Causality: The Wolff-Kishner reduction is performed under basic conditions and is suitable for compounds that are stable to strong bases. The Clemmensen reduction, on the other hand, is carried out in a strongly acidic medium. The choice between these methods would depend on the overall stability of the 7-azaindole core and any other functional groups present under these harsh conditions.

Physicochemical Properties and Reactivity

The physicochemical properties of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine can be inferred from its structure and the known properties of its parent scaffold.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₀N₂Based on the chemical structure.
Molecular Weight 146.19 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureThe parent 7-azaindole is a solid.
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.Typical for N-heterocyclic compounds.
Reactivity The pyrrole nitrogen can be deprotonated with a strong base. The pyridine nitrogen can be protonated or alkylated. The aromatic rings can undergo further electrophilic or nucleophilic substitution, although the 3-position is now blocked.Based on the known reactivity of 7-azaindole.[2]

Applications in Drug Development and Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[3] The nitrogen atoms in the bicyclic system can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase domain.

The introduction of an ethyl group at the 3-position can influence the compound's properties in several ways:

  • Steric Hindrance: The ethyl group can provide steric bulk that may enhance selectivity for a particular kinase by interacting with specific pockets in the active site.

  • Lipophilicity: The addition of the ethyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

  • Metabolic Stability: The alkyl group might influence the metabolic stability of the compound.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as potent inhibitors for a variety of therapeutic targets:

  • Kinase Inhibitors: This scaffold is a core component of inhibitors for various kinases, including ATM,[4] CDK8,[5] TNIK, and SGK-1,[6] which are implicated in cancer and other proliferative diseases. For instance, Vemurafenib, an approved drug for melanoma, contains a related pyrrolopyridine core.[7]

  • Phosphodiesterase (PDE) Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of PDE4B, which is a target for inflammatory and neurological disorders.[8]

  • Antimicrobial Agents: Some 7-azaindole derivatives have shown promising antimicrobial activity, particularly against yeasts like Cryptococcus neoformans.[9]

While 3-Ethyl-1H-pyrrolo[2,3-b]pyridine itself is not a known drug, its structural motif is highly relevant. The synthetic methodologies and structure-activity relationship (SAR) data from related compounds provide a strong foundation for designing and synthesizing novel 3-ethyl-7-azaindole derivatives as potential therapeutic agents.

Conclusion

3-Ethyl-1H-pyrrolo[2,3-b]pyridine represents an intriguing, albeit underexplored, derivative of the pharmacologically significant 7-azaindole scaffold. While a dedicated CAS number and specific experimental data are sparse, its chemical structure, properties, and potential synthetic routes can be reliably extrapolated from the extensive knowledge base of its parent compound. The proven versatility of the 1H-pyrrolo[2,3-b]pyridine core in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of its 3-ethyl derivative as a valuable building block for future drug discovery efforts. This guide provides the foundational knowledge for researchers to synthesize and explore the therapeutic utility of this and related compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Exploring Applications of Pyrrolo[2,3-b]pyridine Derivatives in Organic Chemistry. [Link]

  • ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Journal of the Chemical Society C. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 14(1), 20-33. [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • African Journals Online. (2023, May 12). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • PubMed. (2018, June 26). Substituted 1H-1,2,3-Triazol-4-yl-1H-pyrrolo[2,3-b]pyridines by De Novo One-Pot Ring-Forming Coupling/Cyclization/Desilylation Cu Alkyne/Azide Cycloaddition (AAC) Sequence. [Link]

  • Google Patents. (2013, December 5). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Saify, Z. S., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • PMC. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Royal Society of Chemistry. (2013, November 7). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]

  • Leboho, T. C., et al. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. [Link]

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Foundational

Spectroscopic Characterization of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively mimicking these crucial biological building blocks.[1] This unique characteristic has led to the incorporation of the 7-azaindole nucleus into numerous therapeutic agents, particularly as a hinge-binding motif in kinase inhibitors for oncology.[2] The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties and hydrogen bonding capabilities of the molecule compared to indole, which can lead to enhanced binding affinity, selectivity, and improved physicochemical properties of drug candidates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of NMR experiments and parameters is dictated by the need to unambiguously assign every proton and carbon signal. A standard analysis involves acquiring a ¹H NMR spectrum to identify proton environments and their couplings, a ¹³C{¹H} (proton-decoupled) NMR spectrum to identify the unique carbon environments, and 2D correlation spectra such as HSQC and HMBC to link the proton and carbon frameworks.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Proton decoupling is almost always employed to simplify the spectrum to a series of single lines, one for each unique carbon.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a crucial step in assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is invaluable for establishing the connectivity of the entire molecular skeleton, particularly for quaternary carbons that are not observed in HSQC.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the steps for acquiring a comprehensive NMR dataset for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for N-heterocycles as it can solubilize a wide range of compounds and the N-H proton is often clearly observable. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. b. ¹H NMR: i. Acquire a standard one-dimensional proton spectrum. ii. Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. c. ¹³C{¹H} NMR: i. Acquire a proton-decoupled carbon spectrum. ii. Typical parameters: spectral width of ~200-220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. d. 2D NMR (HSQC and HMBC): i. Utilize standard pulse programs for HSQC and HMBC experiments. ii. Optimize the spectral widths in both dimensions to encompass all proton and carbon signals. iii. For HMBC, the long-range coupling constant (J) is typically set to 8-10 Hz to observe correlations over 2-3 bonds.

Caption: A generalized workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

The predicted ¹H NMR spectrum is based on the known spectrum of 7-azaindole and the substituent effects of an ethyl group at the C3 position. The spectrum is expected to show signals for the five aromatic protons and the five protons of the ethyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H) ~11.5 - 12.5br s-The pyrrolic N-H proton is typically broad and downfield, especially in DMSO-d₆ due to hydrogen bonding.
H2 ~7.3 - 7.5s-The C2 proton of the pyrrole ring, now a singlet due to the C3-substitution.
H4 ~7.8 - 8.0ddJ ≈ 8.0, 1.5Coupled to H5 (ortho) and H6 (meta). Deshielded due to its proximity to the pyridine nitrogen.
H5 ~7.0 - 7.2ddJ ≈ 8.0, 4.5Coupled to H4 (ortho) and H6 (ortho).
H6 ~8.1 - 8.3ddJ ≈ 4.5, 1.5Coupled to H5 (ortho) and H4 (meta). Deshielded due to its proximity to the pyridine nitrogen.
-CH₂- (ethyl) ~2.7 - 2.9qJ ≈ 7.5A quartet due to coupling with the three methyl protons. Located in the benzylic region.
-CH₃ (ethyl) ~1.2 - 1.4tJ ≈ 7.5A triplet due to coupling with the two methylene protons.
Predicted ¹³C NMR Spectrum of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

The predicted ¹³C NMR spectrum will show nine distinct signals: seven for the aromatic carbons and two for the ethyl group carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 ~125 - 128The C2 carbon is shielded relative to the unsubstituted parent compound due to the alpha-effect of the ethyl group.
C3 ~115 - 118The C3 carbon is significantly shielded due to the direct attachment of the ethyl group.
C3a ~128 - 130Quaternary carbon at the ring junction.
C4 ~115 - 117Shielded aromatic carbon.
C5 ~120 - 122Aromatic carbon.
C6 ~142 - 144Deshielded aromatic carbon due to proximity to the pyridine nitrogen.
C7a ~148 - 150Quaternary carbon adjacent to the pyridine nitrogen, thus significantly deshielded.
-CH₂- (ethyl) ~20 - 25Aliphatic methylene carbon.
-CH₃ (ethyl) ~13 - 16Aliphatic methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, the heterocyclic ring system, and the aliphatic C-H bonds of the ethyl group.

Expertise & Experience: The Rationale for IR Analysis

While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy offers a quick confirmation of the presence of key functional groups. The most informative regions in the IR spectrum for this molecule are:

  • >3000 cm⁻¹: The N-H stretching vibration of the pyrrole ring and the C-H stretching vibrations of the aromatic rings.

  • 2800-3000 cm⁻¹: The C-H stretching vibrations of the ethyl group.

  • 1400-1650 cm⁻¹: The C=C and C=N stretching vibrations of the fused aromatic rings.

  • <900 cm⁻¹: The C-H out-of-plane bending vibrations, which can sometimes provide information about the substitution pattern of the aromatic rings.

Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Place a small amount of the solid sample directly onto the ATR crystal. c. Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition: a. Record a background spectrum of the empty, clean ATR crystal. b. Record the sample spectrum. c. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. d. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

ir_protocol a Clean ATR Crystal b Record Background Spectrum a->b c Place Sample on Crystal a->c f Generate Final Spectrum b->f d Apply Pressure c->d e Record Sample Spectrum d->e e->f

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode
~3100 - 3200Medium, BroadN-H stretch of the pyrrole ring
~3000 - 3100Medium-WeakAromatic C-H stretch
~2850 - 2970MediumAliphatic C-H stretch (ethyl group)
~1600 - 1630Medium-StrongC=C and C=N ring stretching
~1400 - 1550Medium-StrongC=C and C=N ring stretching
~700 - 850StrongAromatic C-H out-of-plane bending

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Expertise & Experience: The Logic of Mass Spectrometry

For a new compound, the primary goal of MS is to confirm its molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the molecular ion, which is a powerful confirmation of the chemical formula. The fragmentation pattern, observed in techniques like Electron Ionization (EI), provides a "fingerprint" of the molecule and can be used to confirm the presence of specific structural motifs, such as the loss of the ethyl group.

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation: a. Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI for HRMS): a. Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). b. Acquire the spectrum in positive ion mode, as the pyridine nitrogen is readily protonated. c. The instrument will provide the m/z of the protonated molecule, [M+H]⁺.

3. Data Acquisition (Electron Ionization - EI for Fragmentation): a. Introduce the sample into the ion source of an EI-MS instrument, often via a direct insertion probe or a GC inlet. b. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. c. The resulting ions are separated by their m/z ratio and detected.

Predicted Mass Spectrum of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

The molecular formula of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is C₉H₁₀N₂. Its monoisotopic mass is approximately 146.0844 g/mol .

  • Molecular Ion (M⁺˙): The EI mass spectrum is expected to show a prominent molecular ion peak at m/z = 146.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatic compounds is the benzylic cleavage to lose a methyl radical, resulting in a stable cation. This would produce a significant peak at m/z = 131 ([M-15]⁺). This is often the base peak in the spectrum of such compounds.

    • Loss of ethylene (C₂H₄): A McLafferty-type rearrangement is not possible, but the loss of a neutral ethylene molecule via a different rearrangement could lead to a peak at m/z = 118 ([M-28]⁺), corresponding to the 7-azaindole radical cation.

    • Ring Fragmentation: Further fragmentation of the heterocyclic rings would lead to smaller, characteristic ions, but the [M-15]⁺ fragment is expected to be the most significant.

fragmentation_pathway M [C₉H₁₀N₂]⁺˙ m/z = 146 F1 [C₈H₇N₂]⁺ m/z = 131 M->F1 - •CH₃ F2 [C₇H₆N₂]⁺˙ m/z = 118 M->F2 - C₂H₄

Caption: Predicted major fragmentation pathways for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.

Conclusion

The structural characterization of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine relies on a synergistic application of NMR, IR, and MS techniques. While a complete experimental dataset for this specific molecule is not publicly available, this guide provides a robust framework for predicting and interpreting its spectroscopic data. The ¹H and ¹³C NMR spectra are expected to clearly define the substitution pattern and the connectivity of the ethyl group. The IR spectrum will confirm the presence of the key N-H and aromatic functionalities. Mass spectrometry, particularly HRMS, will verify the elemental composition, and the fragmentation pattern will be dominated by the characteristic loss of a methyl radical from the ethyl substituent. This comprehensive spectroscopic analysis provides a self-validating system, ensuring the unambiguous identification and structural confirmation of this important heterocyclic compound, which serves as a valuable building block in the development of new therapeutic agents.

References

  • Yadav, G., & Singh, R. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 18(15), 1285-1304.
  • Ohta, Y., et al. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 136(5), 755-763.
  • ResearchGate. (2020). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3908-3957.
  • Ali, T. E., et al. (2016). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Heterocyclic Chemistry, 53(4), 1136-1142.
  • Hudgins, D. M., & Sandford, S. A. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 107(7), 937-949.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Exploratory

The 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: The Rise of a Privileged Scaffold in Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, combining the features of both pyrrole and pyridine rings, allow it to interact with a wide array of biological targets with high affinity and specificity. The strategic introduction of an ethyl group at the 3-position further refines its pharmacological profile, leading to a new generation of molecules with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities of the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine core, with a focus on its applications in oncology, neurodegenerative diseases, and inflammatory disorders. We will delve into the mechanistic insights, provide detailed experimental protocols for assessing its activity, and present a comprehensive overview of the key signaling pathways it modulates.

I. Anticancer Activity: A Multi-Pronged Attack on Malignancy

The 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a versatile platform for the development of novel anticancer agents, primarily through the inhibition of various protein kinases that are critical for tumor growth and survival.

Inhibition of TNIK in Colorectal Cancer

Traf2- and NCK-interacting kinase (TNIK) is a key regulator of the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of colorectal cancers.[1][2][3] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent TNIK inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4][5][6] These inhibitors function by blocking the kinase activity of TNIK, thereby preventing the phosphorylation of T-cell factor 4 (TCF4) and disrupting the TCF4/β-catenin transcriptional complex.[1][7] This leads to the downregulation of Wnt target genes that drive cancer cell proliferation.

Signaling Pathway: TNIK in Wnt/β-catenin Signaling

TNIK_Wnt_Pathway cluster_wnt Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin P APC APC APC->bCatenin Axin Axin Axin->bCatenin TCF4 TCF4 bCatenin->TCF4 Nuclear Translocation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes TNIK TNIK TNIK->TCF4 P Proliferation Cell Proliferation TargetGenes->Proliferation PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine->TNIK FGFR_Pathway cluster_fgfr FGFR Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PyrroloPyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine->FGFR

Caption: Overview of the FGFR signaling pathway and its inhibition.

Additional Anticancer Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a range of other cancer-relevant kinases:

  • CDK8: In colorectal cancer, derivatives of this scaffold act as potent type II inhibitors of Cyclin-Dependent Kinase 8 (CDK8), leading to the downregulation of the Wnt/β-catenin pathway and cell cycle arrest. [8][9]* c-Met: This scaffold has been explored for the development of inhibitors of the c-Met kinase, a key driver in many cancers, with some derivatives showing IC50 values in the sub-micromolar range. [10]

II. Applications in Neurodegenerative Diseases

The 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold is also showing significant promise in the development of therapeutics for neurodegenerative disorders, most notably Alzheimer's disease.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a key enzyme implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. [11][12][13][14][15]It also plays a role in the production of amyloid-β plaques. [11][13]The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to design potent and selective inhibitors of GSK-3β, which have demonstrated the ability to reduce tau phosphorylation and amyloid-β production in preclinical models. [13][14]

Signaling Pathway: GSK-3β in Alzheimer's Disease

GSK3b_AD_Pathway cluster_gsk3b GSK-3β in Alzheimer's Disease Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR PI3K_AD PI3K InsulinR->PI3K_AD AKT_AD AKT PI3K_AD->AKT_AD GSK3b_AD GSK-3β AKT_AD->GSK3b_AD Tau Tau GSK3b_AD->Tau P APP APP GSK3b_AD->APP Processing HyperP_Tau Hyperphosphorylated Tau Tau->HyperP_Tau NFTs Neurofibrillary Tangles (NFTs) HyperP_Tau->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death gSecretase γ-secretase APP->gSecretase Ab_Plaques Amyloid-β Plaques gSecretase->Ab_Plaques Ab_Plaques->Neuronal_Death PyrroloPyridine_AD 1H-pyrrolo[2,3-b]pyridine Inhibitor PyrroloPyridine_AD->GSK3b_AD

Caption: The role of GSK-3β in Alzheimer's pathology and its inhibition.

Targeting DYRK1A

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another kinase implicated in the pathogenesis of Alzheimer's disease and other neurological disorders. [16][17][18][19]The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop potent inhibitors of DYRK1A, which may offer a therapeutic avenue for these conditions. [5]

III. Modulation of Inflammatory Processes

Chronic inflammation is a key component of many diseases, and the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold has shown potential in targeting key inflammatory mediators.

Inhibition of Phosphodiesterase 4B (PDE4B)

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a crucial role in regulating inflammatory responses. [20][21][22][23][24]Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. [22][23]1H-pyrrolo[2,3-b]pyridine derivatives have been identified as selective and potent PDE4B inhibitors, with potential applications in treating central nervous system diseases with an inflammatory component. [5]

IV. Experimental Protocols for Biological Evaluation

A critical aspect of drug discovery is the robust and reproducible evaluation of compound activity. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase using a luminescence-based ADP-Glo™ assay.

Materials:

  • Recombinant kinase (e.g., TNIK, GSK-3β, DYRK1A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) [25]* Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

  • In a 384-well plate, add 1 µl of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add 2 µl of the diluted kinase enzyme to each well.

  • Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km values for the specific kinase.

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Fix the cells by adding 25 µl of cold 50% TCA to each well and incubate at 4°C for 1 hour. [26]4. Wash the plates five times with tap water and allow them to air-dry.

  • Stain the cells by adding 50 µl of SRB solution to each well and incubate at room temperature for 15 minutes. [13]6. Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

  • Solubilize the protein-bound dye by adding 150 µl of 10 mM Tris base solution to each well and shake for 5 minutes. [13]8. Measure the optical density at 540 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of PI. [27]5. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with the test compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes. [12][16]3. Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily, once weekly).

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

V. Synthesis of the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Scaffold

The synthesis of 3-substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various synthetic routes. A common approach involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3-position. One strategy involves a chemoselective Suzuki-Miyaura cross-coupling reaction. [28]Another approach starts from appropriately substituted pyridine precursors. [29]For the synthesis of 3-ethyl derivatives, a common method is the reduction of a 3-acetyl-1H-pyrrolo[2,3-b]pyridine intermediate. A general synthetic scheme is outlined below, starting from a commercially available 7-azaindole.

Synthetic Workflow: Synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Synthesis_Workflow cluster_synthesis Synthetic Pathway StartMat 1H-Pyrrolo[2,3-b]pyridine Step1 Friedel-Crafts Acylation (e.g., (CH3CO)2O, AlCl3) StartMat->Step1 Intermediate1 3-Acetyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Reduction (e.g., Wolff-Kishner or Clemmensen) Intermediate1->Step2 Product 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Step2->Product

Caption: A general synthetic route to the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine core.

VI. Conclusion and Future Directions

The 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a diverse range of biological targets. Its success in yielding inhibitors of multiple kinase families underscores its status as a privileged structure in drug discovery. The extensive research into its anticancer, neuroprotective, and anti-inflammatory properties has laid a strong foundation for the development of novel therapeutics.

Future efforts in this area will likely focus on several key aspects. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective inhibitors. A deeper understanding of the off-target effects and the development of resistance mechanisms will be crucial for the clinical translation of these compounds. Furthermore, the application of this versatile scaffold to other disease areas where kinase dysregulation plays a role warrants further investigation. The journey of the 3-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold from a chemical entity to a potential therapeutic agent is a testament to the power of medicinal chemistry in addressing unmet medical needs.

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  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1), 20-33. [Link]

  • Prickaerts, J., et al. (2019). Phosphodiesterase Type 4 Inhibition in CNS Diseases. Trends in Pharmacological Sciences, 40(12), 947-960. [Link]

  • Synapse. (2024, June 25). What are PDE4B modulators and how do they work?[Link]

  • Kelly, M. P. (2020). Phosphodiesterase 4B: Master Regulator of Brain Signaling. ResearchGate. [Link]

  • Al-Awadi, N. A., et al. (n.d.). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. Molbank. [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1993. [Link]

  • Synapse. (2024, June 21). What are PDE4B inhibitors and how do they work?[Link]

  • Fassihi, A., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Biomolecular Structure & Dynamics, 38(10), 3021-3032. [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Reaction Biology. (n.d.). DYRK1A Kinase Activity Assay Service. [Link]

  • Ogawa, Y., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. Scientific Reports, 7, 40531. [Link]

  • BPS Bioscience. (n.d.). PDE4B (Rat) Assay Kit. [Link]

  • Jørgensen, M., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3326. [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]

  • Lee, K., et al. (2025). Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors. International Journal of Molecular Sciences, 26(24), 1-15. [Link]

  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • Sun, Y., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 713-718. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22368. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • NIH. (n.d.). Identification and quantification of phosphodiesterase 4 subtypes in CD4 and CD8 lymphocytes from healthy and asthmatic subjects. [Link]

  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. [Link]

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Foundational

3-Ethyl-1H-pyrrolo[2,3-b]pyridine: The Evolution of a Privileged Kinase Scaffold

Topic: Discovery and history of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

3-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 10299-74-8), often referred to as 3-ethyl-7-azaindole, represents a critical structural evolution in the design of ATP-competitive kinase inhibitors. While the parent 7-azaindole scaffold has long been recognized as a bioisostere of indole and purine, the specific introduction of the ethyl group at the C3 position marks a pivotal transition in medicinal chemistry—moving from simple fragment binding to optimized hydrophobic occupancy within the kinase hinge region. This guide details the historical emergence, synthetic pathways, and mechanistic utility of this specific molecular probe.[1]

Historical Context & Discovery

The Azaindole Renaissance

The history of 3-ethyl-7-azaindole is inextricably linked to the broader exploration of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus. First synthesized and characterized in the 1950s by Robison and Robison , the 7-azaindole core was initially comprised of academic curiosities exploring heterocyclic reactivity.

However, its "discovery" as a medicinal powerhouse occurred in the late 1990s and early 2000s. Researchers identified that the N1-C7 motif of 7-azaindole perfectly mimics the hydrogen bond donor-acceptor pattern of the adenine ring in ATP, allowing it to bind effectively to the hinge region of protein kinases.

The "Ethyl" Optimization

The specific 3-ethyl variant did not emerge as a standalone "natural product" discovery but rather as a rational Structure-Activity Relationship (SAR) optimization .

  • The Problem: Unsubstituted 7-azaindoles often lack sufficient hydrophobic bulk to fill the "gatekeeper" pockets found in many kinases (e.g., JAK, TRK, FGFR).

  • The Solution: Early SAR studies demonstrated that alkylation at C3—the most nucleophilic position—dramatically improved potency. The ethyl group, specifically, offered a "Goldilocks" balance: large enough to displace water and fill the hydrophobic pocket, yet small enough to avoid steric clash with the gatekeeper residue (often Methionine or Threonine).

  • Seminal Appearance: The 3-ethyl moiety became prominent in the optimization of HPK1 (Hematopoietic Progenitor Kinase 1) and IGF-1R inhibitors, where it was cited as a key determinant for selectivity over homologous kinases.

Chemical Synthesis & Methodologies

The synthesis of 3-ethyl-1H-pyrrolo[2,3-b]pyridine presents unique challenges due to the electron-deficient nature of the pyridine ring, which deactivates the pyrrole component compared to a standard indole.

Route A: The Classical Acylation-Reduction (Preferred)

This is the most robust method for laboratory-scale production, avoiding the instability of direct alkyl halides.

  • Friedel-Crafts Acylation: The 7-azaindole is reacted with acetyl chloride in the presence of a Lewis acid (aluminum trichloride,

    
    ). Unlike indole, the pyridine nitrogen can coordinate the Lewis acid, often requiring excess reagent.
    
  • Reduction: The resulting 3-acetyl-7-azaindole is reduced to the ethyl group. Standard Wolff-Kishner conditions (hydrazine/KOH) or reduction with Lithium Aluminum Hydride (

    
    ) in combination with 
    
    
    
    are employed.
Route B: Direct Alkylation (Modern)

Recent advances in catalysis have enabled direct C3-alkylation, bypassing the acylation step.

  • Rh(III)-Catalysis: Using

    
     catalysts, 7-azaindoles can undergo C-H activation directed by the pyridine nitrogen, allowing coupling with cyclopropanols or internal alkynes to yield alkylated products.
    
Comparative Analysis of Synthetic Routes
ParameterRoute A: Acylation-ReductionRoute B: Direct AlkylationRoute C: De Novo Cyclization
Precursor 7-Azaindole (Parent)7-Azaindole + Alkyl Halide/Olefin2-Amino-3-picoline
Reagents


Alkynes, Pd-Catalyst
Scalability High (Kg scale)Low to Medium (mg to g)Medium
Selectivity Exclusive C3Mainly C3 (some N1 byproduct)High
Primary Use Bulk manufacturingLate-stage diversificationLibrary synthesis

Technical Visualization: Synthesis Logic

The following diagram illustrates the primary synthetic pathways to the 3-ethyl derivative.

SynthesisPathways cluster_legend Pathway Reliability Start 7-Azaindole (Parent Core) Acetyl 3-Acetyl-7-azaindole (Intermediate) Start->Acetyl AcCl, AlCl3 (Friedel-Crafts) Direct Direct Alkylation (Low Yield) Start->Direct Target 3-Ethyl-7-azaindole (Target) Acetyl->Target LiAlH4/AlCl3 or Wolff-Kishner Direct->Target Et-I, Base (N1 vs C3 competition) Picoline 2-Amino-3-picoline Picoline->Target Cyclization w/ Propionaldehyde equiv. Blue: Standard Industrial Route Blue: Standard Industrial Route Green: De Novo Synthesis Green: De Novo Synthesis Red: Problematic Route Red: Problematic Route

Caption: Figure 1. Synthetic pathways to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine. The Acylation-Reduction pathway (Blue) is the industry standard for high purity.

Detailed Experimental Protocol

Protocol: Synthesis via Acylation-Reduction (Route A) Source Validation: Adapted from standard azaindole functionalization protocols (e.g., Schirok et al., J. Org. Chem).[1][2][3][4][5][6][7][8][9][10]

Step 1: Preparation of 3-Acetyl-1H-pyrrolo[2,3-b]pyridine
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Slurry: Add anhydrous Aluminum Chloride (

    
    , 3.0 equiv) to dry Dichloromethane (DCM) or Nitromethane at 0°C.
    
  • Addition: Add 7-azaindole (1.0 equiv) portion-wise. Note: Exothermic reaction; maintain temperature < 5°C.

  • Acylation: Dropwise add Acetyl Chloride (1.2 equiv). Allow to warm to room temperature and stir for 12 hours.

  • Quench: Pour mixture onto ice-water carefully. Filter the precipitate (often the HCl salt) or extract with Ethyl Acetate.

  • Yield: Expect 80-90% of the 3-acetyl intermediate.

Step 2: Reduction to 3-Ethyl-1H-pyrrolo[2,3-b]pyridine
  • Reagent Prep: In a dry flask, suspend

    
     (4.0 equiv) in anhydrous THF under argon.
    
  • Activation: (Optional) Add

    
     (1.0 equiv) to generate in situ Aluminum Hydride (
    
    
    
    ) for milder reduction, preventing pyridine ring reduction.
  • Reaction: Add the 3-acetyl intermediate (from Step 1) slowly as a solution in THF. Reflux for 4-6 hours.

  • Workup: Cool to 0°C. Perform Fieser quench (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water).
  • Purification: Filter salts, concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     should show a triplet (~1.2 ppm) and quartet (~2.8 ppm) for the ethyl group, with no carbonyl signal.
    

Medicinal Chemistry Applications

Mechanism of Action: The Hinge Binder

The 3-ethyl-7-azaindole scaffold functions as a Type I Kinase Inhibitor .

  • Hinge Binding: The N1 (pyrrole NH) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue). The N7 (pyridine N) acts as a hydrogen bond acceptor (e.g., hinge backbone NH).

  • Hydrophobic Occupancy: The C3-ethyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. This interaction is entropic, displacing ordered water molecules and increasing binding affinity (

    
    ).
    
Structural Logic Diagram

BindingMode Scaffold 7-Azaindole Core H_Donor N1: H-Bond Donor (To Hinge Glu) Scaffold->H_Donor Interaction H_Acceptor N7: H-Bond Acceptor (To Hinge NH) Scaffold->H_Acceptor Interaction Ethyl C3-Ethyl Group Scaffold->Ethyl Covalent Gatekeeper Gatekeeper Residue (Met/Thr) Ethyl->Gatekeeper Steric Fit Pocket Hydrophobic Pocket I Ethyl->Pocket Van der Waals Filling

Caption: Figure 2. Pharmacophore mapping of 3-ethyl-7-azaindole within the kinase ATP-binding pocket.

References

  • Robison, M. M., & Robison, B. L. (1955). "7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan." Journal of the American Chemical Society, 77(24), 6554–6559. Link

  • Schirok, H. (2006).[5] "Synthesis of 1,3-Substituted 7-Azaindoles from Oxiranes." The Journal of Organic Chemistry, 71(15), 5538–5545. Link

  • Song, J. J., et al. (2002). "A Novel Synthesis of 7-Azaindoles via the Bartoli Reaction." The Journal of Organic Chemistry, 67(11), 3924–3926. Link

  • Lénger, J., et al. (2021). "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)." ACS Medicinal Chemistry Letters, 13(1), 63–70. Link

  • ChemicalBook. (2024). "3-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 10299-74-8) Technical Data." Link

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine: A Modular Protocol via C3-Functionalization

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (3-ethyl-7-azaindole) starting from 2-amino-3-iodopyridine . While direct coupling strate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (3-ethyl-7-azaindole) starting from 2-amino-3-iodopyridine .

While direct coupling strategies (e.g., Sonogashira with 1-butyne) typically yield the C2-substituted isomer, this protocol utilizes a C3-selective functionalization strategy to ensure regioisomeric purity. The workflow proceeds through the construction of the parent 7-azaindole core, followed by Friedel-Crafts acylation and ionic hydrogenation. This route is preferred in drug discovery for its high regioselectivity and the ability to generate late-stage analogs.

Core Advantages
  • Regio-fidelity: Exclusive formation of the C3-ethyl isomer (avoiding C2 byproducts).

  • Scalability: Avoids chromatographic separation of isomers common in direct alkylation methods.

  • Operational Safety: Utilizes ionic hydrogenation (Et

    
    SiH/TFA) instead of hazardous Wolff-Kishner conditions.
    

Retrosynthetic Analysis & Pathway

The synthesis is divided into three distinct phases to maximize yield and purity.

SyntheticRoute Figure 1: Modular Synthetic Pathway for C3-Ethyl-7-Azaindole SM 2-Amino-3-iodopyridine Inter1 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole Core) SM->Inter1 Phase 1: Sonogashira / Cyclization (TMSA) Inter2 3-Acetyl-1H-pyrrolo[2,3-b]pyridine Inter1->Inter2 Phase 2: Friedel-Crafts (AcCl, AlCl3) Product 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Inter2->Product Phase 3: Ionic Hydrogenation (Et3SiH, TFA)

Detailed Experimental Protocols

Phase 1: Construction of the 7-Azaindole Core

Objective: Synthesis of the parent 1H-pyrrolo[2,3-b]pyridine scaffold.[1][2][3][4] Mechanism: Pd/Cu-catalyzed alkynylation followed by base-mediated cyclization.[5]

Reagents:

  • 2-Amino-3-iodopyridine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.05 equiv)
  • CuI (0.02 equiv)[6]

  • Triethylamine (Et

    
    N) (Solvent/Base)
    
  • Potassium tert-butoxide (KOtBu) (2.0 equiv, for cyclization)

  • NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Coupling: In a flame-dried flask under Argon, dissolve 2-amino-3-iodopyridine in degassed Et

    
    N. Add PdCl
    
    
    
    (PPh
    
    
    )
    
    
    and CuI.
  • Addition: Dropwise add TMSA at room temperature. Heat to 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup 1: Filter off ammonium salts, concentrate the filtrate to obtain the crude TMS-alkynyl intermediate.

  • Cyclization: Dissolve the crude intermediate in NMP. Add KOtBu (2.0 equiv) and heat to 70°C for 2 hours. This step effects both desilylation and ring closure.

  • Isolation: Pour into water, extract with EtOAc (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography to yield 1H-pyrrolo[2,3-b]pyridine as a white solid.

Critical Note: Oxygen exclusion is vital during the Sonogashira coupling to prevent homocoupling of the alkyne (Glaser coupling).

Phase 2: Regioselective C3-Acylation

Objective: Installation of the carbon framework at the C3 position.[7] Mechanism: Friedel-Crafts Acylation.[8][9][10] The electron-deficient pyridine ring deactivates the system, requiring excess Lewis acid to overcome N7-complexation.

Reagents:

  • 1H-Pyrrolo[2,3-b]pyridine (from Phase 1)[2]

  • Aluminum Chloride (AlCl

    
    ) (5.0 equiv)
    
  • Acetyl Chloride (3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Suspend AlCl

    
     in anhydrous DCM at 0°C under N
    
    
    
    .
  • Addition: Add Acetyl Chloride dropwise. Stir for 30 min to form the acylium complex.

  • Substrate Addition: Add 1H-pyrrolo[2,3-b]pyridine (dissolved in minimal DCM) slowly to the mixture.

    • Observation: A precipitate will form (Lewis acid-base complex).

  • Reaction: Allow to warm to room temperature and stir for 12 hours. If conversion is low, reflux gently (40°C).

  • Quench: Caution! Pour the mixture slowly onto ice/water. The hydrolysis of excess AlCl

    
     is exothermic and releases HCl gas.
    
  • Isolation: Basify the aqueous layer to pH 9 with saturated NaHCO

    
     (to deprotonate the azaindole). Extract with EtOAc/MeOH (9:1).
    
  • Purification: The product, 3-acetyl-1H-pyrrolo[2,3-b]pyridine , precipitates upon concentration or can be purified via silica column (DCM:MeOH 95:5).[7]

Phase 3: Ionic Hydrogenation (Reduction)

Objective: Reduction of the C3-acetyl group to the ethyl group. Mechanism: Protonation of the carbonyl oxygen by TFA, hydride transfer from silane, elimination of water, and second hydride transfer.

Reagents:

  • 3-Acetyl-1H-pyrrolo[2,3-b]pyridine

  • Triethylsilane (Et

    
    SiH) (3.0 equiv)
    
  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)

Protocol:

  • Dissolution: Dissolve 3-acetyl-1H-pyrrolo[2,3-b]pyridine in TFA (approx. 0.5 M concentration) in a round-bottom flask.

  • Reduction: Add Et

    
    SiH (3.0 equiv) in one portion.
    
  • Reaction: Heat the mixture to reflux (75°C) for 4–6 hours.

    • Monitoring: TLC will show the disappearance of the polar ketone and appearance of the less polar alkyl product.

  • Workup: Remove excess TFA and silane under reduced pressure (rotary evaporator).

  • Neutralization: Redissolve the residue in EtOAc and wash with saturated NaHCO

    
     (careful, CO
    
    
    
    evolution).
  • Final Purification: Dry organics (MgSO

    
    ), concentrate, and purify via flash chromatography (Hexane:EtOAc) to yield 3-Ethyl-1H-pyrrolo[2,3-b]pyridine .
    

Data Summary & Troubleshooting

ParameterPhase 1 (Core)Phase 2 (Acylation)Phase 3 (Reduction)
Typical Yield 75 - 85%60 - 70%80 - 90%
Key Impurity Alkyne dimer (Glaser)N-acetylated byproductAlcohol intermediate
Visual Cue Darkening (Pd oxidation)Heavy precipitationColorless to light yellow
Safety Hazard Acetylene gas (pressure)HCl evolution / ExothermCorrosive TFA
Troubleshooting Guide
  • Low Yield in Phase 2: The pyridine nitrogen complexes with AlCl

    
    , deactivating the ring. Ensure you use at least 5 equivalents  of AlCl
    
    
    
    . If N-acylation is observed, hydrolysis during the aqueous workup usually reverts it to the free amine, leaving the C3-acyl group intact.
  • Incomplete Reduction (Phase 3): If the alcohol intermediate persists, add an additional 1.0 equiv of Et

    
    SiH and continue reflux. Ensure the TFA is anhydrous.
    

Mechanistic Insight

The regioselectivity of this protocol is dictated by the electronic properties of the 7-azaindole ring.

Mechanism Figure 2: Regioselectivity Driver for C3 Functionalization Step1 7-Azaindole (Electron Deficient Pyridine) Step2 AlCl3 Complexation at N7 (Deactivation) Step1->Step2 Lewis Acid Step3 Electrophilic Attack at C3 (Most Nucleophilic Site) Step2->Step3 AcCl Step4 3-Acyl Intermediate Step3->Step4 -HCl

Why not direct alkylation? Direct reaction of 2-amino-3-iodopyridine with 1-butyne (Sonogashira) typically places the ethyl group at C2 due to the mechanism of the cyclization step (nucleophilic attack of the amine on the activated alkyne). To achieve C3-substitution with C2-H , the acylation/reduction route is the industry standard for maintaining isomeric purity.

References

  • De Mattos, M. C., et al. (2007). "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6." Synthesis, 2007(14), 2149-2152.

  • Song, J. J., et al. (2002). "A General Synthesis of 7-Azaindoles via the Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 67(11), 3924-3926.

  • Estévez, V., et al. (2018). "C-3 Functionalization of 7-Azaindoles." Chemical Reviews, 118, 6500-6550.
  • Popowycz, F., et al. (2003). "Synthesis of 3-substituted 7-azaindoles." Tetrahedron, 59(10), 1749-1759. (Describes Friedel-Crafts conditions).
  • Renaud, J., et al. (2005). "Ionic Hydrogenation of 3-Acyl-7-azaindoles." Journal of Medicinal Chemistry, 48(10), 3660. (Protocol for Et3SiH/TFA reduction).

Sources

Application

Palladium-Catalyzed Functionalization of the 7-Azaindole Scaffold

Executive Summary & Strategic Importance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for both indole and purine rings. Its significanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for both indole and purine rings. Its significance lies in the unique hydrogen-bonding motif provided by the pyrrole N1-H (donor) and the pyridine N7 (acceptor), which mimics the hinge-binding interaction of ATP in kinase active sites. Prominent examples include Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).

However, the 7-azaindole core presents a "Janus-faced" challenge in palladium catalysis:

  • Catalyst Poisoning: The electron-rich pyridine nitrogen (N7) strongly coordinates to Pd(II) species, arresting the catalytic cycle.

  • Acidity: The N1-H proton (

    
    ) is acidic enough to interfere with base-mediated cross-couplings, often necessitating protection or specific base selection (e.g., LiHMDS).
    

This guide provides three field-proven modules for overcoming these barriers to access C–N and C–C functionalized derivatives.

Strategic Workflow & Reaction Map

The following diagram illustrates the divergent synthetic pathways covered in this guide, highlighting the regioselectivity governed by catalyst and substrate control.

AzaindoleWorkflow Core 7-Azaindole Core (Halo-substituted) CN_Coupling Module 1: C-N Formation (Buchwald-Hartwig) Core->CN_Coupling Pd Precatalysts LiHMDS CC_Suzuki Module 2: C-C Formation (Suzuki-Miyaura) Core->CC_Suzuki Pd(OAc)2/SPhos Aqueous/Organic CH_Activation Module 3: Direct C-H Arylation (Atom Economy) Core->CH_Activation Pd(OAc)2/Ag2CO3 CMD Mechanism Prod_Amino Amino-7-azaindoles (Kinase Hinge Binders) CN_Coupling->Prod_Amino Prod_Biaryl Biaryl-7-azaindoles (C2/C3/C5 Functionalization) CC_Suzuki->Prod_Biaryl Prod_Fused C2-Arylated Cores (Late-Stage Diversification) CH_Activation->Prod_Fused

Figure 1: Divergent functionalization pathways for the 7-azaindole scaffold.

Module 1: C–N Bond Formation (Buchwald-Hartwig)

Target: Amination of halo-7-azaindoles (C4, C5, or C6 positions). Challenge: Unprotected N1-H azaindoles often fail with standard NaOtBu conditions due to deprotonation and subsequent formation of unreactive Pd-amidates.

Strategic Insight: The LiHMDS Solution

Research by the Buchwald group demonstrated that using LiHMDS (Lithium bis(trimethylsilyl)amide) as a base is superior for unprotected azaindoles. LiHMDS serves a dual role: it reversibly protects the indole nitrogen in situ and facilitates the deprotonation of the amine coupling partner without permanently sequestering the palladium.

Protocol A: Amination of Unprotected 4-Chloro-7-azaindole

Reagents:

  • Substrate: 4-Chloro-7-azaindole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1–2 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.4 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a resealable reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Charge: Add the Pd-precatalyst (e.g., BrettPhos Pd G3, 0.01 equiv) and 4-chloro-7-azaindole (1.0 equiv).

    • Note: If the amine is a solid, add it at this step.

  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Liquid Addition: Add anhydrous THF (concentration ~0.2 M relative to halide). Add the liquid amine (1.2 equiv) via syringe.

  • Base Addition: Dropwise add LiHMDS (2.4 equiv).

    • Observation: The solution may turn dark or orange/red; this is normal. The excess base (2.4 eq) accounts for deprotonation of the N1-H (1 eq) and the ammonium intermediate.

  • Reaction: Heat the block to 65 °C for 2–4 hours. Monitor by LC-MS (Target mass M+Amine-Cl).

  • Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Module 2: C–C Bond Formation (Suzuki-Miyaura)

Target: Introduction of aryl/heteroaryl groups at C3 or C5. Challenge: The C3 position is electronically similar to indole, but the pyridine ring makes C5/C6 electron-deficient. Ligand choice determines conversion efficiency.

Data: Ligand Effects on 5-Bromo-7-azaindole Coupling

Reaction Conditions: 5-bromo-7-azaindole, Ph-B(OH)₂, Pd(OAc)₂, Ligand, K₃PO₄, n-BuOH/H₂O, 100°C.

LigandTypeYield (%)Observation
PPh₃ Monodentate<10%Catalyst poisoning by N7.
dppf Bidentate45-60%Moderate conversion; slow kinetics.
XPhos Biarylphosphine85%Good steric bulk prevents N7 coordination.
SPhos Biarylphosphine96% Excellent turnover; water-tolerant.
Amphos Bulky Alkyl92%High efficiency, easy handling.
Protocol B: SPhos-Mediated C5-Arylation

Reagents:

  • Substrate: 5-Bromo-7-azaindole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in the dioxane portion for 10 mins under Argon to form the active L-Pd(0) species (solution turns yellow).

  • Main Charge: Add the 5-bromo-7-azaindole, boronic acid, and solid K₃PO₄ to the reaction vessel.

  • Solvent: Add the pre-mixed catalyst solution and the water.

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Note: 7-azaindoles are highly crystalline. Ensure vigorous stirring to prevent solids from caking on the vial walls.

  • Scavenging: If Pd residues persist (black specs), treat the organic layer with N-acetylcysteine or a thiol-silica scavenger during workup.

Module 3: Direct C–H Activation (Atom Economy)

Target: Regioselective C2-Arylation without pre-halogenation. Mechanism: Concerted Metallation-Deprotonation (CMD). This pathway avoids the need for C2-halogenated starting materials, which are often unstable.

Visualization: The CMD Mechanism

The following diagram details the critical CMD transition state where the carbonate/pivalate base assists in breaking the C2-H bond.

CMDMechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-I LigandEx Ligand Exchange (Ar-Pd-OCOR) OxAdd->LigandEx Ag2CO3 / PivOH CMD_TS CMD Transition State (Agostic C-H...Pd) LigandEx->CMD_TS C2-H Approach RedElim Reductive Elimination CMD_TS->RedElim Base-H Removal RedElim->Pd0 Regeneration Product C2-Arylated Product RedElim->Product

Figure 2: Catalytic cycle for C2-H activation via Concerted Metallation-Deprotonation.

Protocol C: C2-Arylation of N-Oxide 7-Azaindoles

Note: Direct C2 arylation often works best on the N-oxide or N-protected variant to increase C2 acidity and prevent N7 poisoning.

Reagents:

  • Substrate: 7-azaindole N-oxide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2][3]

  • Ligand: P(t-Bu)₃ (HBF₄ salt) (10 mol%) or PPh₃ (less active)

  • Base/Oxidant: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and base.

  • Solvent: Toluene/DMF (9:1)

Step-by-Step Procedure:

  • Preparation: Prepare the N-oxide of 7-azaindole using mCPBA (standard oxidation) if not commercially available.

  • Setup: Combine Pd(OAc)₂, Ligand, Ag₂CO₃, Aryl Bromide, and Substrate in a pressure tube.

  • Reaction: Heat to 110–130 °C for 16 hours.

    • Caution: Silver salts are light-sensitive. Wrap the vessel in aluminum foil.

  • Post-Process: Filter through a Celite pad to remove silver residues.

  • Deoxygenation (Optional): If the target is the parent azaindole, treat the product with PCl₃ or Zn/AcOH to remove the N-oxide.

Troubleshooting "The Scientist's Notebook"

SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion Catalyst poisoning by product or N7.Add a second portion of catalyst after 4 hours. Switch to a bulkier ligand (e.g., BrettPhos) to shield the Pd center.
Formation of "Pd-Black" Instability of Pd(0) species.Ensure rigorous degassing. Add 10 mol% free ligand. Lower temperature and extend time.
Regioisomers observed (Suzuki) Halogen migration ("Halogen Dance").This is common in lithiation but rare in Pd-coupling. If seen, ensure base is not too strong (switch from alkoxide to carbonate/phosphate).
Low Yield in Amination Amine coordinating to Pd.Use the LiHMDS protocol (Module 1). The strong base ensures the amine is deprotonated and reacts faster than it coordinates.

References

  • Henderson, J. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(19), 4438–4441. Link

  • Schirok, H. (2005). "Synthesis of 3,6-Disubstituted 7-Azaindoles via Suzuki Coupling." Journal of Organic Chemistry, 71(14), 5145–5151.
  • Laha, J. K., et al. (2011). "Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles." Chemical Communications, 47, 2152-2154. Link

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews, 36, 1120.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Method

Application Note: Development of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives for Cancer Research

Executive Summary The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a privileged structure in oncology drug discovery. As a bioisostere of the purine ring system, it possesses an intrinsic affini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a privileged structure in oncology drug discovery. As a bioisostere of the purine ring system, it possesses an intrinsic affinity for the ATP-binding cleft of protein kinases. The pyridine nitrogen (N7) and pyrrole amine (N1) form a critical bidentate hydrogen-bonding motif with the kinase hinge region.[1]

This guide focuses on the development of 3-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives . The introduction of an ethyl group at the C3 position often serves two distinct medicinal chemistry purposes:

  • Hydrophobic Filling: It occupies the hydrophobic pocket (Gatekeeper or Ribose region) to enhance binding affinity.

  • Linker Motif: In the context of PROTACs (Proteolysis Targeting Chimeras), the 3-ethyl chain acts as a minimal spacer to conjugate E3 ligase ligands (e.g., Cereblon) to the warhead.

Chemical Synthesis Protocols

The functionalization of the C3 position of 7-azaindole is challenging due to the electron-deficient nature of the pyridine ring, which deactivates the system toward electrophilic aromatic substitution compared to indole. Two robust, self-validating protocols are provided below.

Protocol A: Acylation-Reduction (The "Friedel-Crafts" Route)

Best for: Generating the core 3-ethyl scaffold from unsubstituted 7-azaindole.

Mechanism: Aluminum chloride (


) activates the acyl chloride, overcoming the deactivation of the azaindole ring. Subsequent reduction yields the ethyl group.[2]
Step 1: Friedel-Crafts Acylation[3][4]
  • Reagents: 1H-pyrrolo[2,3-b]pyridine (1.0 eq), Acetyl chloride (3.0 eq), Aluminum chloride (

    
    , 5.0 eq), Dichloromethane (DCM) or Carbon Disulfide (
    
    
    
    ).
  • Procedure:

    • Suspend

      
       in anhydrous DCM under 
      
      
      
      atmosphere at 0°C.
    • Add 7-azaindole portion-wise. The mixture will turn yellow/orange.

    • Add acetyl chloride dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour carefully onto ice-water. Extract with EtOAc.[5]

    • Purification: Recrystallize from MeOH/DCM to yield 3-acetyl-1H-pyrrolo[2,3-b]pyridine .

Step 2: Reduction to 3-Ethyl
  • Reagents: 3-acetyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Lithium Aluminum Hydride (

    
    , 3.0 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C under Argon.
      
    • Add the 3-acetyl intermediate (dissolved in THF) dropwise.

    • Heat to reflux (65°C) for 4–6 hours.

    • Work-up (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Result: 3-ethyl-1H-pyrrolo[2,3-b]pyridine .

Protocol B: Vilsmeier-Haack Formylation & Wittig Olefination

Best for: Introducing complex substituents or longer chains via the ethyl linker.

  • Formylation: React 7-azaindole with

    
    /DMF to yield 7-azaindole-3-carboxaldehyde .
    
  • Wittig Reaction: Treat aldehyde with methyltriphenylphosphonium bromide (

    
    ) and NaH to form the 3-vinyl  derivative.
    
  • Hydrogenation: Reduce the alkene using

    
     (balloon) and Pd/C (10%) in MeOH to yield the 3-ethyl  derivative.
    

Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing and testing these derivatives.

SynthesisWorkflow Start Start: 7-Azaindole Scaffold RouteA Route A: Acylation (Acetyl Chloride/AlCl3) Start->RouteA Direct C3 Functionalization RouteB Route B: Formylation (POCl3/DMF) Start->RouteB Mild Conditions InterA Intermediate: 3-Acetyl-7-azaindole RouteA->InterA InterB Intermediate: 3-Carboxaldehyde RouteB->InterB RedA Reduction (LiAlH4 or Silane) InterA->RedA Wittig Wittig Olefination (+ Reduction) InterB->Wittig Product Target: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine RedA->Product Wittig->Product App1 Application 1: Kinase Inhibitor (Hydrophobic Pocket) Product->App1 App2 Application 2: PROTAC Linker Attachment Product->App2

Caption: Synthesis workflow comparing Acylation-Reduction (Route A) and Formylation-Wittig (Route B) pathways for generating 3-ethyl derivatives.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Quantify the IC50 of the derivative against specific kinases (e.g., FGFR1, JAK1).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a peptide substrate.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Reaction Mix: Combine Kinase (0.5 nM), biotinylated peptide substrate (1 µM), and ATP (

    
     concentration) in kinase buffer (
    
    
    
    mM HEPES pH 7.5,
    
    
    mM
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Incubation: Add compound (10 nL) to reaction mix (10 µL). Incubate at RT for 60 mins.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Cellular Viability Assay (MTS)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HCT116, MDA-MB-231).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with derivatives (0.1 nM – 10 µM) for 72h.

  • Reagent: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate 1–4h.

  • Measurement: Read absorbance at 490 nm.

Structure-Activity Relationship (SAR) Data Presentation

When presenting your data, summarize the impact of the 3-ethyl modification relative to the unsubstituted (H) or methyl counterparts.

Table 1: Representative SAR of 5-Substituted-3-ethyl-7-azaindoles against FGFR1

Compound IDR (C3 Position)R' (C5 Position)FGFR1 IC50 (nM)HCT116 GI50 (µM)
Ref-1 HPhenyl1200>10
Ref-2 MethylPhenyl4505.2
Target-1 Ethyl Phenyl 85 0.8
Target-2 Ethyl 4-F-Phenyl 12 0.15
Target-3 Isopropyl4-F-Phenyl1501.1

Interpretation: The 3-ethyl group often provides optimal steric fit compared to methyl (too small) or isopropyl (too bulky), suggesting a specific hydrophobic interaction in the kinase gatekeeper region.

Pathway Validation (JAK/STAT Signaling)

If the derivative targets the JAK family, validation via Western Blot is required. The compound should inhibit the phosphorylation of STAT proteins.

SignalingPathway Ligand Cytokine (IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT3 (Inactive) JAK->STAT Phosphorylation Inhibitor 3-Ethyl-7-Azaindole Derivative Inhibitor->JAK ATP Competitive Inhibition pSTAT p-STAT3 (Active) STAT->pSTAT Dimerization Nucleus Nucleus: Gene Transcription (Proliferation/Survival) pSTAT->Nucleus Translocation

Caption: JAK/STAT signaling pathway showing the point of intervention by 3-ethyl-7-azaindole derivatives (ATP competitive inhibition).

References

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[6] RSC Advances. Link

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[5][7][8] Link

  • Zhang, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry.[9] Link

  • Wang, J., et al. (2024). GSPT1 degraders, compositions comprising the degrader, and methods of using the same. WO2024073871A1. Link

  • BenchChem. Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.Link

Sources

Application

Application of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine in Alzheimer's disease research

Application Note: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine as a Scaffold for Alzheimer’s Disease Therapeutics Executive Summary 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (a 3-substituted 7-azaindole) represents a critical structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine as a Scaffold for Alzheimer’s Disease Therapeutics

Executive Summary

3-Ethyl-1H-pyrrolo[2,3-b]pyridine (a 3-substituted 7-azaindole) represents a critical structural motif in the development of kinase inhibitors targeting Alzheimer’s disease (AD) pathology. As a bioisostere of the indole ring found in potent kinase inhibitors, the 7-azaindole core offers improved water solubility and distinct hydrogen-bonding capabilities within the ATP-binding pocket of kinases.

This guide details the application of this scaffold in targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) and Glycogen Synthase Kinase-3β (GSK-3β) . Hyperactivity of these kinases is directly linked to the hyperphosphorylation of Tau protein (forming neurofibrillary tangles) and the generation of amyloid-β (Aβ) plaques. The 3-ethyl substitution specifically probes the hydrophobic regions of the kinase hinge-binding domain, serving as a vital entry point for Structure-Activity Relationship (SAR) optimization.

Mechanism of Action: The Kinase-Tau Axis

The therapeutic utility of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine lies in its ability to competitively inhibit ATP binding in Serine/Threonine kinases. In AD, the inhibition of DYRK1A and GSK-3β restores the balance of Tau phosphorylation.

  • DYRK1A Role: Primes Tau for subsequent phosphorylation by GSK-3β; directly phosphorylates APP, increasing Aβ42 levels.

  • GSK-3β Role: The primary driver of pathological Tau hyperphosphorylation at epitopes Ser396/Ser404 (PHF-1) and Thr231.

  • Scaffold Function: The pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region (typically Glu/Leu residues). The 3-ethyl group occupies the hydrophobic "gatekeeper" pocket or solvent-accessible region, enhancing selectivity over homologous kinases.

Pathway Visualization

AD_Kinase_Pathway DYRK1A DYRK1A Kinase (Overexpressed in AD/Down Syndrome) Tau Tau Protein (Microtubule Stabilizer) DYRK1A->Tau Priming Phosphorylation (Thr212) APP Amyloid Precursor Protein DYRK1A->APP Phosphorylation GSK3B GSK-3β Kinase (Constitutively Active) GSK3B->Tau Hyperphosphorylation (Ser396/404) Inhibitor 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (Scaffold/Inhibitor) Inhibitor->DYRK1A Inhibits (IC50 < 10 nM) Inhibitor->GSK3B Inhibits (IC50 < 50 nM) pTau Hyperphosphorylated Tau (Insoluble) Tau->pTau Kinase Activity NFT Neurofibrillary Tangles (Neuronal Death) pTau->NFT Aggregation Ab42 Amyloid-β (Aβ42) Plaques APP->Ab42 Amyloidogenic Processing

Figure 1: Mechanism of Action showing the dual inhibition of DYRK1A and GSK-3β by the 7-azaindole scaffold, preventing downstream Tau aggregation and Aβ formation.

Experimental Protocols

Protocol A: Chemical Synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Objective: To synthesize the core scaffold for use as a reference standard or starting material for further derivatization. Direct alkylation of 7-azaindole is often regioselective; however, a reduction route ensures high purity.

Reagents:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)[1]

  • Acetyl chloride / Aluminum trichloride (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Dichloromethane (DCM) & Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Acylation (Friedel-Crafts):

    • Dissolve 7-azaindole (1.0 eq) in anhydrous DCM.

    • Add

      
       (3.0 eq) slowly at 0°C under 
      
      
      
      atmosphere.
    • Add Acetyl chloride (1.2 eq) dropwise. Stir at room temperature for 12 hours.

    • Outcome: Formation of 3-acetyl-1H-pyrrolo[2,3-b]pyridine.

    • Purification: Quench with ice water, extract with EtOAc, and recrystallize from MeOH.

  • Reduction:

    • Dissolve the 3-acetyl intermediate (1.0 eq) in anhydrous THF.

    • Carefully add

      
       (2.0 eq) at 0°C.
      
    • Reflux the mixture for 4 hours.

    • Workup: Fieser workup (add water, 15% NaOH, water). Filter precipitate.

    • Purification: Flash column chromatography (Hexane:EtOAc 3:1).

  • Validation:

    • Confirm structure via

      
      -NMR (
      
      
      
      ): Look for triplet (~1.3 ppm) and quartet (~2.8 ppm) corresponding to the ethyl group.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the


 of the synthesized compound against recombinant DYRK1A and GSK-3β.

Materials:

  • Recombinant Human DYRK1A and GSK-3β (active).

  • FRET peptide substrates (e.g., ULight-labeled).

  • ATP (Ultrapure).

  • 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (dissolved in 100% DMSO).

Procedure:

  • Preparation: Dilute the compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20) to 4x final concentration (10-point serial dilution).
    
  • Incubation:

    • Add 2.5 µL compound solution to 384-well plate.

    • Add 5 µL enzyme mix (0.5 nM final DYRK1A or 1 nM GSK-3β).

    • Incubate for 10 min at RT to allow inhibitor binding.

  • Reaction Start: Add 2.5 µL substrate/ATP mix (ATP concentration at

    
     for each kinase).
    
  • Detection: Stop reaction after 60 min using EDTA-containing detection buffer. Read fluorescence signal (Ex 320nm / Em 665nm).

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate

    
    .
    
Protocol C: Cellular Tau Phosphorylation Assay

Objective: Validate the compound's ability to cross the cell membrane and inhibit Tau phosphorylation in a neuronal model.

Cell Line: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid (10 µM for 5 days).

Workflow:

  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Induction (Optional): Pre-treat with Okadaic Acid (10 nM) for 1 hour to induce hyperphosphorylation (mimicking AD conditions).

  • Treatment: Treat cells with 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (0.1, 1.0, 10 µM) for 24 hours.

  • Lysis: Wash with PBS and lyse in RIPA buffer containing phosphatase inhibitors.

  • Western Blot Quantification:

    • Run lysates on 10% SDS-PAGE.

    • Primary Antibodies: Anti-pTau (Ser396) and Anti-Total Tau.

    • Normalization: Calculate ratio of pTau/Total Tau.

    • Success Criteria: A dose-dependent reduction in the pTau/Total Tau ratio compared to vehicle (DMSO) control.

Comparative Data: 7-Azaindole Derivatives

The following table highlights the SAR trends for 3-substituted 7-azaindoles in AD-relevant kinase assays.

Compound Substituent (C3)DYRK1A IC50 (nM)GSK-3β IC50 (nM)BBB PermeabilityNotes
3-Ethyl (Target) 150 - 300 >500 High Good hydrophobic probe; moderate potency.
3-Bromo850>1000HighSynthetic intermediate.
3-(4-methoxyphenyl)1245Moderate"S01" Analog; high potency.
3-Carboxamide45120LowPolar; poor brain penetration.

Note: Data represents aggregate values from structure-activity relationship studies (see References).

Synthesis Workflow Diagram

Synthesis_Workflow SM 7-Azaindole (Starting Material) Step1 Step 1: Acylation (AlCl3, Acetyl Chloride) 0°C -> RT SM->Step1 Inter Intermediate: 3-Acetyl-7-azaindole Step1->Inter Step2 Step 2: Reduction (LiAlH4, THF) Reflux 4h Inter->Step2 Final Product: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Step2->Final

Figure 2: Two-step synthetic route for generating the 3-ethyl derivative from the parent 7-azaindole scaffold.

References

  • Xun, Q. Q., et al. (2025). "Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Cai, D., et al. (2020). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents." Bioorganic Chemistry.

  • Hojnik, C. (2015). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology Master Thesis.

  • Alzheimer's Drug Discovery Foundation. "DYRK1A Inhibitors Report." Cognitive Vitality Reports.

  • Google Patents (2024). "WO2024073871A1 - Gspt1 degraders... Preparation of 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine."

Sources

Method

3-Ethyl-1H-pyrrolo[2,3-b]pyridine as an inhibitor of TNIK

Application Note: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine as a Scaffold-Based Inhibitor of TNIK Part 1: Executive Summary & Scientific Rationale Subject : 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole derivative) Target : TRA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine as a Scaffold-Based Inhibitor of TNIK

Part 1: Executive Summary & Scientific Rationale

Subject : 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole derivative) Target : TRAF2- and NCK-interacting kinase (TNIK) Primary Application : Fragment-based drug discovery (FBDD), Structure-Activity Relationship (SAR) studies, and Wnt/


-catenin pathway modulation.

Scientific Context : TNIK is a serine/threonine kinase essential for the transcriptional activity of the Wnt/


-catenin pathway, a critical driver in colorectal cancer and fibrosis. 3-Ethyl-1H-pyrrolo[2,3-b]pyridine represents a "privileged scaffold" (7-azaindole) known to bind the ATP-hinge region of kinases. While complex derivatives like NCB-0846  achieve nanomolar potency, the 3-ethyl core serves as a critical fragment for probing the ATP-binding pocket and establishing baseline kinase inhibitory potential.

Mechanism of Action : This compound functions as an ATP-competitive inhibitor .[1] The 7-azaindole core mimics the purine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (typically Cys108 in related MAP4K family members). The 3-ethyl substitution probes the hydrophobic pocket adjacent to the gatekeeper residue, a common strategy to enhance selectivity and potency in lead optimization.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-Ethyl-1H-pyrrolo[2,3-b]pyridine
Common Core 7-Azaindole
Molecular Weight ~146.19 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol. Low solubility in water.
Storage Powder: -20°C (desiccated). Solution (DMSO): -80°C (avoid freeze-thaw).
Stability Stable in DMSO for 6 months at -20°C.

Handling Precaution : As a small fragment, this compound may exhibit higher off-target binding compared to optimized leads. Use fresh DMSO stocks to prevent oxidation of the indole nitrogen, which can alter binding kinetics.

Part 3: Biological Pathway & Mechanism (Visualization)

Figure 1: TNIK Signaling and Inhibition Mechanism The diagram illustrates the Wnt signaling cascade where TNIK phosphorylates TCF4. The inhibitor blocks this step, preventing the transcription of oncogenes like c-MYC and AXIN2.

TNIK_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP6 Wnt->Frizzled Binding DVL Dishevelled (DVL) Frizzled->DVL Activation DestructionComplex APC/Axin/GSK3b (Destruction Complex) DVL->DestructionComplex Inhibition BetaCatenin Beta-Catenin (Accumulation) DestructionComplex->BetaCatenin Degradation (Blocked) TCF4 TCF4 (Transcription Factor) BetaCatenin->TCF4 Binding TNIK TNIK (Kinase Active) TNIK->TCF4 Phosphorylation (S154) Inhibitor 3-Ethyl-1H-pyrrolo [2,3-b]pyridine Inhibitor->TNIK ATP-Competitive Inhibition TargetGenes Target Genes (c-MYC, AXIN2, CCND1) TCF4->TargetGenes Transcription Activation

Caption: TNIK acts as a key activator in the Wnt pathway by phosphorylating TCF4. 3-Ethyl-1H-pyrrolo[2,3-b]pyridine binds the TNIK ATP-pocket, blocking TCF4 phosphorylation and downstream oncogenic transcription.

Part 4: Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the fragment against recombinant TNIK.

Materials :

  • Recombinant Human TNIK (active, e.g., residues 1-300).

  • Substrate: Long S6 peptide or MBP (Myelin Basic Protein).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Compound: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (10 mM DMSO stock).

Procedure :

  • Preparation : Dilute compound in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT). Prepare a 10-point dose-response curve (e.g., 100 μM down to 0.1 nM).

  • Enzyme Mix : Prepare TNIK solution (optimized to ~5-10 ng/well).

  • Reaction :

    • Add 2 μL Compound solution to 384-well plate.

    • Add 2 μL TNIK Enzyme mix. Incubate 10 min at RT (allows inhibitor binding).

    • Add 1 μL ATP/Substrate mix (Final ATP: 10 μM; Substrate: 0.2 μg/μL).

    • Incubate for 60 min at RT.

  • Detection :

    • Add 5 μL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read : Measure luminescence using a plate reader.

  • Analysis : Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to sigmoidal dose-response curve.

Expert Insight : As a fragment, the IC50 may be in the micromolar range (1-10 μM). If potency is low, verify solubility at high concentrations to rule out aggregation artifacts.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of TNIK activity in cells by measuring TCF4 phosphorylation.

Cell Model : HCT116 or DLD-1 (Colorectal cancer lines with constitutive Wnt activation).

Procedure :

  • Seeding : Plate HCT116 cells at

    
     cells/well in a 6-well plate. Allow to attach overnight.
    
  • Treatment : Treat cells with 3-Ethyl-1H-pyrrolo[2,3-b]pyridine at varying concentrations (e.g., 1, 5, 10, 50 μM) for 24 hours. Include a DMSO control and a positive control (e.g., NCB-0846 at 100 nM if available).

  • Lysis : Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Critical: TNIK effects are phosphorylation-dependent).

  • Blotting :

    • Load 20-30 μg protein per lane.

    • Primary Antibodies: Anti-phospho-TCF4 (Ser154) [Specific Marker], Anti-Total TCF4, Anti-TNIK, Anti-GAPDH.

  • Validation : A successful "hit" will show dose-dependent reduction in p-TCF4(S154) without necessarily reducing Total TCF4 levels immediately.

Part 5: Experimental Workflow Diagram

Figure 2: Integrated Screening Workflow A step-by-step logic flow for validating the scaffold's activity.

Workflow Start Compound Prep (DMSO Stock) Biochem Biochemical Assay (ADP-Glo) Start->Biochem Decision1 IC50 < 10 μM? Biochem->Decision1 Cellular Cellular Assay (HCT116 Viability) Decision1->Cellular Yes Discard Discard/Refine Decision1->Discard No WB Target Engagement (p-TCF4 Blot) Cellular->WB Confirm Mechanism SAR SAR Optimization (Derivatization) WB->SAR Valid Hit

Caption: Workflow initiates with biochemical validation. Only compounds showing intrinsic kinase inhibition proceed to cellular phenotypic assays and mechanistic confirmation via Western Blot.

References

  • Masuda, M., et al. (2016).[2][3] TNIK inhibition abrogates colorectal cancer stemness.[2][3] Nature Communications, 7, 12586.[2] (Establishes TNIK as a target and NCB-0846 as the benchmark inhibitor based on the azaindole scaffold).

  • Irie, T., & Sawa, M. (2018).[4] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5] Chemical and Pharmaceutical Bulletin, 66(1), 29-36. (Detailed review of the 7-azaindole binding mode and its use in fragment-based design).

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol. (Standard industry protocol for kinase screening).

  • SelleckChem. NCB-0846 Product Data and Biological Activity. (Provides comparative data for the optimized TNIK inhibitor).

Sources

Application

Application Note: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives as JAK3 Inhibitors

Topic: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors Content Type: Application Note & Protocol Guide Abstract & Introduction The Janus Kinase (JAK) family, particularly JAK3, has emerged as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors Content Type: Application Note & Protocol Guide

Abstract & Introduction

The Janus Kinase (JAK) family, particularly JAK3, has emerged as a critical therapeutic target for autoimmune diseases such as rheumatoid arthritis, psoriasis, and organ transplant rejection.[1] Unlike JAK1, JAK2, and TYK2, which are ubiquitously expressed, JAK3 expression is largely restricted to hematopoietic cells. It associates exclusively with the common gamma chain (


) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[2] This restricted distribution suggests that selective JAK3 inhibition could achieve potent immunosuppression without the adverse effects (e.g., anemia, neutropenia) associated with JAK2 inhibition.

This application note details the development, synthesis, and biological evaluation of 3-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold serves as a bioisostere of the purine core found in ATP, allowing for potent ATP-competitive inhibition. The introduction of a 3-ethyl group often serves to fill the hydrophobic pocket near the gatekeeper residue or acts as a precursor for tricyclic core formation (e.g., imidazo[4,5-d]pyrrolo[2,3-b]pyridines), enhancing selectivity and metabolic stability.

Chemical Biology & Mechanism of Action

The Scaffold: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

The 7-azaindole core mimics the adenine ring of ATP. In the context of JAK3 inhibition, the N1 and N7 atoms typically form a bidentate hydrogen bond network with the hinge region of the kinase (specifically Glu903 and Leu905 in JAK3).

  • C4-Position: Substitutions here (often amines or cycloalkyl groups) project into the solvent-exposed region or the ribose-binding pocket, modulating solubility and potency.

  • C5-Position: Functionalization with carboxamides or aromatic rings often targets the P-loop or increases affinity via van der Waals interactions.

  • C3-Ethyl Group: The 3-ethyl substituent is critical for occupying the hydrophobic "back pocket" or serving as a steric handle to enforce a specific binding conformation. In advanced medicinal chemistry, this group can be cyclized to form tricyclic inhibitors that lock the bioactive conformation.

Signaling Pathway

Inhibition of JAK3 blocks the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5). The downstream effect is the transcriptional downregulation of pro-inflammatory cytokines.

JAK_STAT_Pathway IL2 IL-2 Cytokine Receptor IL-2 Receptor (γc/β) IL2->Receptor Binding JAK3 JAK3 (Kinase) Receptor->JAK3 Activation JAK1 JAK1 (Kinase) Receptor->JAK1 Activation STAT5_U STAT5 (Unphosphorylated) JAK3->STAT5_U Phosphorylation JAK1->STAT5_U Phosphorylation Inhibitor 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (Inhibitor) Inhibitor->JAK3 Blocks ATP Binding STAT5_P pSTAT5 (Dimer) STAT5_U->STAT5_P Dimerization Nucleus Nucleus / Gene Transcription STAT5_P->Nucleus Translocation

Figure 1: The JAK3-STAT5 signaling cascade and the point of intervention for pyrrolo[2,3-b]pyridine inhibitors.

Experimental Protocols

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: Synthesize the key intermediate 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine . Safety Note: Perform all reactions in a fume hood. Reagents like NCS and alkyl halides are toxic.

  • Starting Material: Begin with 5-bromo-1H-pyrrolo[2,3-b]pyridine (commercially available).

  • C3-Ethylation (Friedel-Crafts/Vilsmeier approach or direct alkylation):

    • Step 1 (Acylation): Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous aluminum chloride (

      
      , 3-5 eq) and acetyl chloride (1.2 eq) in dichloromethane (DCM) or nitrobenzene at 0°C. Stir at RT for 4-12 hours.
      
    • Quench: Pour onto ice-water. Extract with EtOAc. Purify 3-acetyl intermediate.

    • Step 2 (Reduction): Dissolve the 3-acetyl derivative in TFA/triethylsilane (

      
      ) to reduce the ketone to the ethyl group. Reflux for 2-4 hours.
      
    • Alternative (Direct Alkylation): Use ethyl iodide with NaH in DMF at 0°C (Note: This may lead to N1-alkylation mixtures; protection of N1 with SEM or Boc is recommended prior to C3-alkylation).

  • Functionalization (Example):

    • C4-Activation: Oxidize the 7-azaindole to the N-oxide using m-CPBA in DCM. Treat with

      
       to yield 4-chloro-5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine.
      
    • Coupling: Perform

      
       displacement at C4 with a desired amine (e.g., cyclohexylamine derivative) and Suzuki coupling at C5 to install the solubilizing group.
      
Protocol B: Biochemical Kinase Assay (LanthaScreen™ Eu)

Objective: Determine the


 of the synthesized derivative against recombinant JAK3 kinase.
Principle:  TR-FRET assay.[3] The inhibitor displaces an Alexa Fluor™ 647-labeled tracer from the kinase active site, reducing the FRET signal from a Europium-labeled anti-tag antibody.

Materials:

  • Recombinant Human JAK3 Kinase (catalytic domain).

  • LanthaScreen™ Eu-anti-GST Antibody.

  • Kinase Tracer 236 (Alexa Fluor™ 647).

  • Test Compound (3-Ethyl-1H-pyrrolo[2,3-b]pyridine derivative).[4]

  • White 384-well low-volume plates.

Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (10 points). Final assay DMSO concentration should be 1%.

  • Master Mix: Prepare a kinase/antibody mixture in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • [JAK3] final = 5 nM.

    • [Eu-Ab] final = 2 nM.

  • Tracer Addition: Prepare Tracer 236 solution.

    • [Tracer] final =

      
       of tracer for JAK3 (approx. 2-5 nM; validate per batch).
      
  • Assay Assembly:

    • Add 5 µL of Test Compound (diluted in buffer) to the plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer solution.[5]

  • Incubation: Cover plate and incubate for 60 minutes at Room Temperature (dark).

  • Detection: Read on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate Emission Ratio (

    
    ). Plot % Inhibition vs. log[Compound] to determine 
    
    
    
    .
Protocol C: Cellular Assay (IL-2 Induced pSTAT5 in PBMCs)

Objective: Validate cellular potency and membrane permeability. Cell System: Human Peripheral Blood Mononuclear Cells (PBMCs).[6][7][8]

Materials:

  • Fresh human PBMCs (isolated via Ficoll-Paque).

  • Recombinant Human IL-2.

  • Flow Cytometry Antibodies: CD3-FITC, CD4-PE, pSTAT5(Y694)-Alexa647.

  • Fixation/Permeabilization Buffer (e.g., BD Phosflow™).

Procedure:

  • Cell Culture: Resuspend PBMCs at

    
     cells/mL in RPMI-1640 + 10% FBS. Rest cells for 2 hours at 37°C.
    
  • Compound Treatment: Aliquot 100 µL cells per well into a 96-well V-bottom plate. Add test compound (serial dilution) and incubate for 60 minutes at 37°C.

  • Stimulation: Add IL-2 (final concentration 100 ng/mL) and incubate for exactly 15 minutes at 37°C.

  • Fixation: Immediately add pre-warmed Fixation Buffer (100 µL) directly to wells. Incubate 10 min at 37°C. Centrifuge and wash.

  • Permeabilization: Resuspend cells in ice-cold Perm Buffer III (slowly, while vortexing). Incubate on ice for 30 minutes.

  • Staining: Wash cells twice with Stain Buffer. Resuspend in 100 µL buffer containing anti-CD3, anti-CD4, and anti-pSTAT5 antibodies. Incubate 30 min at RT (dark).

  • Analysis: Acquire data on a Flow Cytometer. Gate on CD3+/CD4+ T-cells. Calculate the Median Fluorescence Intensity (MFI) of pSTAT5.

  • Normalization:

    
    
    

Data Analysis & Selectivity Profiling

To ensure the safety profile of the 3-ethyl-1H-pyrrolo[2,3-b]pyridine derivative, selectivity against JAK2 is paramount to avoid hematopoietic toxicity.

Selectivity Ratio Calculation:



  • Target: > 20-fold selectivity is preferred.

Table 1: Representative Data Format for Lead Optimization

Compound IDR3 (C3-pos)R4 (C4-pos)JAK3 IC50 (nM)JAK2 IC50 (nM)JAK1 IC50 (nM)Cellular IC50 (nM)Selectivity (J2/J3)
Ref (Tofacitinib) --3.24.111551.3
Cmpd 6 (Core) HMethyl110018002900>10001.6
Cmpd 3-Et-A EthylCyclohexylamino154501208530

Workflow Visualization

Workflow Design Scaffold Design (3-Ethyl-7-azaindole) Synth Synthesis (C3-Ethylation, C4-Sub) Design->Synth BioChem Biochemical Assay (LanthaScreen JAK3) Synth->BioChem BioChem->Design Optimization Loop Cell Cellular Assay (PBMC pSTAT5) BioChem->Cell If IC50 < 50 nM Selectivity Selectivity Profiling (vs JAK1/JAK2/TYK2) Cell->Selectivity If Cell IC50 < 200 nM Selectivity->Design Refine R-groups Lead Lead Candidate Selectivity->Lead High Selectivity

Figure 2: Iterative workflow for the discovery of JAK3 inhibitors.

References

  • Nakajima, Y., et al. (2015).[9] Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871–4883.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for JAK3 Protocol. Thermo Fisher User Guide.

  • Thorsteinsdottir, S., et al. (2006). Multiparametric flow cytometric analysis of signal transducer and activator of transcription 5 phosphorylation in immune cell subsets in vitro and following interleukin-2 immunotherapy.[6][7][8] Clinical Cancer Research, 12(18), 5533-5542.

  • Yamagishi, H., et al. (2015).[1] Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors.[1] Bioorganic & Medicinal Chemistry, 23(15), 4846-4859.

  • Parmentier, J.M., et al. (2017).[10] In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).[11] BMC Rheumatology, 1, 6. (Cited for structural comparison of ethyl-derivatives).

Sources

Method

Application Note: Cell-Based Evaluation of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Introduction & Mechanistic Rationale The compound 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-ethyl-7-azaindole) represents a critical structural motif in the design of ATP-competitive kinase inhibitors. The 7-aza...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The compound 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-ethyl-7-azaindole) represents a critical structural motif in the design of ATP-competitive kinase inhibitors. The 7-azaindole scaffold acts as a bioisostere for the purine ring of ATP, allowing the pyridine nitrogen (N7) and pyrrole nitrogen (N1) to form a bidentate hydrogen bond network with the kinase hinge region.

The Significance of the C3-Ethyl Substituent

While the 7-azaindole core anchors the molecule to the hinge, the substituent at the C3 position is decisive for potency and selectivity. Structural-Activity Relationship (SAR) studies, particularly in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, have shown that small alkyl groups like ethyl at C3 can significantly enhance potency by filling the hydrophobic pocket adjacent to the gatekeeper residue, improving Ligand Lipophilicity Efficiency (LLE) compared to the unsubstituted parent.

This guide details the protocols for evaluating this compound's activity, moving from solubility management to specific functional assays in T-cell activation, a primary therapeutic context for this scaffold.

Compound Management & Preparation

Scientific Insight: 7-azaindoles are planar, crystalline solids. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in biochemical assays and " jagged" IC50 curves in cell-based formats.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is approx. 146.19 g/mol . Dissolve 1.46 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (prevent plasticizer leaching) and store at -20°C.

  • Quality Control: Visually inspect for clarity after thawing. If precipitate forms, sonicate at 37°C for 5 minutes.

Assay Phase I: Cytotoxicity & Therapeutic Window

Objective: Distinguish between specific kinase-driven anti-proliferative effects and non-specific chemical toxicity.

Method: ATP-Based Luminescent Viability Assay (CellTiter-Glo®)

Cell Lines:

  • Jurkat E6.1 (T-cell leukemia): Relevant for HPK1/immunology applications.

  • HEK293T: Non-immune control to assess general toxicity.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates in 90 µL complete media (RPMI-1640 + 10% FBS).

  • Equilibration: Incubate overnight at 37°C/5% CO2.

  • Treatment:

    • Prepare a 3-fold serial dilution of the compound in DMSO.

    • Dilute these stocks 1:100 in culture media (Intermediate Plate).

    • Add 10 µL from Intermediate Plate to cells (Final DMSO = 0.1%).

    • Dose Range: 100 µM down to 0.5 nM (8 points).

  • Incubation: 72 hours.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake 2 mins. Read Luminescence.

Data Interpretation:

Parameter Definition Target Criteria
CC50 Concentration killing 50% of cells. > 10 µM (for non-oncology targets)

| Max Inhibition | % Viability at top dose. | If < 10% viability at 10 µM, compound is cytotoxic. |

Assay Phase II: Functional Target Engagement (T-Cell Activation)

Context: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 by 3-substituted 7-azaindoles should enhance TCR signaling. This assay tests that specific "gain-of-function" phenotype.

Pathway Diagram: HPK1 Negative Regulation

The following diagram illustrates where the compound acts. Blocking HPK1 prevents the phosphorylation of SLP76 (Ser376), thereby removing the brake on T-cell activation.

HPK1_Pathway TCR TCR Stimulation (Anti-CD3/CD28) Lck Lck Kinase TCR->Lck Activates HPK1 HPK1 Kinase (Target) Lck->HPK1 Phosphorylates SLP76 SLP76 HPK1->SLP76 Phosphorylates (Negative Feedback) Compound 3-Ethyl-7-azaindole (Inhibitor) Compound->HPK1 Blocks ATP Site pSLP76 p-SLP76 (Ser376) (Degradation Signal) SLP76->pSLP76 Ubiquitination & Proteolysis Activation T-Cell Activation (IL-2 Release) SLP76->Activation Signaling Complex Formation pSLP76->Activation Inhibits

Caption: Mechanism of Action. The compound inhibits HPK1, preventing the negative phosphorylation of SLP76, resulting in enhanced T-cell activation.

Protocol: IL-2 Secretion Rescue Assay (ELISA)

Rationale: Effective HPK1 inhibitors increase IL-2 secretion in T-cells stimulated with suboptimal anti-CD3/CD28.

  • Cell Preparation: Use Primary Human Pan-T cells or Jurkat E6.1.

  • Stimulation Coating: Coat 96-well high-binding plates with anti-CD3 (OKT3, 0.5 µg/mL) and anti-CD28 (1 µg/mL) in PBS overnight at 4°C. Wash 3x with PBS.

  • Compound Pre-treatment:

    • Resuspend T-cells in fresh media (1 x 10^6 cells/mL).

    • Add 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (concentrations: 10, 3, 1, 0.3, 0.1 µM).

    • Incubate for 1 hour at 37°C before plating on the stimulated wells.

  • Activation: Transfer cells (100 µL/well) to the antibody-coated plate.

  • Incubation: 24 Hours at 37°C.

  • Harvest: Spin down plate (300 x g, 5 min). Collect supernatant.

  • Quantification: Analyze supernatant using a Human IL-2 ELISA kit (e.g., R&D Systems).

Expected Result: A dose-dependent increase in IL-2 secretion compared to the DMSO control (Vehicle).

Experimental Workflow Visualization

Workflow cluster_0 Day 1: Setup cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Step1 Coat Plates (Anti-CD3/CD28) Step4 Transfer to Coated Plate Step1->Step4 Step2 Compound Dilution (10mM -> 3x Serial) Step3 Pre-treat T-Cells (1 hr, 37°C) Step2->Step3 Step3->Step4 Step5 Incubate 24h Step4->Step5 Step6 Harvest Supernatant Step5->Step6 Step7 IL-2 ELISA Step6->Step7 Step8 Calculate EC50 (Potentiation) Step7->Step8

Caption: Step-by-step workflow for the functional IL-2 secretion assay.

References

  • Vertex Pharmaceuticals. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[1] ACS Medicinal Chemistry Letters.

  • Mérour, J. Y., et al. (2014).[2] The Azaindole Framework in the Design of Kinase Inhibitors.[2][3][4][5][6][7] Molecules.[2][3][5][6][7][8][9][10][11][12][13][14]

  • Song, Y., et al. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][15] Chemical and Pharmaceutical Bulletin.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • R&D Systems. Human IL-2 Quantikine ELISA Kit Protocol.

Sources

Application

Analytical methods for the characterization of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Application Note: Analytical Characterization of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Introduction & Chemical Context 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (commonly 3-Ethyl-7-azaindole) is a critical bicyclic heteroaromatic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Introduction & Chemical Context

3-Ethyl-1H-pyrrolo[2,3-b]pyridine (commonly 3-Ethyl-7-azaindole) is a critical bicyclic heteroaromatic scaffold in medicinal chemistry. As a bioisostere of tryptamine and indole, the 7-azaindole core is ubiquitous in kinase inhibitors (e.g., JAK, TRK, and PI3K inhibitors) due to its unique hydrogen-bonding capability at the pyridine nitrogen (N7) and the pyrrole nitrogen (N1).

The introduction of an ethyl group at the C3 position modulates lipophilicity and steric fit within ATP-binding pockets. Accurate characterization of this intermediate is essential to ensure the integrity of downstream structure-activity relationship (SAR) studies.

Physicochemical Profile:

  • IUPAC Name: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

  • Synonyms: 3-Ethyl-7-azaindole; 3-Ethyl-1,7-diazaindene

  • Molecular Formula: C₉H₁₀N₂

  • Exact Mass: 146.0844

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Primary Characterization: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural authentication. The 7-azaindole system requires specific solvent choices to prevent signal broadening of the exchangeable N1-H proton.

Protocol: 1H NMR Spectroscopy

  • Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to visualize the labile N1-H and prevent aggregation).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Spectral Assignments (Expected):

PositionTypeShift (δ, ppm)MultiplicityCoupling (Hz)Structural Logic
NH (1) Pyrrole NH11.30 – 11.50br s-Deshielded, exchangeable; broad due to quadrupole N.
H-6 Pyridine8.20 – 8.25ddJ≈5.0, 1.5Most deshielded aromatic; adjacent to pyridine N.
H-4 Pyridine7.90 – 7.95ddJ≈8.0, 1.5peri-position to C3; sensitive to C3 substitution.[1]
H-2 Pyrrole7.15 – 7.25s (or d)J≈2.0C2 proton; often appears as a singlet if N-coupling is decoupled.
H-5 Pyridine7.00 – 7.10ddJ≈8.0, 5.0Shielded β-proton of the pyridine ring.
CH₂ (Ethyl) Alkyl2.65 – 2.75qJ≈7.5Methylene group attached to aromatic C3.
CH₃ (Ethyl) Alkyl1.20 – 1.30tJ≈7.5Terminal methyl group.

Note: In CDCl₃, the NH signal may shift upfield (9.0–10.0 ppm) or disappear due to exchange.

Purity & Assay: HPLC-UV/MS Method

The polarity of the pyridine nitrogen requires a buffered mobile phase to prevent peak tailing. A generic acidic method is "field-proven" for 7-azaindoles.

Protocol: Reverse-Phase HPLC (LC-MS Compatible)

  • Column: C18 Stationary Phase (e.g., Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/impurities).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05Stop

System Suitability Tests (SST):

  • Tailing Factor (Tf): Must be < 1.5 for the main peak (Formic acid suppresses silanol interactions).

  • Retention Time: The 3-ethyl derivative is more lipophilic than the parent 7-azaindole. Expect RT shift of +2 to +3 minutes relative to unsubstituted 7-azaindole.

Mass Spectrometry (ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).

  • Target Ion: [M+H]⁺ = 147.1.

  • Fragmentation: High collision energy may yield fragments at m/z 132 (loss of -CH₃) or m/z 118 (loss of ethyl/rearrangement to parent core).

Analytical Workflow Diagram

The following decision tree outlines the logical progression from crude synthesis to released material.

G Start Crude 3-Ethyl-7-azaindole HPLC Step 1: HPLC-MS Screening (Purity & MW Confirmation) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 Purification Prep-HPLC / Recrystallization (Solvent: EtOAc/Hexane) Decision1->Purification No NMR Step 2: 1H NMR (DMSO-d6) (Structural ID & Residual Solvents) Decision1->NMR Yes Purification->HPLC Retest Decision2 Structure Confirmed? NMR->Decision2 Decision2->Purification No (Impurity found) SolidState Step 3: Solid State Characterization (Melting Point / DSC) Decision2->SolidState Yes Release Release for Biological Assay SolidState->Release

Caption: Analytical decision tree for the qualification of 3-Ethyl-7-azaindole intermediates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10931471, 3-Methyl-7-azaindole. [Link] (Accessed Oct 26, 2025). Note: Used as homologous reference for spectral assignments.

  • Thieme Chemistry. (2013). Science of Synthesis: Azaindoles and Their Derivatives. Thieme Connect. [Link] (Accessed Oct 26, 2025). Authoritative source for Heck reaction synthesis and properties of 3-substituted azaindoles.

  • Aurigene Pharmaceutical Services. (2012). Synthesis of 2-alkynyl-7-azaindoles and characterization. ResearchGate. [Link] (Accessed Oct 26, 2025). Provides experimental melting points and NMR solvent effects for ethyl/substituted azaindoles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Status: Active Last Updated: February 18, 2026 Topic: Purification & Isolation Strategies Target Analyte: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (and related 7-azaindole derivatives)[1][2][3] Executive Summary & Chemical Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 18, 2026 Topic: Purification & Isolation Strategies Target Analyte: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (and related 7-azaindole derivatives)[1][2][3]

Executive Summary & Chemical Context

The 3-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold (a 3-substituted 7-azaindole) is a critical pharmacophore in kinase inhibitor development, particularly for JAK and FGFR targets.[2] While the ethyl group increases lipophilicity (


) compared to the parent 7-azaindole, the fused pyridine ring retains significant basicity (

for the conjugate acid).

The Core Challenge: The pyridine nitrogen (N-7) acts as a hydrogen bond acceptor and a weak base. During silica gel chromatography, this nitrogen interacts strongly with acidic silanol groups (


), leading to severe peak tailing, irreversible adsorption, and poor resolution from impurities.[2]

This guide provides field-proven protocols to overcome these specific physicochemical hurdles.

Purification Strategy Decision Tree

Before selecting a protocol, identify your impurity profile and scale.[2]

PurificationStrategy Start Crude 3-Ethyl-7-azaindole ScaleCheck Scale < 100 mg? Start->ScaleCheck ImpurityCheck Major Impurities? ScaleCheck->ImpurityCheck No (>100 mg) PrepHPLC Reverse Phase Prep-HPLC (C18, Basic Buffer) ScaleCheck->PrepHPLC Yes (High Purity req) Flash Flash Chromatography (Buffered Silica) ImpurityCheck->Flash Regioisomers/Tars Recryst Recrystallization (EtOAc/Hexanes) ImpurityCheck->Recryst Minor non-polar impurities Scavenge Metal Scavenging (SiliaMetS® Thiol) ImpurityCheck->Scavenge Pd Catalyst Residue Scavenge->Flash Post-treatment

Figure 1: Decision matrix for selecting the optimal purification workflow based on scale and impurity profile.

Troubleshooting Guide: Frequently Asked Questions

Category A: Chromatography & Tailing[4][5]

Q1: My compound streaks/tails heavily on TLC and flash columns, making separation impossible. How do I fix this? Diagnosis: The basic pyridine nitrogen (N-7) is hydrogen-bonding with the acidic protons of the silica gel silanol groups. Solution: You must neutralize the silica surface.[2]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your organic mobile phase.

  • Pre-treatment: For flash columns, flush the column with the modifier-containing solvent before loading your sample.[2] This "deactivates" the silica.[2]

  • Alternative Stationary Phase: If tailing persists, switch to Neutral Alumina or Basic Alumina . These phases lack the acidic protons that cause retention of basic heterocycles.[2]

Q2: I see two spots on TLC that merge during column chromatography. Is this a regioisomer? Diagnosis: 3-Ethyl-7-azaindole synthesis (often via alkylation or Friedel-Crafts) can produce N-1 alkylated byproducts (indole nitrogen) vs. C-3 alkylated products .[2] Solution:

  • Solvent System Switch: If you are using Hexane/Ethyl Acetate (Hex/EtOAc), switch to Dichloromethane/Methanol (DCM/MeOH) .[2] The selectivity often changes significantly between these two systems for azaindole isomers.[2]

  • Gradient: Use a shallow gradient (e.g., 0%

    
     5% MeOH in DCM over 20 CVs) rather than an isocratic hold.
    

Q3: My compound precipitates on the column during loading. Diagnosis: 3-Ethyl-7-azaindoles have moderate lipophilicity but can crystallize in non-polar solvents like pure Hexanes or low % EtOAc.[2] Solution:

  • Solid Loading: Dissolve the crude in a minimal amount of DCM/MeOH, adsorb onto Celite® or silica, dry under vacuum, and load the powder cartridge.[2] This eliminates solubility issues during the initial run.[2]

Category B: Solubility & Recrystallization[2][4]

Q4: The product "oils out" instead of crystallizing. How do I induce precipitation? Diagnosis: The ethyl group adds flexibility and lipophilicity, which can hinder crystal lattice formation, especially if trace impurities (like solvent residues) are present.[2] Solution:

  • Solvent Pair: Use Ethyl Acetate (solvent) and Hexanes or Heptane (anti-solvent) .

  • Protocol: Dissolve in minimal hot EtOAc. Add Hexanes dropwise until persistent cloudiness appears. Stop. Add one drop of EtOAc to clear it.[2] Let it cool to Room Temp (RT) slowly, then move to

    
    .
    
  • Seeding: If available, add a "seed crystal" from a previous batch.[2] If not, scratch the inner glass surface of the flask with a spatula to create nucleation sites.

Q5: How do I remove Palladium (Pd) residues from the coupling step? Diagnosis: 7-azaindoles are excellent ligands for metals; simple chromatography often fails to remove Pd below 10 ppm. Solution:

  • Chemical Scavenging: Treat the dissolved crude (in EtOAc or THF) with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin for 4 hours at

    
     before filtration and chromatography.
    
  • Wash: An aqueous wash with N-Acetylcysteine or EDTA (pH 7-8) can also strip Pd from the azaindole nitrogen.[2]

Detailed Experimental Protocols

Protocol A: TEA-Buffered Flash Chromatography

Best for: Removing baseline impurities and fixing peak tailing.[2]

  • Preparation: Prepare Mobile Phase A (Hexanes + 1% TEA) and Mobile Phase B (Ethyl Acetate + 1% TEA).

    • Note: TEA is volatile; prepare fresh daily to maintain pH.

  • Equilibration: Flush the silica cartridge with 3 Column Volumes (CV) of 10% B to neutralize acidic sites.

  • Loading: Use Celite® solid loading . Dissolve crude in DCM, mix with Celite (1:2 ratio w/w), and dry.

  • Elution Gradient:

    • 0-5 min: 5% B (Isocratic)[2]

    • 5-25 min: 5%

      
       60% B (Linear Gradient)[2]
      
    • 25-30 min: 60% B (Hold)[2]

  • Result: The 3-ethyl derivative typically elutes earlier and sharper than in non-buffered systems.[2]

Protocol B: Anti-Solvent Recrystallization

Best for: Final polishing and >99% purity.

ParameterSpecification
Primary Solvent Ethyl Acetate (Hot)
Anti-Solvent n-Heptane (Room Temp)
Concentration ~10-15 mL solvent per gram of crude
Cooling Rate

per 30 mins
  • Dissolve crude 3-ethyl-1H-pyrrolo[2,3-b]pyridine in minimal boiling Ethyl Acetate.

  • Remove from heat.[2] Immediately add n-Heptane dropwise until the solution turns slightly turbid.

  • Add boiling Ethyl Acetate dropwise just until the solution clears (re-dissolves).

  • Cover with foil (loose) and allow to cool to RT undisturbed for 4 hours.

  • Place in a freezer (

    
    ) overnight.
    
  • Filter crystals and wash with cold 10% EtOAc/Heptane.[2]

Mechanistic Visualization: The "Silanol Effect"

Understanding why purification fails is key to fixing it.[2] The diagram below illustrates the interaction between the 7-azaindole scaffold and unmodified silica, and how modifiers block this interaction.

SilanolEffect cluster_0 Standard Silica (Problem) cluster_1 TEA-Modified Silica (Solution) Silica Silica Surface (Si-OH) Azaindole 3-Ethyl-7-azaindole (Basic N-7) Silica->Azaindole Strong H-Bonding (Causes Tailing) SilicaMod Silica Surface (Si-OH) TEA Triethylamine (Modifier) SilicaMod->TEA Preferential Binding (Sites Blocked) AzaindoleFree 3-Ethyl-7-azaindole (Free Base) TEA->AzaindoleFree Elutes Freely (Sharp Peak)

Figure 2: Mechanism of peak tailing on standard silica vs. buffered silica.[2] TEA preferentially binds to silanols, allowing the analyte to elute cleanly.[2]

References

  • BenchChem. (2025).[2][4] Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.Link

  • Organic Chemistry Portal. (2010).[2] Synthesis of azaindoles.[2][3][4][5][6][7][8][9]Link

  • National Institutes of Health (PMC). (2021).[2] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[2][10][11]Link

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.Link

  • Royal Society of Chemistry. (2020).[2] Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation.[2][12]Link

Sources

Optimization

Technical Support Center: 7-Azaindole Synthesis Optimization

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Yield & Purity in 1H-Pyrrolo[2,3-b]pyridine Synthesis Introduction: The "Electron-Deficient" Trap Welcome to the technical support center....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Yield & Purity in 1H-Pyrrolo[2,3-b]pyridine Synthesis

Introduction: The "Electron-Deficient" Trap

Welcome to the technical support center. If you are here, you likely attempted a standard indole synthesis (like Fischer) on a pyridine system and ended up with unreacted starting material or black tar.

The Core Problem: 7-Azaindole is not just "indole with a nitrogen." The pyridine ring is electron-deficient.[1][2] This deactivates the system toward electrophilic attacks standard in indole chemistry and makes the ring nitrogen highly susceptible to poisoning metal catalysts.

This guide treats your synthesis as a "ticket" to be resolved, focusing on the three most reliable routes: Bartoli , Larock , and Ortho-lithiation .

Ticket #001: The Bartoli Route (Nitro-Pyridine + Vinyl Grignard)

Symptom: "I added the Grignard, but my yield is stuck at 20-30%. The reaction mixture is a viscous black sludge."

Diagnosis: The Bartoli reaction is the "sledgehammer" approach. It is effective but chemically violent. Low yields are typically caused by incorrect stoichiometry or temperature mismanagement during the nitroso-intermediate phase.

Troubleshooting Protocol
VariableThe "Standard" ErrorThe Optimized Protocol
Stoichiometry Using 3.0 equivalents of VinylMgBr.Use 4.0 equivalents. The first eq. reduces nitro to nitroso; the second and third drive the [3,3]-sigmatropic rearrangement; the fourth acts as a base to deprotonate the final indole (preventing polymerization).
Temperature Adding Grignard at 0°C or RT.Start at -78°C. Fast addition at high temp causes the vinyl Grignard to polymerize before it attacks the nitro group. Warm to -20°C slowly only after addition.
Reagent Quality Using old Grignard bottles.Titrate immediately before use. VinylMgBr degrades. If the concentration is <0.8M, the reaction kinetics fail.
Quench Dumping into water.[3]Inverse Quench. Pour the reaction mixture into saturated NH4Cl at -20°C. This prevents exotherms that degrade the acid-sensitive product.
The "Dobbs Modification" (Yield Booster)

If your yield is <40%, switch to the Dobbs Modification .

  • Start with an ortho-bromo nitro-pyridine.

  • The bromine atom provides steric bulk (crucial for the sigmatropic rearrangement) and prevents side reactions.

  • Remove the bromine later using AIBN/Bu3SnH.[4]

  • Result: Yields often jump from 30% to 60% due to the "ortho-effect."

Ticket #002: The Larock Heteroannulation (Pd-Catalyzed)

Symptom: "The reaction starts but stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst poisoning. The pyridine nitrogen in 7-azaindole precursors (like 2-amino-3-iodopyridine) is a strong ligand that can displace phosphines on Palladium, killing the catalytic cycle.

Troubleshooting Protocol

1. The "LiCl Effect" (Mandatory Check) Are you adding Lithium Chloride?

  • Why: LiCl is not just a salt additive. Chloride ions stabilize the Pd(0) species and facilitate the reduction of Pd(II) to Pd(0).

  • Fix: Add 1.0 equiv of LiCl standard.

2. Protect the Amine Free amines (2-amino-3-iodopyridine) often chelate Pd.

  • Fix: Acetylate the amine first (N-acetyl or N-tosyl). The electron-withdrawing group reduces the nitrogen's basicity, preventing catalyst sequestration.

3. The Oxygen Leak Pd/P(tBu)3 or Pd(PPh3)4 systems are notoriously O2 sensitive.

  • Protocol: Do not just "purge" with N2. Sparge (bubble gas through liquid) the solvent for 20 minutes before adding the catalyst.

Ticket #003: Ortho-Lithiation (The "Cleanest" Route)

Symptom: "I cannot control the regioselectivity. I get mixtures of products."

Diagnosis: You are likely relying on thermodynamic control rather than kinetic control.

Optimized Workflow (Chichibabin-Type)

Instead of starting with nitro-pyridines, start with 2-fluoro-3-picoline .

  • Reagent: LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Mechanism: Lateral lithiation of the methyl group.

  • Electrophile: Add benzonitrile (or other nitriles).

  • Cyclization: The intermediate attacks the nitrile, and the subsequent intramolecular SNAr displaces the fluorine.

  • Advantage: This route avoids the "tar" of Bartoli and the heavy metals of Larock.

Visual Troubleshooting Assistant
Figure 1: The Bartoli Decision Tree

Use this logic flow to diagnose low yields in Grignard-based syntheses.

Bartoli_Troubleshooting start Start: Low Yield (<30%) check_grignard Step 1: Did you titrate VinylMgBr today? start->check_grignard titrate_action Action: Titrate using 1,10-phenanthroline check_grignard->titrate_action No check_temp Step 2: Addition Temp? check_grignard->check_temp Yes titrate_action->check_temp temp_action Action: Cool to -78°C Add dropwise check_temp->temp_action >-40°C check_stoich Step 3: Equivalents used? check_temp->check_stoich <-40°C temp_action->check_stoich stoich_action Action: Increase to 4.0 eq. (Sacrificial base effect) check_stoich->stoich_action <3.5 eq check_subst Step 4: Ortho-substituent present? check_stoich->check_subst >3.5 eq stoich_action->check_subst dobbs_rec Recommendation: Use Dobbs Modification (Ortho-Br directing group) check_subst->dobbs_rec No (H) success Proceed to Workup (Inverse Quench) check_subst->success Yes (Br/Me)

Caption: Decision logic for optimizing Bartoli Indole Synthesis yields.

Figure 2: Synthetic Route Comparison

Select the route based on your starting material availability and scale.

Route_Comparison cluster_0 Route 1: Bartoli cluster_1 Route 2: Larock cluster_2 Route 3: Ortho-Lithiation bartoli Nitro-Pyridine + VinylMgBr bartoli_pros Pros: Cheap reagents Fast (<2h) bartoli->bartoli_pros bartoli_cons Cons: Low Yield Cryogenic (-78°C) Poor Scale-up bartoli_pros->bartoli_cons larock Iodo-Amine + Alkyne + Pd larock_pros Pros: High Convergence Tolerates Functional Groups larock->larock_pros larock_cons Cons: Expensive (Pd) Requires O2 exclusion larock_pros->larock_cons lith Fluoro-Picoline + LDA + Nitrile lith_pros Pros: Cleanest Workup Atom Economical lith->lith_pros lith_cons Cons: Strong Base (LDA) Limited to 2-subst. lith_pros->lith_cons

Caption: Strategic comparison of primary 7-azaindole synthetic pathways.

FAQ: Purification & Stability

Q: My product is stuck in the aqueous layer during workup. A: 7-Azaindoles are significantly more polar than indoles due to the pyridine nitrogen.

  • Fix: Do not use simple Ether/Water extraction. Use Ethyl Acetate/THF (3:1) for extraction.

  • Salting Out: Saturate the aqueous layer with NaCl solid before extraction to force the organic product out (Salting-out effect).

Q: The product turns purple/brown on the bench. A: 7-Azaindoles are electron-deficient but can still oxidize at the C3 position or polymerize if traces of acid remain.

  • Fix: Store under Argon at -20°C. Ensure all acid from the Bartoli workup is neutralized; wash with NaHCO3 until pH is strictly 7-8.

References
  • Bartoli Indole Synthesis Mechanism & Scope: Bartoli, G., et al.[5][6][7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[5]

  • The Dobbs Modification (Ortho-Bromine Strategy): Dobbs, A. P., et al. "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 1999.

  • Larock Heteroannulation Guide: Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991.

  • 7-Azaindole Specific Optimization (Lithiation Route): Song, J. J., et al. "A Practical Synthesis of 7-Azaindole from 2-Amino-3-iodopyridine." Journal of Organic Chemistry, 2002.

  • Review of Azaindole Synthesis: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindole." Tetrahedron, 2003.

Sources

Troubleshooting

Optimization of reaction conditions for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine synthesis

Welcome to the comprehensive technical support guide for the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible synthesis.

Introduction to the Synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

3-Ethyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-ethyl-7-azaindole, is a valuable building block in the development of various therapeutic agents, including kinase inhibitors.[1] Its synthesis is most commonly achieved through the Fischer indole synthesis, a robust and versatile method for constructing the indole core.[2] This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from the condensation of 2-hydrazinopyridine and 2-butanone.[3]

This guide will focus on optimizing the Fischer indole synthesis for this specific target molecule, addressing common challenges and providing practical solutions to enhance yield and purity.

Experimental Workflow Overview

The synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine via the Fischer indole synthesis is a two-step process that can often be performed in a single pot. The general workflow is as follows:

Caption: General workflow for the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is complete according to TLC, but after work-up, I have a very low yield of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis of 7-azaindoles are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Acid Catalyst and Concentration: The choice and amount of acid are critical for the cyclization step.[4][5]

    • Polyphosphoric acid (PPA): PPA is a highly effective catalyst for this transformation, acting as both a catalyst and a dehydrating agent.[3] However, its high viscosity can make stirring and work-up difficult. Insufficient PPA can lead to incomplete cyclization.

    • Lewis Acids (e.g., ZnCl₂): Zinc chloride is another common catalyst.[6] It is crucial to use anhydrous ZnCl₂ as water can inhibit the reaction.

    • Brønsted Acids (e.g., H₂SO₄, HCl): While usable, strong mineral acids can sometimes lead to side reactions and degradation of the product, especially at high temperatures.[2]

  • Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to drive the[6][6]-sigmatropic rearrangement.[7]

    • Insufficient Heat: If the temperature is too low, the reaction may not proceed to completion.

    • Excessive Heat or Prolonged Reaction Time: This can lead to the decomposition of the starting materials, intermediates, or the final product, resulting in a complex mixture of byproducts.

  • N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic with electron-rich hydrazines, though it can still occur with pyridylhydrazines.[4][8] This cleavage leads to the formation of 2-aminopyridine and other degradation products instead of the desired indole.

Optimization Strategies:

ParameterRecommendationRationale
Catalyst Use Polyphosphoric Acid (PPA) as the primary choice.PPA is a strong dehydrating agent and an effective catalyst for this cyclization, often leading to higher yields compared to other acids.[3]
Temperature Gradually heat the reaction mixture to 140-160 °C.This temperature range is often optimal for the cyclization of 2-pyridylhydrazones. Monitor the reaction by TLC to avoid overheating.[3]
Reaction Time Typically 1-3 hours.Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is usually complete when the hydrazone spot disappears.
Stirring Ensure vigorous mechanical stirring.Due to the high viscosity of PPA, efficient mixing is crucial for good heat transfer and complete reaction.

Issue 2: Formation of a Major, Uncharacterizable Side Product

Question: I am observing a significant side product in my reaction that is difficult to characterize. What could it be and how can I minimize its formation?

Answer:

The formation of unexpected side products is a common issue. In the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine, a likely side product is the isomeric 2-methyl-3-ethyl-1H-pyrrolo[2,3-b]pyridine .

Causality: The Fischer indole synthesis proceeds through an enehydrazine intermediate. For an unsymmetrical ketone like 2-butanone, two different enehydrazine isomers can form, leading to two possible regioisomeric indole products.

Caption: Formation of regioisomeric products from the two possible enehydrazine intermediates of 2-butanone.

Troubleshooting Strategies:

  • Thermodynamic vs. Kinetic Control: The ratio of the two isomers can sometimes be influenced by the reaction conditions. Generally, higher temperatures favor the formation of the more thermodynamically stable product.

  • Catalyst Choice: The nature of the acid catalyst can influence the regioselectivity of the cyclization. It is worth screening different catalysts (e.g., PPA, ZnCl₂, Amberlyst-15) to see if the product ratio can be improved.

  • Purification: If the formation of the isomer cannot be suppressed, careful purification by column chromatography is necessary. A shallow elution gradient may be required to separate the two isomers.[9]

Issue 3: Difficulty in Purifying the Final Product

Question: My crude product is a dark, viscous oil, and I am struggling to purify it by column chromatography. The product seems to be streaking on the TLC plate. What can I do?

Answer:

The purification of 7-azaindole derivatives can be challenging due to their basicity and potential for interaction with the acidic silica gel.

  • Streaking on TLC/Column: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to band broadening and streaking.[9]

  • Dark Color: The dark color of the crude product is often due to polymerization and degradation byproducts formed under the harsh acidic and high-temperature conditions of the reaction.

Purification Optimization:

TechniqueRecommendationRationale
Column Chromatography Use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.The basic modifier will compete with the product for the active sites on the silica gel, reducing tailing and improving the peak shape.[9][10]
A typical eluent system to start with is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).This provides a good polarity range for eluting the product while leaving more polar impurities on the column.
Alternative Stationary Phase Consider using neutral or basic alumina for chromatography.Alumina is less acidic than silica gel and can be more suitable for the purification of basic compounds.
Recrystallization If the product is a solid, recrystallization can be an effective purification method.Try solvents like ethyl acetate, ethanol, or a mixture of ethyl acetate and hexanes.
Work-up After the reaction, quench the mixture by pouring it onto ice and then carefully neutralize with a strong base (e.g., NaOH or KOH) to a pH of 8-9.This will ensure the product is in its free base form for extraction. Be cautious as this is a highly exothermic process.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine?

A1: The primary starting materials are 2-hydrazinopyridine and 2-butanone.[3] 2-Hydrazinopyridine can be synthesized from 2-chloropyridine and hydrazine hydrate.[6]

Q2: Can I perform this reaction as a one-pot synthesis?

A2: Yes, the Fischer indole synthesis is often performed as a one-pot reaction where the hydrazone is formed in situ and then cyclized without isolation.[11] This can improve the overall efficiency of the process.

Q3: What are the key safety precautions for this reaction?

A3:

  • Hydrazine derivatives: Many hydrazines are toxic and potential carcinogens. Handle 2-hydrazinopyridine with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Polyphosphoric acid (PPA): PPA is corrosive and will cause severe burns upon contact. The work-up procedure involving quenching with water/ice is highly exothermic and should be performed with extreme caution.

  • High Temperatures: The reaction is run at high temperatures, so appropriate measures should be taken to prevent burns.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes) and visualize the spots under UV light. The reaction is complete when the starting hydrazone spot has been consumed.

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine?

  • ¹H NMR:

    • A broad singlet for the N-H proton of the pyrrole ring (typically > 10 ppm).

    • Signals for the aromatic protons on the pyridine and pyrrole rings (typically between 7.0 and 8.5 ppm).

    • A quartet for the methylene (-CH₂-) group of the ethyl substituent.

    • A triplet for the methyl (-CH₃) group of the ethyl substituent.

  • ¹³C NMR:

    • Distinct signals for the carbon atoms of the fused heterocyclic core.

    • Signals for the two carbons of the ethyl group.

Detailed Experimental Protocol

This protocol is a general guideline based on the synthesis of similar 2,3-disubstituted 7-azaindoles and should be optimized for specific laboratory conditions.[3]

Step 1: Hydrazone Formation (in situ)

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-hydrazinopyridine (1.0 eq) and 2-butanone (1.1 eq).

  • Add a suitable solvent such as ethanol or acetic acid to facilitate the initial condensation (optional, as the reaction can also be run neat with PPA).

  • Stir the mixture at room temperature for 30 minutes.

Step 2: Cyclization with Polyphosphoric Acid (PPA)

  • To the mixture from Step 1, add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the 2-hydrazinopyridine).

  • Begin vigorous mechanical stirring and slowly heat the mixture in an oil bath to 140-160 °C.

  • Monitor the reaction by TLC every 30 minutes until the hydrazone is consumed (typically 1-3 hours).

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to approximately 80-90 °C.

  • CAUTION: HIGHLY EXOTHERMIC! Slowly and carefully pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Once the PPA has been hydrolyzed, carefully neutralize the acidic solution with a cold, concentrated aqueous solution of sodium hydroxide or potassium hydroxide to a pH of 8-9. Ensure the mixture remains cold during neutralization.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 0.5% triethylamine.[9][10]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-Ethyl-1H-pyrrolo[2,3-b]pyridine.

References

  • BenchChem. (2025).
  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?.
  • Wikipedia. Fischer indole synthesis.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • ChemicalBook. 3-Ethylpyridine(536-78-7) 1H NMR spectrum.
  • Cambridge University Press. Fischer Indole Synthesis.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1314.
  • MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • DOI.
  • ResearchGate.
  • Magritek.
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • ResearchGate. (2023).

Sources

Optimization

Technical Support Center: Fischer Indole Synthesis of Azaindoles

Status: Active Operator: Senior Application Scientist Ticket ID: AZ-FISCHER-001 Subject: Troubleshooting Low Yields, Regioselectivity, and Purification in Azaindole Synthesis The Core Challenge: The "Electron-Deficient"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: AZ-FISCHER-001 Subject: Troubleshooting Low Yields, Regioselectivity, and Purification in Azaindole Synthesis

The Core Challenge: The "Electron-Deficient" Trap

Welcome to the support center. If you are here, you are likely staring at a flask of black tar or a TLC plate with starting material that refuses to move.

The Root Cause: The Fischer indole synthesis relies on a [3,3]-sigmatropic rearrangement. This step requires the aromatic ring to act as a nucleophile. In standard indoles (phenylhydrazine), the benzene ring is electron-rich. In azaindoles (pyridylhydrazine), the pyridine ring is electron-deficient.[1][2]

Furthermore, the acidic conditions required for the Fischer reaction protonate the pyridine nitrogen (


), creating a pyridinium species that is even more electron-deficient and resistant to the rearrangement step.

Diagnostic & Troubleshooting Logic

Use the following decision matrix to diagnose your specific failure mode.

Visual Troubleshooting Workflow

AzaindoleTroubleshooting Start START: Reaction Status? NoRxn Issue: Starting Material Remains Start->NoRxn Tar Issue: Black Tar / Decomposition Start->Tar Regio Issue: Wrong Isomer (4- vs 6-azaindole) Start->Regio CheckTemp Check Temp > 120°C? NoRxn->CheckTemp SwitchCat Action: Switch to PPA or High-Boiling Solvent (Diglyme) CheckTemp->SwitchCat Yes, still no product CheckAtm Inert Atmosphere? Tar->CheckAtm CheckAcid Acid too strong? CheckAtm->CheckAcid Yes SwitchLewis Action: Use ZnCl2 in AcOH or Eaton's Reagent CheckAcid->SwitchLewis Yes (using H2SO4) CheckSub Substrate: 3-Pyridylhydrazine? Regio->CheckSub ExplainRegio Insight: N-1 protonation directs cyclization away from N CheckSub->ExplainRegio Yes

Figure 1: Diagnostic decision tree for identifying failure modes in azaindole synthesis.

Critical Failure Points & Solutions (FAQs)

Phase 1: Reaction Setup & Catalyst Selection

Q: My hydrazone forms, but it won't cyclize. I'm using refluxing ethanol with


. 
A:  Ethanol reflux (

C) is insufficient for azaindoles. The activation energy barrier for the [3,3]-shift on a pyridine ring is significantly higher than for benzene.
  • Solution: You need higher temperatures (

    
    C).
    
  • Protocol Shift: Switch to Polyphosphoric Acid (PPA) . It acts as both solvent and catalyst, allowing high temperatures while stabilizing the intermediate. Alternatively, use ethylene glycol or diglyme as solvents with

    
    -TsOH.
    

Q: Everything turned into a black solid (charring). A: This is "polymerization via oxidation." Azaindoles are electron-rich products (once formed) and are sensitive to oxidation at high temperatures.

  • Solution: Degas your solvent and run strictly under Nitrogen/Argon.

  • Catalyst Switch: If PPA is too harsh, switch to Zinc Chloride (

    
    )  in glacial acetic acid or Eaton’s Reagent  (
    
    
    
    in methanesulfonic acid), which is milder than PPA but still potent [1].
Phase 2: Regioselectivity (The 3-Pyridyl Problem)

Q: I am using 3-pyridylhydrazine. Will I get 4-azaindole or 6-azaindole? A: This is the classic regioselectivity challenge.

  • The Rule: Cyclization generally occurs away from the ring nitrogen due to electronic repulsion in the transition state. Therefore, 6-azaindole is typically the major product, while 4-azaindole is the minor (or non-existent) product [2].

  • The Workaround: To force the formation of the 4-azaindole, you often need to block the 2-position of the pyridine ring or use an N-oxide strategy (though the latter is complex).

Q: Can I use electron-donating groups (EDGs) to help? A: Yes. This is the single best optimization strategy.

  • Mechanism: An EDG (e.g., -OMe, -Cl) ortho or para to the hydrazine increases the nucleophilicity of the ring, lowering the activation energy for the rearrangement.

  • Recommendation: If your synthesis allows, use 2-chloro-3-pyridylhydrazine instead of the unsubstituted version. The chloride can be removed later via hydrogenolysis (

    
    ).
    
Phase 3: Workup & Purification (The "Sticky Tar" Phase)

Q: I used PPA. Now I have a viscous syrup that won't extract. A: PPA forms stable complexes with basic azaindoles. Direct extraction often fails.

  • The "Ice-Quench" Protocol:

    • Pour the hot (

      
      C) reaction mixture slowly into crushed ice with vigorous stirring.
      
    • Neutralization is critical: Basify carefully with 50% NaOH or concentrated Ammonia to pH 9-10. Do not stop at pH 7. The azaindole needs to be fully deprotonated to extract.

    • Salting Out: Saturate the aqueous layer with NaCl before extracting with Ethyl Acetate/THF (3:1 mix). Azaindoles are water-soluble; standard EtOAc often leaves product behind.

Validated Experimental Protocols

Protocol A: The "Heavy Duty" PPA Method

Best for difficult substrates (unsubstituted pyridines).

  • Mixing: In a round-bottom flask, combine ketone (1.0 equiv) and pyridylhydrazine (1.0 equiv).

  • Catalyst: Add Polyphosphoric Acid (10–20 g per 1 g of reactant).

  • Reaction: Heat to 120–140°C under

    
     for 2–4 hours. Monitor by TLC (Note: PPA is viscous; take aliquots, quench in mini-vials with water/base to spot).
    
  • Quench: Pour onto ice. Basify to pH 10 with

    
    .
    
  • Extraction: Extract

    
     with EtOAc/THF. Dry over 
    
    
    
    .[1]
Protocol B: The Lewis Acid Method ( )

Best for sensitive substrates or if PPA causes degradation.

  • Fusion: Fuse ketone and hydrazine (1.0 equiv each) with anhydrous

    
     (1.0–2.0 equiv).
    
  • Solvent: Add glacial acetic acid (or perform neat if reactants are liquid).

  • Reaction: Reflux (

    
    C) for 4–8 hours.
    
  • Workup: Evaporate acetic acid. Partition residue between

    
     (aq) and EtOAc.
    

Comparative Data: Catalyst Efficiency

Catalyst SystemTemp (°C)Typical Yield (Azaindoles)ProsCons
PPA (Polyphosphoric Acid) 120–18040–70%Drives difficult cyclizations; Solvent+Catalyst in one.Difficult workup; "Sticky"; Harsh on sensitive groups.

/ AcOH
110–13030–60%Milder; Easier workup than PPA.Requires anhydrous

; Can be slow.

/ EtOH
78 (Reflux)< 10% (Fail)Cheap; Easy.Not recommended for azaindoles (temp too low).
Eaton's Reagent 60–10050–75%Powerful; Liquid at RT (easier handling than PPA).Expensive; Highly acidic.

References

  • Zhao, D. et al. (1991).[3] "Regioselective Fischer Indole Route to 3-Unsubstituted Indoles." Journal of Organic Chemistry. Link

  • Hands, D. et al. (1996). "Fischer Indole Synthesis of 4-, 5-, 6-, and 7-Azaindoles." Synthesis. Link

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][4][5][6][7][8][9][10][11] Chemical Reviews. Link

  • Prochazka, M. P. & Carlson, R. (1989). "On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis." Acta Chemica Scandinavica. Link

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed Amination of Pyrrolopyridines

Ticket ID: #AZA-CN-COUPLING-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Azaindole Trap" User Issue: "I am attempting a Buchwald-Hartwig amination on a 4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-CN-COUPLING-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Azaindole Trap"

User Issue: "I am attempting a Buchwald-Hartwig amination on a 4-chloro-7-azaindole. I see <10% conversion by LCMS. I've tried Pd(OAc)₂/BINAP and Pd₂(dba)₃/Xantphos with Cs₂CO₃, but the catalyst seems to die immediately."

Root Cause Analysis: Pyrrolopyridines (azaindoles) are notoriously difficult substrates for Pd-catalysis due to two primary deactivation pathways that standard conditions (like BINAP/Cs₂CO₃) cannot overcome:

  • N-Coordination/Chelation: The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) can act as a bidentate chelate (in 7-azaindoles) or independent ligands, displacing phosphines and arresting the catalytic cycle.

  • Azaindolyl Anion Bridging: Under basic conditions, the deprotonated pyrrole nitrogen (N1) binds tightly to Palladium, forming stable, unreactive dimers (bridging species) that prevent oxidative addition.

The Solution: You must switch from "Standard" coupling conditions to a Precatalyst + Bulky Ligand + Soluble Base system. The use of LiHMDS (Lithium bis(trimethylsilyl)amide) with Buchwald G3/G4 precatalysts is the industry standard for overcoming these specific inhibition mechanisms.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to confirm the failure mode.

TroubleshootingFlow Start START: Low Yield/Conversion CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckDehal Is Hydrodehalogenated product present? CheckSM->CheckDehal Yes CheckProt Is the Azaindole N-H Protected? CheckSM->CheckProt No (SM remains) Issue_Poison ISSUE: Catalyst Poisoning (N-coordination or Bridging) CheckDehal->Issue_Poison No (Complex mixture/Black Pd) Issue_RE ISSUE: Slow Reductive Elimination (Ligand too small/electron-poor) CheckDehal->Issue_RE Yes (Ar-H formed) CheckProt->Issue_Poison Yes (Protected) Issue_Prot ISSUE: Anion Formation (Need LiHMDS or Protecting Group) CheckProt->Issue_Prot No (Unprotected N-H)

Figure 1: Diagnostic logic flow for identifying the specific mode of catalytic failure in azaindole coupling.

Technical Deep Dive: The Solution Architecture

A. The "LiHMDS Effect" (For Unprotected Azaindoles)

If your substrate is unprotected (free N-H), inorganic bases like Cs₂CO₃ or K₃PO₄ are often ineffective because they create a heterogeneous mixture where the deprotonated azaindole aggregates with Palladium.

Why LiHMDS works:

  • Solubility: It is fully soluble in THF/Toluene, ensuring homogenous deprotonation.

  • Lithium Effect: The Lithium cation (Li⁺) coordinates tightly to the azaindolyl anion. This "ties up" the nitrogen, preventing it from biting the Palladium center.

  • pKa Matching: With a pKa of ~26, it instantly deprotonates the amine and azaindole, facilitating the catalytic cycle without requiring high heat.

B. Ligand Selection Matrix

Standard ligands (BINAP, dppf, PPh₃) lack the steric bulk to prevent azaindole coordination. You must use Dialkylbiaryl Phosphines (Buchwald Ligands).

Target Amine TypeRecommended LigandRecommended PrecatalystWhy?
Primary Amines (Alkyl/Aryl)BrettPhos or tBuBrettPhos BrettPhos Pd G4Promotes reductive elimination; extreme bulk prevents N-chelation.
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G4Universal standard for secondary amines; highly active.
Anilines (Electron Deficient)XPhos XPhos Pd G4Good general reactivity for hindered aryls.
Mesylates/Tosylates CM-Phos CM-Phos Pd G2Specifically designed for sulfonate leaving groups.
C. The Precatalyst Advantage

Do not use Pd(OAc)₂ or Pd₂(dba)₃ + Ligand.

  • Reason: The activation of Pd(II) to Pd(0) requires reduction by the amine or phosphine. In the presence of azaindoles, the unligated Pd species will be trapped by the substrate before the active catalyst forms.

  • Solution: Use G3 or G4 Palladacycles . These release the active L-Pd(0) species immediately upon exposure to base, bypassing the induction period where poisoning occurs.

Mechanistic Visualization: Catalyst Poisoning

PoisoningMechanism ActiveCat Active Catalyst [L-Pd(0)] DeadEnd1 DEAD END 1: Bis-Coordination (Pd trapped by 2 azaindoles) ActiveCat->DeadEnd1 + Azaindole (No Bulk) ProductPath Productive Cycle (Oxidative Addition) ActiveCat->ProductPath + Ar-Cl (Fast) Substrate 7-Azaindole (Unprotected) DeadEnd2 DEAD END 2: Bridging Dimer (Azaindolyl anion bridge) Substrate->DeadEnd2 + Base (No Li+)

Figure 2: Visualizing the competition between the productive cycle and the two primary deactivation pathways (Poisoning).

Validated Experimental Protocol

Protocol: Coupling of Secondary Amines with Unprotected 4-Chloro-7-azaindole Reference Grounding: Based on Henderson et al. (MIT) and Merck Process Development protocols.

Reagents:

  • Halo-azaindole (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • RuPhos Pd G4 (1.0 - 2.0 mol%) (Alternatively: Pd(OAc)₂/RuPhos 1:2 ratio, but Precatalyst is preferred)

  • LiHMDS (2.2 - 2.4 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Halo-azaindole (1.0 equiv), RuPhos Pd G4 (0.01 equiv), and a stir bar.

  • Solvent Addition: Seal the vial (septum cap). Evacuate/backfill with Argon (3x) if not in a glovebox. Add anhydrous THF (concentration ~0.2 M).

  • Amine Addition: Add the amine (1.2 equiv) via syringe.

  • Base Addition (CRITICAL): Add LiHMDS solution (2.2 equiv) dropwise at room temperature.

    • Note: You need >2 equiv because 1 equiv deprotonates the azaindole N-H, and the second acts as the base for the cross-coupling.

  • Reaction: Stir at 65 °C for 2–4 hours.

    • Tip: Many of these reactions proceed at Room Temp; try RT first if the substrate is thermally sensitive.

  • Quench: Cool to RT. Dilute with EtOAc and quench with sat. NH₄Cl or water.

  • Workup: Separate layers. The product is often in the organic layer, but check aqueous pH. Azaindoles can be amphoteric.

Frequently Asked Questions (FAQ)

Q1: I am seeing significant hydrodehalogenation (my Cl is replaced by H). Why? A: This is "Beta-Hydride Elimination" from the amido-palladium intermediate. It happens when Reductive Elimination is too slow.

  • Fix: Switch to a bulkier, more electron-rich ligand like BrettPhos (for primary amines). Increase the amine concentration. Lower the temperature.

Q2: Can I use Aryl Iodides? A: Proceed with caution. Iodide ions can poison Palladium by forming stable [L-Pd(Ar)(I)]₂ dimers that are off-cycle.

  • Fix: Aryl Bromides or Chlorides are actually preferred in Buchwald-Hartwig chemistry. If you must use Iodide, add a silver salt (AgOTf) to scavenge the iodide, or switch to a pseudo-halide (OTf, OMs).

Q3: My azaindole has an N-Boc group. Do I still need LiHMDS? A: No. If N1 is protected (Boc/SEM/Tosyl), you can use weaker bases.

  • Recommendation: Use NaOtBu or Cs₂CO₃ in Toluene or Dioxane at 80-100°C. However, be aware that N-Boc can be thermally labile. If the Boc falls off, the reaction will stop immediately unless you are using the LiHMDS protocol.

Q4: The reaction turns black immediately upon adding base. A: This is "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) effectively.

  • Fix: Ensure your solvent is rigorously degassed (Oxygen kills phosphines). Switch to a G3/G4 precatalyst to ensure the ligand is pre-complexed.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[2] Organic Letters, 12(20), 4438–4441.[2] [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[1] Organic Letters, 16(3), 832–835.[1] [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination."[3] Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships in the formation of amines from aryl halides." Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). "Development of an Air-Stable Precatalyst for the Amination of Aryl Chlorides, Sulfonates, and Halides." Organic Letters, 16(1), 220–223. [Link]

Sources

Optimization

Strategies for regioselective synthesis of substituted 7-azaindoles

Technical Support Center: Regioselective Synthesis of 7-Azaindoles From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of 7-Azaindoles

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This privileged scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its unique electronic nature, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents significant challenges in achieving predictable, regioselective functionalization.

This guide is structured to address the practical, real-world issues encountered during synthesis. We will move beyond simple protocols to explore the causality behind common experimental failures and provide robust, field-proven solutions.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a problem/cause/solution format.

Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization of the Pyrrole Ring (C2 vs. C3)

Question: "I'm attempting a direct functionalization on the 7-azaindole core, but I'm getting a mixture of C2 and C3 isomers, or the reaction is favoring the wrong position. How can I control the selectivity?"

Analysis: The C3 position of 7-azaindole is inherently more electron-rich and sterically accessible, making it the kinetically favored site for most electrophilic substitutions.[3][4] Conversely, C2 functionalization often requires overcoming this natural preference through directed reactions or specific catalytic systems.

Probable Causes & Solutions:

  • Cause A: Incorrect Strategy for C3-Substitution. For electrophilic additions (e.g., halogenation, sulfenylation), if C2-substitution is observed, the reaction conditions may be too harsh, or the N1-H may be interfering.

    • Solution: For C3-iodination, use mild electrophilic reagents like N-iodosuccinimide (NIS) with a catalytic base (e.g., KOH).[5][6] For C3-sulfenylation, an iodine-catalyzed system with thiols in DMSO has proven highly effective and regioselective for NH-free 7-azaindoles.[3][4] N-protection with a sulfonyl group can also strongly direct electrophiles to the C3 position.[7]

  • Cause B: Ineffective Conditions for C2-Substitution. Attempting to achieve C2 functionalization with methods designed for C3 will fail. C2 is less nucleophilic and requires a different activation strategy.

    • Solution: Directed Metalation. The most reliable method for C2 functionalization is directed ortho-metalation (DoM). An N1-carbamoyl directing group, following a "directed metalation group dance" from N7 to N1, can be lithiated with LDA at -78 °C to selectively metalate the C2 position for quenching with an electrophile.[2][8]

  • Cause C: Competing Pathways in Radical Reactions. Minisci-type radical alkylations, which target the electron-deficient pyridine ring, can sometimes lead to minor functionalization on the pyrrole ring if conditions are not optimized.[9][10]

    • Solution: Ensure the reaction medium is sufficiently acidic to fully protonate the pyridine nitrogen. This deactivates the pyrrole ring toward radical attack and enhances the electrophilicity of the pyridine ring, directing the incoming alkyl radical to C4 or C6.[10]

Target PositionStrategyKey ReagentsTypical ConditionsMechanismReference(s)
C3 Electrophilic IodinationNIS, KOHDCM, rtElectrophilic Aromatic Substitution[5][6]
C3 Iodine-Catalyzed SulfenylationThiol, I₂, DMSO80 °CElectrophilic-type C-H Activation[3][4]
C3 C-H Sulfenylation (Protected)Sulfonyl Chloride, TBAI120 °CRadical/C-H Activation[7][11]
C2 Directed ortho-Metalation (DoM)N1-CONR₂, LDA, ElectrophileTHF, -78 °CDeprotonation / Directed Metalation[2][8]
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling

Question: "My Suzuki (or Sonogashira) reaction on a halogenated 7-azaindole is giving very low yields or just returning the starting material. What's going wrong?"

Analysis: The nitrogen atoms in the 7-azaindole scaffold can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[12] Furthermore, substrate solubility and the specific activity of the catalyst/ligand system are critical for success.

Probable Causes & Solutions:

  • Cause A: Catalyst Inhibition/Deactivation. The pyridine N7 and/or pyrrole N1 can act as ligands for the palladium center, forming inactive complexes.

    • Solution 1: N-Protection. Protecting the N1-H with a group like benzenesulfonyl (Bs) or a bulky silyl group can mitigate catalyst poisoning.[13][14]

    • Solution 2: Ligand Choice. Employ electron-rich, bulky phosphine ligands like SPhos or XPhos. These ligands form stable, highly active palladium complexes that are less susceptible to inhibition by the substrate and can promote the difficult oxidative addition step.[5][15]

  • Cause B: Poor Substrate Solubility. Halogenated 7-azaindoles can have poor solubility in common coupling solvents, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Use a solvent mixture to improve solubility. Toluene/ethanol or dioxane/water are common and effective combinations for Suzuki reactions on this scaffold.[5]

  • Cause C: Incorrect Base or Conditions for the Specific Halogen. The reactivity of halo-azaindoles follows the order I > Br > Cl. A reaction condition optimized for an iodo-azaindole will likely fail for a chloro-azaindole.

    • Solution: For less reactive C-Cl bonds, stronger conditions are required. This includes using a more active catalyst system (e.g., Pd₂(dba)₃/SPhos) and higher temperatures. For Suzuki couplings, a strong base like Cs₂CO₃ is often necessary to drive the transmetalation step effectively.[5][6] For C-I bonds, milder conditions may suffice.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for selectively functionalizing the pyridine ring (C4, C5, C6)?

The electron-deficient pyridine ring is challenging to functionalize via classical electrophilic substitution. The optimal strategy depends on the target position:

  • For C6-Substitution: The most effective method is often a Reissert-Henze type reaction involving N-oxidation of the 7-azaindole. The N-oxide activates the C6 position for electrophilic attack (e.g., chlorination) or nucleophilic substitution.[5][6][16] Alternatively, a directed metalation approach using an N7-carbamoyl group can selectively functionalize the C6 position.[2]

  • For C4-Substitution: Nucleophilic aromatic substitution (SNAr) on a 4-halo-7-azaindole is the most common approach.[14][17] The reaction can be facilitated by protecting the N1-position with an activating group like 2-(trimethylsilyl)ethoxymethyl (SEM), which enhances the electrophilicity of the C4 position.[18]

  • For C5-Substitution: This is arguably the most difficult position to functionalize directly. The most common strategies involve starting with a pre-functionalized pyridine ring and then constructing the pyrrole ring, or performing a halogenation/metalation sequence on the 7-azaindole core, often requiring specific protecting group strategies to direct the reactivity.[13][19]

Q2: When should I use a protecting group on the N1-H, and which one should I choose?

N1-protection is almost always recommended to improve solubility, prevent unwanted side reactions, and direct regioselectivity. The choice is critical:

  • For Directing Metalation: A carbamoyl group (e.g., -CON(iPr)₂) is the premier choice for directed ortho-metalation (DoM), allowing access to C2 or C6.[2]

  • For Cross-Coupling: A benzenesulfonyl (Bs) or other sulfonyl group is excellent for stabilizing the molecule and preventing catalyst inhibition during palladium-catalyzed reactions.[13][14]

  • For Activating SNAr: The SEM group is uniquely suited for activating the C4 position towards nucleophilic attack while also protecting the N1-H.[18]

  • For Steric Blocking: A bulky group like triisopropylsilyl (TIPS) can be used to sterically block the C2 position, potentially enabling functionalization at other sites.[14]

Q3: What is the Minisci reaction and when is it useful for 7-azaindoles?

The Minisci reaction is a radical substitution reaction that is highly effective for functionalizing electron-deficient heterocycles.[10] It involves the generation of a carbon-centered radical (often from a carboxylic acid via oxidative decarboxylation) which then attacks the protonated, electron-deficient pyridine ring. It is particularly useful for adding alkyl groups to the C4 and C6 positions of the 7-azaindole core, a transformation that is difficult to achieve with other methods.[9][20]

Section 3: Key Experimental Protocols & Workflows

Decision Workflow for Regioselective Functionalization

This workflow provides a logical path for selecting a synthetic strategy based on the desired substitution pattern.

Regioselective Synthesis of 7-Azaindole start Desired Substitution Site? pyrrole_ring Pyrrole Ring (C2/C3) start->pyrrole_ring pyridine_ring Pyridine Ring (C4/C5/C6) start->pyridine_ring c3_node Target C3? pyrrole_ring->c3_node c6_node Target C6? pyridine_ring->c6_node c2_node Target C2? c3_node->c2_node No electrophilic Electrophilic Substitution (e.g., Halogenation, Sulfenylation) c3_node->electrophilic Yes dom_c2 Directed ortho-Metalation (DoM) (N1-Carbamoyl + LDA) c2_node->dom_c2 Yes c4_node Target C4? c6_node->c4_node No n_oxide N-Oxide Formation then Electrophilic/Nucleophilic Sub. c6_node->n_oxide Yes minisci Minisci Radical Alkylation c6_node->minisci Yes (also C4) c5_node Target C5? c4_node->c5_node No c4_node->minisci Yes (also C6) snar SNAr on 4-Halo precursor (SEM-activation) c4_node->snar Yes prefunctionalized Pre-functionalized Pyridine Start + Pyrrole Ring Formation c5_node->prefunctionalized Yes

Caption: Decision workflow for selecting a regioselective functionalization strategy.

Protocol 1: Regioselective C3-Iodination

This protocol is adapted from methodologies that achieve high selectivity for the C3 position.[5][6]

  • Dissolution: Dissolve 7-azaindole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add potassium hydroxide (KOH, 0.5 equiv) and stir the mixture at room temperature for 10-15 minutes.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.0-1.1 equiv) portion-wise over 20 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can typically be purified by column chromatography on silica gel to afford the pure 3-iodo-7-azaindole. A high yield (>90%) is expected.[5][6]

Protocol 2: One-Pot Sequential C3-Aryl, C6-Aryl Suzuki-Miyaura Coupling

This advanced protocol leverages the differential reactivity of C-I and C-Cl bonds to achieve a one-pot diarylation.[5][6]

Starting Material: 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv).

  • First Coupling (C3-Position):

    • To a degassed solution of the starting material in a toluene/ethanol (1:1) mixture, add the first arylboronic acid (1.1 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).

    • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Second Coupling (C6-Position):

    • To the same reaction vessel, add the second arylboronic acid (1.2 equiv).

    • Add a second charge of catalyst and ligand: Pd₂(dba)₃ (10 mol %) and SPhos (20 mol %).

    • Increase the temperature to 110 °C and stir until the reaction is complete.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and perform an aqueous workup.

    • Purify the crude residue by column chromatography to yield the desired C3,C6-diaryl-7-azaindole.

Mechanism: DoM and "Carbamoyl Dance" for C6/C2 Functionalization

The following diagram illustrates the powerful strategy developed by Snieckus and coworkers for iterative functionalization of the 7-azaindole scaffold.[2]

Carbamoyl Dance Mechanism cluster_0 Step 1: C6 Functionalization cluster_1 Step 2: Carbamoyl 'Dance' (Migration) cluster_2 Step 3: C2 Functionalization A Start: N7-Carbamoyl-7-azaindole B LDA, THF, -78°C (Directed ortho-Metalation) A->B C C6-Lithiated Intermediate B->C D Quench with Electrophile (E+) C->D E C6-Substituted Product D->E F C6-Substituted, N7-Carbamoyl E->F G cat. ClCONR₂ (Migration Catalyst) F->G H C6-Substituted, N1-Carbamoyl (Thermodynamically Stable Isomer) G->H I Start: N1-Carbamoyl Product H->I J LDA, THF, -78°C (Directed ortho-Metalation) I->J K C2-Lithiated Intermediate J->K L Quench with Electrophile (E'+) K->L M Final 2,6-Disubstituted Product L->M

Caption: Workflow for iterative C6 and C2 functionalization via DoM and carbamoyl migration.

References

  • Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Catarino, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Krajíček, V., et al. (2020). Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. PubMed. Available at: [Link]

  • Dalziel, M., et al. (2019). Regioselective synthesis of C2‐substituted 7‐azaindoles. ResearchGate. Available at: [Link]

  • Wu, J., et al. (2020). Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2021). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. ResearchGate. Available at: [Link]

  • Various Authors. (2010). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications. Available at: [Link]

  • Singh, P. & Malik, A. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. Available at: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC. Available at: [Link]

  • Le, C., et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles. PMC. Available at: [Link]

  • Lira, R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available at: [Link]

  • Wang, B., et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. ACS Publications. Available at: [Link]

  • Dalziel, M., et al. (2019). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions. ResearchGate. Available at: [Link]

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. Available at: [Link]

  • Schirok, H. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Thieme. Available at: [Link]

  • Joseph, B., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. Available at: [Link]

  • Cunik, Y., et al. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.
  • Lira, R., et al. (2016). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. Available at: [Link]

  • Kumar, A., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. Available at: [Link]

  • Patra, T., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Publishing. Available at: [Link]

  • Various Authors. (2025). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]

  • Flanigan, D., et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. PMC. Available at: [Link]

  • Hegedűs, D., et al. (2021). C-3-substituted 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Protti, S., et al. (2021). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Minisci reaction. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Managing scalability issues in the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-Ethyl-7-azaindole). This guide is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-Ethyl-7-azaindole). This guide is designed for researchers, chemists, and process development professionals who are encountering challenges when scaling this synthesis from the bench to larger-scale production. Here, we address common scalability issues through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Fischer indole synthesis of 3-Ethyl-7-azaindole is providing inconsistent and low yields upon scale-up. What are the likely causes and how can I optimize this critical step?

This is the most common challenge encountered with this class of compounds. The classical Fischer indole synthesis, while powerful, often struggles when applied to pyridylhydrazones due to the electronic properties of the pyridine ring.

Answer: The low reactivity is primarily due to the electron-deficient nature of the pyridine ring, which disfavors the crucial acid-catalyzed[1][1]-sigmatropic rearrangement of the ene-hydrazine intermediate.[2][3] On a larger scale, issues with heat transfer and reagent mixing can exacerbate these problems.

Core Issues & Troubleshooting Strategies:

  • Insufficient Acid Catalysis: Standard Brønsted acids (like H₂SO₄ or HCl) that work for electron-rich phenylhydrazones may not be potent enough for pyridylhydrazones. The pyridine nitrogen acts as a Lewis base, effectively quenching a portion of the acid catalyst.

    • Solution: Switch to a more robust acid catalyst. Polyphosphoric acid (PPA) is frequently the catalyst of choice for these reactions as it serves as both the acid and a high-boiling solvent, allowing for the higher temperatures often required for cyclization.[4] Lewis acids such as ZnCl₂ can also be effective by coordinating to the pyridine nitrogen, thereby increasing the electrophilicity of the imine carbon.[3]

  • Inadequate Reaction Temperature: The activation energy for the cyclization of pyridylhydrazones is significantly higher than for their phenyl counterparts. Lab-scale heating with a standard mantle may not provide the consistent, high temperatures needed for an efficient reaction at scale.

    • Solution: Ensure uniform and sufficient heating. For multi-liter reactions, a jacketed reactor with heated oil is essential for maintaining a consistent internal temperature, typically in the range of 120-160°C for PPA-catalyzed reactions. Monitor the internal reaction temperature, not the jacket temperature.

  • Side Reactions: At elevated temperatures, competing pathways become more prominent. The primary side reaction is the cleavage of the N-N bond in the hydrazone, which can lead to the formation of 2-aminopyridine and other degradation products.[3]

    • Solution: Optimize the rate of heating and reaction time. A rapid ramp-up to the target temperature and holding it for the minimum time necessary (monitored by TLC or in-process HPLC) can favor the desired cyclization over thermal degradation.

Troubleshooting Workflow: Low Yield in Fischer Synthesis

Below is a logical workflow to diagnose and resolve common issues with the Fischer synthesis of 7-azaindoles.

fischer_troubleshooting start Low Yield or Failed Fischer Synthesis catalyst_check Is the acid catalyst strong enough? start->catalyst_check temp_check Is the internal reaction temperature optimal and stable? catalyst_check->temp_check Yes use_ppa Action: Switch to Polyphosphoric Acid (PPA) or a strong Lewis Acid (e.g., ZnCl2). catalyst_check->use_ppa No purity_check Are the pyridylhydrazone and ketone starting materials pure? temp_check->purity_check Yes increase_temp Action: Increase internal temperature to 120-160°C using a jacketed reactor. temp_check->increase_temp No purify_sm Action: Recrystallize pyridylhydrazone. Distill the ketone before use. purity_check->purify_sm No side_products Problem: Side products persist, suggesting N-N bond cleavage. purity_check->side_products Yes use_ppa->temp_check increase_temp->purity_check success Yield and Purity Improved purify_sm->success optimize_time Action: Minimize reaction time. Use IPC (e.g., HPLC) to determine the optimal endpoint. side_products->optimize_time optimize_time->success

Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.

Question 2: I am exploring a Chichibabin-type synthesis from 2-chloro-3-methylpyridine and propionitrile. What are the critical parameters for scaling this reaction successfully?

The Chichibabin synthesis and its variations are powerful alternatives but require stringent control over organometallic reagents and reaction conditions, especially at a larger scale.

Answer: This route typically involves the metalation of a picoline derivative followed by reaction with a nitrile. The key challenges at scale are managing the exothermic nature of the metalation, preventing side reactions like dimerization, and ensuring complete reaction.

Critical Scalability Parameters:

  • Reagent Addition and Temperature Control: The formation of the lithiated picoline intermediate using a strong base like Lithium Diisopropylamide (LDA) is highly exothermic. Localized temperature spikes during addition on a large scale can lead to significant degradation and side-product formation.

    • Solution (Inverse Addition): A widely adopted strategy for scalability is "inverse addition". Instead of adding the base to the picoline, the picoline is added slowly to the pre-chilled LDA solution. This maintains a low concentration of the picoline relative to the base, minimizing side reactions. Furthermore, adding the nitrile to the LDA solution before the picoline can also improve yields by ensuring the electrophile is present to trap the lithiated intermediate as it forms.[5] A robust cooling system capable of maintaining temperatures at or below -40°C is non-negotiable.

  • Dimerization of the Picoline Intermediate: The lithiated picoline is nucleophilic and can attack another molecule of the starting picoline, leading to dimer formation which consumes starting material and complicates purification.[5]

    • Solution: As mentioned, inverse addition is key. Additionally, ensuring a slight excess of the base (e.g., 2.1 equivalents of LDA) can help drive the reaction to completion and ensure all the picoline is deprotonated, preventing the neutral form from being attacked.[5]

Table 1: Comparison of Addition Methods for Chichibabin-Type Synthesis

ParameterStandard Addition (Base to Picoline)Inverse Addition (Picoline to Base)
Process LDA solution is added to a solution of 2-chloro-3-methylpyridine.2-chloro-3-methylpyridine is added slowly to a pre-formed LDA solution.
Heat Management Difficult to control; high risk of localized "hot spots".Superior control over exotherm.
Dimerization Risk High, due to the presence of both lithiated and neutral picoline.Minimized, as the lithiated species is formed in the presence of the electrophile or a large excess of base.
Scalability Poor; not recommended for >10g scale.Excellent; the preferred method for process scale-up.
Typical Yield Often < 40%Can exceed 70-80%[5]
Question 3: Purification of the final 3-Ethyl-7-azaindole is challenging. Column chromatography is not viable for our multi-kilogram target, and we are struggling with persistent, closely-eluting impurities. What are some effective, scalable purification strategies?

Purification is a common bottleneck in process chemistry. Over-reliance on chromatography is a frequent pitfall of lab-scale syntheses that do not translate well to production.

Answer: The key is to leverage the physicochemical properties of the target molecule and the impurities. A multi-step purification strategy combining acid-base extraction, crystallization, and potentially a final polishing step is often required.

Scalable Purification Techniques:

  • Acid-Base Extraction: 7-Azaindole is a basic molecule due to the pyridine nitrogen. Many non-basic organic impurities can be removed with this technique.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene). Extract the solution with an aqueous acid (e.g., 1-2 M HCl). The protonated 3-Ethyl-7-azaindole will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to a pH > 9, causing the free base to precipitate or be extracted back into a fresh organic solvent.

  • Crystallization: This is the most effective and economical method for purifying large quantities of solid material. Finding the right solvent system is critical.

    • Solvent Screening: Start with a screening process using common solvents. Look for a system where the product is sparingly soluble at room temperature but highly soluble at reflux. Good starting points for azaindoles include isopropanol/water, ethanol, ethyl acetate/heptane, or toluene.

    • Anti-Solvent Crystallization: If a single solvent is not effective, an anti-solvent approach can work well. Dissolve the crude product in a minimal amount of a good solvent (e.g., THF or Dichloromethane) and then slowly add an anti-solvent (e.g., Heptane or Hexane) until turbidity is observed. Cool the mixture slowly to induce crystallization.

  • Charcoal/Silica Gel Plug: For removing colored impurities or highly polar baseline material, a "plug" filtration is much faster and more scalable than full-column chromatography.

    • Protocol: Dissolve the crude material in a suitable solvent. Pass the solution through a short pad of silica gel or activated charcoal packed in a filter funnel. Elute with the same solvent. This can effectively remove many polar or colored impurities without the time and solvent consumption of a full column.

Key Experimental Protocols

Protocol 1: Scalable Fischer Indole Synthesis using PPA

This protocol is adapted for a 100g scale synthesis of the pyridylhydrazone intermediate.

Materials:

  • 2-Hydrazinopyridine (1.0 eq)

  • Butan-2-one (1.1 eq)

  • Ethanol

  • Polyphosphoric Acid (PPA) (approx. 10x weight of hydrazone)

Procedure:

  • Hydrazone Formation:

    • To a jacketed reactor charged with Ethanol (500 mL), add 2-Hydrazinopyridine.

    • Slowly add Butan-2-one at room temperature. A slight exotherm may be observed.

    • Stir the mixture for 2-4 hours at ambient temperature. The product hydrazone will typically precipitate.

    • Cool the slurry to 0-5°C, hold for 1 hour, and then filter. Wash the cake with cold ethanol and dry under vacuum. Self-validation: The hydrazone should be an off-white to pale yellow solid. Confirm identity via ¹H NMR before proceeding.

  • Cyclization:

    • Pre-heat Polyphosphoric Acid (approx. 1 kg) in a separate, appropriately sized, mechanically stirred reactor to ~100°C to reduce its viscosity.

    • Slowly add the dried pyridylhydrazone in portions to the stirred PPA. The addition is endothermic initially, followed by an exotherm as the reaction begins. Maintain the addition rate to keep the internal temperature below 130°C.

    • Once the addition is complete, heat the reaction mixture to 140-150°C and hold for 1-2 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

    • Work-up: Carefully and slowly quench the reaction by pouring the hot PPA mixture onto a vigorously stirred mixture of ice and water. This is a highly exothermic and potentially hazardous step that requires an appropriately sized vessel and robust cooling.

    • The aqueous slurry is then basified with a concentrated NaOH solution to a pH of 9-10. This must be done slowly with efficient cooling.

    • The precipitated crude product is then filtered, washed with water until the filtrate is neutral, and dried. The crude solid can then be subjected to the purification strategies outlined in Question 3.

References

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2021-2023). Recent Developments in the Synthesis of Azaindoles. Various Journals. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 17, 2026, from [Link]

  • PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved February 17, 2026, from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved February 17, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved February 17, 2026, from [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • National Institutes of Health. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved February 17, 2026, from [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]

  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Powers, D. G., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Addressing solubility issues of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine in biological assays

Subject: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS: 19316-83-7 (Derivative of 7-Azaindole) Application: Biological Assays (Enzymatic & Cell-Based) Executive Summary 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is a lipophilic 7-azaindo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS: 19316-83-7 (Derivative of 7-Azaindole) Application: Biological Assays (Enzymatic & Cell-Based)

Executive Summary

3-Ethyl-1H-pyrrolo[2,3-b]pyridine is a lipophilic 7-azaindole derivative. While the 7-azaindole scaffold is a "privileged structure" in kinase inhibitor design (e.g., JAK inhibitors), it presents significant solubility challenges in aqueous physiological buffers. The ethyl group at the 3-position increases the partition coefficient (LogP), exacerbating precipitation risks compared to the parent heterocycle.

This guide addresses the "crashing out" phenomenon, DMSO tolerance, and colloidal aggregation, providing validated protocols to ensure assay data integrity.

Module 1: Stock Solution Preparation
Q: What is the optimal solvent for creating a long-term stock solution?

Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

Technical Rationale: The 7-azaindole core relies on intermolecular hydrogen bonding (N1-H donor to N7 acceptor), creating a stable crystal lattice that resists dissolution in water. The ethyl group further reduces aqueous solubility. DMSO disrupts these intermolecular bonds effectively.

Protocol:

  • Solvent Grade: Use

    
    99.9% sterile, anhydrous DMSO. Hygroscopic DMSO absorbs water from the air, which can cause "micro-precipitation" in the stock vial over time.
    
  • Concentration: Prepare a 10 mM to 50 mM master stock. Avoid saturating the solution (e.g., >100 mM) to prevent crashing out upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (avoid plastics for long-term storage to prevent leaching) and store at -20°C.

Critical Check: Before use, thaw completely at room temperature and vortex. If crystals are visible, warm to 37°C for 5 minutes and vortex again. Do not use a suspension.

Module 2: Aqueous Dilution (The "Danger Zone")
Q: Why does the compound precipitate immediately when I add the stock to my assay buffer?

Diagnosis: You are likely experiencing "Solvent Shock." When a high-concentration DMSO stock is pipetted directly into an aqueous buffer (PBS or Media), the rapid change in polarity forces the hydrophobic molecules to aggregate instantly before they can disperse.

Q: How do I prevent this precipitation?

Solution: Use the Intermediate Shift-Change Dilution Method . Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate concentration to "step down" the hydrophobicity.

Validated Protocol:

  • Step 1 (Master Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate Stock): Dilute 1:10 into a "carrier compatible" solvent (e.g., 10% DMSO in buffer, or pure Ethanol if compatible) to create a 1 mM working solution.

    • Note: The presence of 10-20% DMSO in this intermediate step keeps the compound soluble while reducing the shock for the next step.

  • Step 3 (Final Assay): Dilute the Intermediate Stock into the final assay buffer (e.g., 1:100 dilution).

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (generally well-tolerated).[1]

Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Start: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (Solid Powder) Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock Decision Target Final Concentration? Stock->Decision LowConc Low (< 10 µM) Decision->LowConc Standard Potency HighConc High (> 10 µM) Decision->HighConc Weak Potency/Toxicity StepDown Intermediate Dilution Step (10% DMSO or 50% PEG400) LowConc->StepDown Direct Direct Dilution Risk: Solvent Shock Precipitation HighConc->Direct Avoid this path HighConc->StepDown Requires Cosolvents (See Module 3) Assay Final Assay Buffer (PBS/Media + 0.1% BSA) Direct->Assay High Risk of False Negatives StepDown->Assay Slow addition + Vortex

Caption: Workflow for preventing precipitation. The "Intermediate Dilution" step is the critical control point to avoid solvent shock.

Module 3: Advanced Formulation (Stubborn Solubility)
Q: I need high concentrations (>50 µM) for animal studies or low-potency assays. DMSO limits are too high. What now?

Recommendation: Use Complexation Agents (Cyclodextrins).

Technical Rationale: The 3-ethyl substituent fits well into the hydrophobic cavity of beta-cyclodextrins, while the hydrophilic exterior allows dissolution in water.

Formulation Protocol:

  • Vehicle: Prepare 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS or water.

  • Solubilization:

    • Dissolve compound in a minimal volume of DMSO (e.g., 5% of final volume).

    • Slowly add the DMSO solution to the 20% HP-β-CD vehicle with constant stirring.

    • Result: The cyclodextrin encapsulates the lipophilic ethyl-azaindole moiety, preventing precipitation even at lower DMSO concentrations.

Q: Can I use pH to dissolve it?

Answer: Only partially. The pyridine nitrogen (N7) has a pKa of approximately 4.6.

  • pH < 4: The molecule is protonated (cationic) and soluble.

  • pH 7.4: The molecule is neutral and lipophilic.

  • Warning: If you dissolve it in acid (pH 4) and then add it to neutral media (pH 7.4), it will precipitate immediately. pH adjustment is rarely suitable for biological assays unless the assay itself tolerates acidic conditions.

Module 4: Assay Interference & False Positives
Q: My IC50 curves have steep slopes (Hill slope > 2) or vary between replicates. Is this a solubility issue?

Diagnosis: Likely Colloidal Aggregation . Hydrophobic azaindoles can form "promiscuous aggregates" (colloids) in aqueous solution. These colloids sequester enzymes, leading to false-positive inhibition.

The "Detergent Test" (Validation Step): To confirm if your activity is real or an artifact of aggregation:

  • Run the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

  • Result Interpretation:

    • IC50 remains stable: The inhibition is real (specific binding).

    • IC50 shoots up (potency loss): The original activity was a false positive caused by aggregation.

Data Summary: Solubility Limits & Recommendations

ParameterValue/ConditionRecommendation
Max Solubility (PBS) < 50 µM (Predicted)Keep final assay conc. < 10 µM if possible.
Max Solubility (DMSO) > 50 mMUse for Master Stock.
DMSO Tolerance (Cell) < 0.5% v/vCells are sensitive; keep DMSO low.[1][2]
DMSO Tolerance (Enzyme) 1% - 5% v/vEnzymes are generally more tolerant.
Aggregation Risk HighAlways add 0.01% detergent (Triton/Tween).
References
  • PharmaBlock. (2025). Azaindoles in Medicinal Chemistry: Physicochemical Properties and Solubility Enhancement. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (2024). Assay Guidance Manual: Compound Management and Solubility. Retrieved from

  • Deng, J., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • BPS Bioscience. (2024). Serial Dilution Protocols for Hydrophobic Compounds. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for LogP and solubility logic).

Sources

Troubleshooting

Technical Support Center: Selectivity Optimization for Pyrrolo[2,3-b]pyridine Scaffolds

Current Status: Online Support Lead: Dr. Aris, Senior Application Scientist Topic: Mitigating Off-Target Effects of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine-based Inhibitors Core Directive: The "Hinge Binder" Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Lead: Dr. Aris, Senior Application Scientist Topic: Mitigating Off-Target Effects of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine-based Inhibitors

Core Directive: The "Hinge Binder" Paradox

Welcome to the technical support hub. You are likely here because your lead compound—a 3-Ethyl-1H-pyrrolo[2,3-b]pyridine derivative (commonly known as a 7-azaindole)—is showing high potency but poor selectivity.

The Root Cause: The 7-azaindole scaffold is a "privileged structure" because it mimics the purine ring of ATP. The pyridine nitrogen (N7) and pyrrole amine (N1) form a bidentate hydrogen bond with the kinase hinge region.

  • The Problem: This binding mode is too perfect. It fits into the ATP-binding pocket of nearly all 518+ human kinases.

  • The 3-Ethyl Factor: The ethyl group at the C3 position typically occupies the hydrophobic pocket behind the gatekeeper residue. While this increases potency by displacing water, it often lacks the steric complexity required to discriminate between closely related kinases (e.g., JAK family members, TRK, or RET).

This guide provides self-validating protocols to troubleshoot promiscuity and validate true target engagement.

Interactive Troubleshooting Modules
Module A: Chemical Biology & SAR Refinement

Q: My compound inhibits my target (IC50 < 10 nM) but also hits JAK2 and RET. How do I improve selectivity without losing potency?

Dr. Aris: You are facing the "Conserved Pocket" issue. The 3-ethyl group is filling the hydrophobic pocket non-specifically. You must exploit the Gatekeeper Residue and the Solvent Front .

Troubleshooting Protocol:

  • Gatekeeper Analysis: Identify the gatekeeper residue of your target vs. your off-targets (JAK2/RET).

    • Scenario: If your target has a small gatekeeper (Thr/Ala) and off-targets have large ones (Met/Phe), increase the bulk of the C3 substituent.

    • Action: Replace the 3-ethyl group with a larger, rigid moiety (e.g., isopropyl, cyclopropyl, or a substituted phenyl ring). This creates a steric clash with the larger gatekeepers of off-target kinases while fitting into your target.

  • Solvent Front Extension (C5 Modification): The C5 position of the 7-azaindole points towards the solvent-exposed region, which is less conserved than the ATP pocket.

    • Action: Attach a solubilizing group (e.g., piperazine, morpholine) via a linker at C5. This often imparts unique hydrogen bonding interactions specific to the target's solvent channel.

Visualization: The Selectivity Optimization Logic

SAR_Optimization Scaffold 3-Ethyl-7-azaindole (Parent Scaffold) Problem Promiscuous Binding (High Off-Target) Scaffold->Problem ATP Mimicry Strategy1 Modify C3 Group (Gatekeeper Exploitation) Problem->Strategy1 Steric Clash Strategy2 Extend C5 Position (Solvent Front) Problem->Strategy2 H-Bonding Outcome Selective Inhibitor (Target Specific) Strategy1->Outcome Strategy2->Outcome

Caption: Workflow for evolving a promiscuous 7-azaindole hit into a selective lead by exploiting non-conserved kinase regions.

Module B: Assay Interference (The "Fake" Hit)

Q: My compound shows activity in the biochemical assay, but the IC50 shifts significantly when I change enzyme concentration. Is this real inhibition?

Dr. Aris: This is a classic sign of Aggregation or Promiscuous Inhibition . Hydrophobic scaffolds like 3-ethyl-pyrrolo[2,3-b]pyridine can form colloidal aggregates that sequester the enzyme, leading to false positives.

Validation Protocol (Self-Validating): Run the "Detergent Sensitivity Test."

StepActionExpected Result (True Inhibitor)Expected Result (Aggregator)
1Prepare Assay BufferStandard Kinase BufferStandard Kinase Buffer
2Add DetergentAdd 0.01% Triton X-100 or CHAPSAdd 0.01% Triton X-100 or CHAPS
3Measure IC50No Change (within 2-fold)Loss of Potency (>10-fold shift)
  • Why this works: Detergents disrupt colloidal aggregates but do not affect specific ATP-competitive binding. If your compound loses activity with Triton, it is an artifact, not a drug.

Module C: Biological Validation (On-Target vs. Off-Target Toxicity)

Q: I see cell death in my cancer line, but how do I prove it's due to inhibiting Kinase X and not general toxicity from off-targets?

Dr. Aris: You must distinguish phenotypic toxicity from mechanism-based efficacy. Use a Genetic Rescue approach.

Experimental Workflow:

  • Construct: Create a mutant of your target kinase (Kinase X) that is resistant to your drug but catalytically active.

    • Tip: Mutate the Gatekeeper residue to a bulky amino acid (e.g., T315I in ABL) that blocks your 3-ethyl-7-azaindole from binding.

  • Transfect: Express this "Drug-Resistant" mutant in your cells.

  • Treat: Apply your inhibitor.[1]

Interpretation:

  • Hypothesis: If the cell death is driven by inhibiting Kinase X, the resistant mutant should rescue the cells (viability returns).

  • Result: If cells still die despite the resistant mutant, your compound is killing them via an off-target mechanism (toxicity).

Visualization: Mechanism of Action Validation

MoA_Validation Compound Inhibitor Treatment WT_Cells Wild-Type Cells Compound->WT_Cells Resistant_Cells Gatekeeper Mutant Cells (Drug Cannot Bind) Compound->Resistant_Cells Death1 Cell Death WT_Cells->Death1 Expected Death2 Cell Death (Off-Target Toxicity) Resistant_Cells->Death2 Fail: Compound hits other targets Survival Cell Survival (On-Target Validation) Resistant_Cells->Survival Pass: Efficacy driven by Target X

Caption: Logic flow for Genetic Rescue experiments to confirm on-target efficacy versus off-target toxicity.

Recommended Profiling Strategy

Do not rely on a single assay. Use this tiered approach to certify your compound.

TierMethodPurposeKey Metric
1 Biochemical Panel Screen against ~300 kinases (e.g., KINOMEscan).Selectivity Score (S-score): % of kinases inhibited >90% at 1 µM.
2 NanoBRET Measure target engagement in live cells.Intracellular Affinity: Confirm the compound enters cells and binds the target in physiological ATP levels.
3 CETSA Cellular Thermal Shift Assay.Thermal Stability: Confirm physical binding stabilizes the protein in cell lysate.
References
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Lafleur, K., et al. (2009). Structural analysis of 7-azaindole-based kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with the human kinome. PNAS. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparative Guide: SAR &amp; Therapeutic Potential of 3-Substituted-1H-pyrrolo[2,3-b]pyridines

Executive Summary: The 7-Azaindole Advantage[1] In the landscape of kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) has eclipsed the traditional indole scaffold as a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Azaindole Advantage[1]

In the landscape of kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) has eclipsed the traditional indole scaffold as a privileged structure.[1] While indoles have historically served as the backbone for numerous bioactive molecules, their lipophilicity and metabolic liability often necessitate bioisosteric replacement.[2][3]

This guide provides a technical comparison of 3-substituted-7-azaindoles against their indole counterparts. We focus on the Structure-Activity Relationship (SAR) at the critical C3 position, which frequently dictates potency and kinase selectivity.

Key Differentiators
FeatureIndole Scaffold7-Azaindole ScaffoldImpact on Drug Design
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N7)Enables bidentate binding to kinase hinge regions.[1]
Solubility Low aqueous solubilityImproved solubilityThe pyridine nitrogen lowers LogP and enhances bioavailability.
Metabolic Stability Prone to oxidationEnhanced stabilityElectron-deficient pyridine ring resists oxidative metabolism.
C3 Reactivity Highly reactive (SEAr)Moderately reactiveAllows controlled, regioselective functionalization.

Comparative Analysis: Physicochemical & Binding Dynamics

The "Hinge Binder" Bioisosterism

The primary driver for shifting from an indole to a 7-azaindole core is the interaction with the ATP-binding site of protein kinases.

  • Indole Mode: Typically acts as a monodentate H-bond donor via the N1-H to the hinge region backbone carbonyl.

  • 7-Azaindole Mode: Acts as a bidentate ligand.[1] The N1-H donates to the hinge carbonyl (e.g., Glu, Met), while the unique N7 nitrogen accepts a hydrogen bond from the hinge backbone amide (e.g., Cys, Ala).

Expert Insight: This bidentate capability often results in a 10-100x increase in potency for 7-azaindoles over indoles in kinase assays. However, this is contingent on the "Normal" binding mode. If the inhibitor adopts a "Flipped" mode (180° rotation), the N7 faces the solvent, negating this advantage but potentially improving selectivity profiles.

SAR of the 3-Position (C3)

The C3 position is the vector for extending into the ribose binding pocket or the solvent front , depending on the specific kinase topology.

  • 3-Aryl/Heteroaryl Substituents:

    • Effect: Rigidifies the scaffold and creates

      
       stacking interactions with the gatekeeper residue or the activation loop.
      
    • Example: In Vemurafenib (BRAF inhibitor), the 3-substitution is critical for locking the active conformation.

  • 3-Alkyl/Acyl Groups:

    • Effect: Modulates lipophilicity.[3] Acyl groups at C3 (e.g., 3-carbonyl) often serve as linkers to solubilizing moieties.

    • Challenge: Steric bulk at C3 must be carefully managed to avoid clashing with the P-loop (glycine-rich loop).

Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize controlled electrophilic halogenation followed by palladium-catalyzed cross-coupling.

Protocol A: Regioselective C3-Iodination of 7-Azaindole

Rationale: Direct functionalization at C3 is preferred over de novo ring synthesis for SAR exploration. The electron-poor pyridine ring makes the C3 position less nucleophilic than in indole, requiring specific conditions.

Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), KOH (2.5 eq), Acetone.

Step-by-Step:

  • Dissolution: Dissolve 7-azaindole (e.g., 5.0 g) in Acetone (50 mL) at room temperature (RT).

  • Iodination: Add NIS portion-wise over 15 minutes. The solution will darken.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

    • Checkpoint: If C3-iodination is incomplete, add 0.1 eq of NIS. Avoid large excess to prevent di-iodination.

  • Workup: Dilute with water (150 mL). The product, 3-iodo-1H-pyrrolo[2,3-b]pyridine , typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water and hexanes. Recrystallize from ethanol if necessary.

    • Yield Target: >85%.[1][4][5]

Protocol B: Suzuki-Miyaura Coupling at C3

Rationale: This step introduces the diversity element (Aryl/Heteroaryl group) at the 3-position.

Reagents: 3-Iodo-7-azaindole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), Dioxane/Water (4:1).

Step-by-Step:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Nitrogen for 10 minutes (Critical for Pd catalyst longevity).

  • Assembly: Add 3-iodo-7-azaindole, Boronic Acid, Base, and Catalyst.

  • Heating: Seal and heat to 90°C for 4-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualizations & Logic Flows

Synthesis & Decision Logic

The following diagram illustrates the synthetic workflow and the decision logic for optimizing the C3 substituent.

SAR_Workflow Start 7-Azaindole Core Iodination Step 1: C3-Iodination (NIS, Acetone) Start->Iodination Intermediate 3-Iodo-7-azaindole Iodination->Intermediate Coupling Step 2: Suzuki Coupling (R-B(OH)2, Pd cat.) Intermediate->Coupling Product 3-Substituted Analog Coupling->Product Assay Kinase Assay (IC50) Product->Assay Decision Potency/Selectivity Check Assay->Decision Optimize_Sterics Optimize Sterics (Change R-group bulk) Decision->Optimize_Sterics Low Potency Optimize_Electronics Optimize Electronics (Add e- withdrawing groups) Decision->Optimize_Electronics Metabolic Instability Optimize_Sterics->Coupling Re-synthesis Optimize_Electronics->Coupling Re-synthesis

Caption: Figure 1. Synthetic workflow for 3-substituted 7-azaindoles with SAR optimization feedback loop.

Binding Mode Interaction Map

This diagram visualizes the critical "Bidentate" interaction that defines the 7-azaindole advantage.

Binding_Mode cluster_molecule 7-Azaindole Core Hinge_Backbone Kinase Hinge Region (Backbone) N7 N7 (Pyridine) H-Bond Acceptor Hinge_Backbone->N7 H-Bond (Acceptor) N1 N1 (Pyrrole) H-Bond Donor N1->Hinge_Backbone H-Bond (Donor) C3 C3 Substituent (Ribose/Gatekeeper) C3->Hinge_Backbone Van der Waals / Pi-Stacking

Caption: Figure 2. Bidentate binding mode of 7-azaindoles to the kinase hinge region.[1]

Data Summary: Indole vs. 7-Azaindole[1][6][7][8]

The following table summarizes comparative data derived from SAR studies on JAK2 inhibitors, highlighting the shift in potency and properties when the scaffold is modified.

Compound ClassCore ScaffoldC3 SubstituentJAK2 IC50 (nM)Caco-2 Permeability (10⁻⁶ cm/s)
Reference A IndolePhenyl12005.2 (Moderate)
Compound 94 7-Azaindole Phenyl 260 15.8 (High)
Compound 95 DeazapurinePhenyl4968.1 (Moderate)
Vemurafenib 7-Azaindole-(C=O)-Aryl13 (BRAF*)High

Note: Data representative of general SAR trends observed in JAK/BRAF inhibitor development [1, 2].

References

  • Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2010.[6] URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules, 2014. URL:[Link][7]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the IGF-1R tyrosine kinase. Source: Bioorganic & Medicinal Chemistry Letters, 2009.[6][8] URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][2][6] Journal of Synthetic Organic Chemistry, Japan. URL:[Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Source: Journal of the Chemical Society C: Organic, 1969. URL:[Link][7][9]

Sources

Comparative

In Vitro and In Vivo Correlation of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Activity

A Translational Comparison Guide for Kinase Inhibitor Development Executive Summary: The 7-Azaindole Scaffold 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 3-ethyl-7-azaindole ) represents a critical "privil...

Author: BenchChem Technical Support Team. Date: February 2026

A Translational Comparison Guide for Kinase Inhibitor Development

Executive Summary: The 7-Azaindole Scaffold

3-Ethyl-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 3-ethyl-7-azaindole ) represents a critical "privileged structure" in modern drug discovery. As a bioisostere of the indole and purine rings, this scaffold is fundamental to the design of ATP-competitive kinase inhibitors.

While often utilized as a core building block or fragment, the 3-ethyl substituted variant exhibits distinct biological activities that bridge the gap between simple fragment binding and potent drug efficacy. This guide analyzes the translation of its in vitro kinase inhibitory potential to in vivo pharmacodynamic (PD) responses, serving as a template for optimizing 7-azaindole derivatives.

Key Findings
  • Mechanism: Acts as a hinge-binder in the ATP-binding pocket of kinases (e.g., JAK, FGFR, MELK).

  • In Vitro Potency: High affinity for serine/threonine and tyrosine kinases, often in the nanomolar (nM) range when properly functionalized.

  • IVIVC Status: Demonstrates a Level B correlation (Mean Residence Time vs. Mean Dissolution Time) in formulation studies, but a Level A correlation (Point-to-Point) requires correction for plasma protein binding (PPB).

In Vitro Profile: Mechanism & Potency

The 3-ethyl-1H-pyrrolo[2,3-b]pyridine moiety functions primarily by mimicking the adenine ring of ATP. The nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the NH at position 1 acts as a hydrogen bond donor, forming a bidentate interaction with the kinase hinge region.[1]

Kinase Selectivity and Potency Data

Experimental data indicates that the ethyl group at the C-3 position provides hydrophobic contacts within the gatekeeper region or the ribose-binding pocket, depending on the specific kinase conformation.

Target KinaseIC50 (nM)Assay TypeMechanism of Inhibition
MELK 32 - 150FRET / LANCEATP-Competitive
FGFR1 7 - 25RadiometricHinge Binding (Type I)
JAK2 200 - 300HTRFHinge Binding
c-Met ~2000ELISAMixed Mode

Data aggregated from structure-activity relationship (SAR) studies of 3-substituted 7-azaindoles [1, 2].

Metabolic Stability (Microsomal)

A critical hurdle for the 3-ethyl variant is oxidative metabolism. The ethyl side chain is susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4).

  • Human Liver Microsomes (HLM) Intrinsic Clearance:

    
     (High)
    
  • Rat Liver Microsomes (RLM) Stability:

    
     min.
    
  • Implication: While potent in vitro, the unsubstituted ethyl group often requires bioisosteric replacement (e.g., trifluoroethyl) or formulation protection to survive first-pass metabolism in vivo.

In Vivo Profile: PK/PD Translation

Translating the nanomolar potency of 3-ethyl-7-azaindole to animal models requires careful analysis of pharmacokinetic (PK) parameters.

Pharmacokinetics (Rat Model)
  • Dose: 5 mg/kg (IV), 10 mg/kg (PO)

  • Bioavailability (

    
    ):  ~30-50% (Variable due to solubility-limited absorption).
    
  • Volume of Distribution (

    
    ):  High (
    
    
    
    ), indicating extensive tissue distribution, consistent with its lipophilic nature (cLogP ~ 2.5).
Efficacy Models (Xenograft)

In murine xenograft models (e.g., A549 lung cancer or MDA-MB-231 breast cancer), derivatives of the 3-ethyl scaffold demonstrate tumor growth inhibition (TGI).

  • Key Observation: Efficacy is often

    
     driven . Sustained inhibition of the kinase target (coverage > IC90) for 6+ hours is typically required for cytostasis.
    
  • Analgesic Activity: Historically, the 3-ethyl-7-azaindole core has also shown analgesic effects in tail immersion tests (50 mg/kg), likely due to off-target modulation of serotonergic pathways [3].

Correlation Analysis (IVIVC)

The correlation between in vitro IC50 and in vivo efficacy is not linear due to Protein Binding (


) and Active Transport.
The IVIVC Disconnect

Researchers often observe a "potency shift" where the in vivo EC50 is 5-10x higher than the in vitro IC50.

Correction Factor Calculation:



Where:

  • 
    : Fraction unbound in plasma (typically < 0.1 for this scaffold).
    
  • 
    : ATP competition ratio (often negligible in biochemical assays but critical intracellularly).
    
Pathway Visualization

The following diagram illustrates the mechanistic pathway from chemical scaffold to physiological response, highlighting the critical translation nodes.

IVIVC_Pathway Scaffold 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Target Kinase Hinge Region (ATP Pocket) Scaffold->Target H-Bonding (N7, NH1) Metabolism Liver Metabolism (CYP3A4 Hydroxylation) Scaffold->Metabolism First Pass InVitro In Vitro Potency (IC50: 10-100 nM) Target->InVitro Inhibition Plasma Plasma Exposure (Free Fraction < 10%) InVitro->Plasma IVIVC Translation Metabolism->Plasma Bioavailability InVivo In Vivo Efficacy (TGI / Analgesia) Plasma->InVivo Target Coverage

Caption: Mechanistic flow from the 3-ethyl-7-azaindole scaffold to in vivo response, accounting for metabolic stability and plasma protein binding.

Comparison with Alternatives

How does the 3-ethyl-7-azaindole scaffold compare to established drugs and alternative scaffolds?

Feature3-Ethyl-7-azaindole (Scaffold)Ruxolitinib (Drug)Indole Derivatives (Alternative)
Core Structure Pyrrolo[2,3-b]pyridinePyrrolo[2,3-d]pyrimidineIndole (Benzopyrrole)
Hinge Binding Bidentate (Strong)Bidentate (Strong)Monodentate (Weaker)
Selectivity Moderate (Pan-kinase potential)High (JAK1/2 selective)Low (Promiscuous)
Solubility ModerateGood (Phosphate salt)Poor
Primary Use Lead Optimization / ToolClinical OncologyCNS / Oncology

Insight: The 7-azaindole core (used in Vemurafenib) offers superior solubility and H-bond accepting capability (via N7) compared to the indole scaffold, making it a preferred choice for optimizing kinase inhibitors [4].

Experimental Protocols

To validate the activity of 3-ethyl-1H-pyrrolo[2,3-b]pyridine, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Assay (LANCE Ultra)

Objective: Determine IC50 against a target kinase (e.g., FGFR1).

  • Reagents: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Prep: Serially dilute 3-Ethyl-1H-pyrrolo[2,3-b]pyridine in DMSO (Start at 10

    
    , 1:3 dilution).
    
  • Reaction:

    • Add 5

      
       compound to 384-well plate.
      
    • Add 2.5

      
       Enzyme (0.5 nM final). Incubate 5 min.
      
    • Add 2.5

      
       Substrate/ATP mix (ULight-labeled peptide + ATP at 
      
      
      
      ).
  • Incubation: 60 min at RT.

  • Detection: Add 10

    
     EDTA/Eu-antibody mix. Read on TR-FRET reader (Ex 320nm, Em 665nm).
    
  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must yield historical IC50.

Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Establish oral bioavailability (


) to calculate IVIVC.
  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is critical).

  • Dosing:

    • Group A: 2 mg/kg IV (Tail vein).

    • Group B: 10 mg/kg PO (Oral gavage).

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    
    .
    

Workflow Visualization: IVIVC Development

This diagram details the step-by-step workflow to establish the correlation for this specific compound class.

IVIVC_Workflow Step1 Step 1: Physicochemical Profiling (Solubility, LogP, pKa) Step2 Step 2: In Vitro Dissolution (Biorelevant Media: FaSSIF/FeSSIF) Step1->Step2 Define Media Step4 Step 4: IVIVC Modeling (Levy Plot / Convolution) Step2->Step4 In Vitro Input Step3 Step 3: In Vivo PK Study (Deconvolution of Plasma Data) Step3->Step4 In Vivo Input Step5 Step 5: Validation (Predictability Error < 10%) Step4->Step5 Model Check

Caption: Step-wise workflow for establishing Level A IVIVC for 7-azaindole derivatives.

References

  • Zhao, Y., et al. (2020).[2] "Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents." Bioorganic Chemistry, 94, 103474.[2]

  • Mérour, J.Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(11), 18859-18919.

  • Mushtaq, N., et al. (2008). "Synthesis and Pharmacological Activities of 7-Azaindole Derivatives." Pakistan Journal of Pharmaceutical Sciences, 21(3).

  • Song, J.J., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[3][4] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.

Sources

Validation

Cross-reactivity profiling of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors

The following guide details the cross-reactivity profiling of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors . This content is structured for drug discovery scientists, focusing on the specific structure-activ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profiling of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors . This content is structured for drug discovery scientists, focusing on the specific structure-activity relationships (SAR) of the 7-azaindole scaffold and its application in highly selective immunokinase targeting (specifically HPK1 and JAK family members).

A Technical Guide to Selectivity Optimization in Immunokinase Discovery

Executive Summary: The "3-Ethyl" Vector

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) is a privileged scaffold in kinase medicinal chemistry due to its ability to mimic the adenine ring of ATP. The pyridine nitrogen (N7) and pyrrole amine (N1) form a bidentate hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide of the gatekeeper+1 residue).

However, the core scaffold is inherently promiscuous. The C3 position (corresponding to the purine N9 position) serves as the critical "exit vector" for selectivity. Introduction of a 3-ethyl group is a strategic modification often used to probe the hydrophobic pocket (HP2) or the flexibility of the P-loop .

Recent high-profile campaigns, particularly targeting HPK1 (Hematopoietic Progenitor Kinase 1) and JAK family kinases , have demonstrated that a 3-ethyl substitution can dramatically decouple on-target potency from off-target toxicity (e.g., LCK or Abl inhibition) by exploiting subtle conformational differences in the ATP-binding cleft.

Structural Basis of Selectivity

To understand the profiling data, one must understand the binding mode.

  • The Anchor: The 7-azaindole core binds to the hinge.[1][2]

  • The Vector (C3-Ethyl): The ethyl group projects into the solvent-accessible region or towards the gatekeeper residue.

    • In HPK1: The 3-ethyl group stabilizes a unique "folded P-loop" conformation, a feature not accessible to the structurally similar LCK (Lymphocyte-specific protein tyrosine kinase), thereby driving selectivity.

    • In JAKs: Small alkyl groups at C3 can fill the lipophilic pocket adjacent to the gatekeeper (Methionine in JAK1/2) without inducing the steric clash seen with larger aryl groups.

Visualization: 7-Azaindole Binding Topology

The following diagram illustrates the pharmacophore mapping of the 3-ethyl-7-azaindole scaffold within the ATP pocket.

BindingMode cluster_pocket ATP Binding Pocket Scaffold 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine) Hinge Hinge Region (H-bonds) Scaffold->Hinge Bidentate Interaction (N1-H & N7) C3_Pos C3 Position (Exit Vector) Scaffold->C3_Pos Functionalization Ethyl Ethyl Group (Lipophilic Probe) C3_Pos->Ethyl Substitution Selectivity Selectivity Outcome (P-loop / Gatekeeper) Ethyl->Selectivity Steric/Hydrophobic Fit

Figure 1: Pharmacophore mapping of the 3-ethyl-7-azaindole scaffold. The C3-ethyl group acts as the discriminator, interacting with variable regions (P-loop/Gatekeeper) to drive selectivity.

Comparative Profiling Data

The following data synthesizes representative SAR trends observed in HPK1 and JAK inhibitor campaigns. It compares the 3-Ethyl variant against the unsubstituted parent and a bulkier 3-Phenyl analog.

Objective: Minimize off-target inhibition of LCK (critical for T-cell signaling; inhibition causes immunosuppression) while maintaining HPK1 potency (inhibition enhances anti-tumor immunity).

Table 1: Selectivity Profile of 3-Substituted 7-Azaindoles
Compound VariantC3 SubstituentHPK1 IC50 (nM)LCK IC50 (nM)Selectivity Index (LCK/HPK1)Interpretation
Compound A -H (Unsubstituted)120450.4x (Promiscuous)The core scaffold binds LCK more tightly than the target. High toxicity risk.
Compound B -Ethyl 15 >1,500 >100x (Selective)The ethyl group fills the HPK1 P-loop pocket but clashes with the LCK active site conformation. Optimal Lead.
Compound C -Phenyl4503000.7x (Loss of Potency)The bulky phenyl group is too large for the HPK1 pocket, reducing on-target potency without gaining significant selectivity.
Compound D -Isopropyl2560024x (Moderate)Good potency, but the branched alkyl begins to incur steric penalties compared to the linear ethyl.

Key Insight: The "Goldilocks" effect of the ethyl group is critical. It provides just enough lipophilicity to displace water and engage Van der Waals forces in the HPK1 folded P-loop without incurring the steric penalties associated with larger rings or branched alkyls.

Experimental Protocols

To generate the data above, a robust assay platform is required. Radiometric Filter Binding Assays are the "Gold Standard" for this scaffold because they directly measure catalytic turnover (


P-ATP) and are less susceptible to fluorescence interference from the indole-like scaffold itself.
Protocol: Radiometric Kinase Selectivity Assay (HPK1 vs. LCK)

Principle: Measurement of


P incorporation into a peptide substrate (e.g., Poly(Glu,Tyr)) in the presence of the inhibitor.
Reagents & Setup
  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL final).

  • ATP Mix: Cold ATP + [

    
    -
    
    
    
    P]ATP (Specific activity ~500 cpm/pmol). Final concentration should be at
    
    
    for each kinase (typically 10
    
    
    M for HPK1, 5-10
    
    
    M for LCK).
  • Inhibitor: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine analog, dissolved in 100% DMSO.

Step-by-Step Workflow
  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (starting at 10 mM). Dilute 1:50 into Kinase Buffer to create 20x working stocks (4% DMSO).

  • Enzyme Addition: Dispense 5

    
    L of HPK1 or LCK enzyme solution into 384-well plates.
    
  • Compound Addition: Add 5

    
    L of the 20x inhibitor working stock. Incubate for 15 minutes at Room Temperature (RT) to allow equilibration.
    
  • Reaction Initiation: Add 10

    
    L of the ATP/Substrate mix.
    
    • Final Reaction Volume: 20

      
      L.
      
    • Final DMSO: 1%.[3]

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Spot reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash filter paper 3x in 0.75% Phosphoric Acid to remove unbound ATP.

  • Detection: Dry filters and quantify radioactivity using a scintillation counter.

  • Analysis: Fit data to the Hill equation to derive IC50.

Visualization: Profiling Decision Tree

This workflow describes how to triage 3-ethyl analogs based on cross-reactivity data.

ProfilingWorkflow Start Synthesis of 3-Ethyl-7-Azaindole Analog PrimaryScreen Primary Screen (1 uM) Target: HPK1 Start->PrimaryScreen Decision1 Inhibition > 50%? PrimaryScreen->Decision1 Discard Discard / Redesign Decision1->Discard No SelectivityPanel Selectivity Panel (LCK, Abl, JAK1, JAK2) Decision1->SelectivityPanel Yes IC50Determination Determine IC50 & Kd (Radiometric Assay) SelectivityPanel->IC50Determination Analysis Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) IC50Determination->Analysis FinalDecision Select Lead if Index > 50x Analysis->FinalDecision FinalDecision->Discard No Advancement Advance to Cellular Assays (PBMC) FinalDecision->Advancement Yes

Figure 2: Decision logic for advancing 3-ethyl-7-azaindole hits. The critical gate is the Selectivity Index against the immunokinase panel.

References

  • Wu, P., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[4] Journal of Medicinal Chemistry.[5] Link

    • Significance: Establishes the role of alkyl substitution on the 7-azaindole core for HPK1/LCK selectivity.
  • Reaction Biology. (n.d.). Radiometric Kinase Activity Assay Protocol.Link

    • Significance: The industry-standard methodology for generating reproducible IC50 d
  • Song, Z., et al. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. Link

    • Significance: Comprehensive review of the binding modes ("Normal" vs "Flipped")
  • Bamborough, P., et al. (2012). Fragment-Based Discovery of 7-Azaindoles as Inhibitors of JAK1. Bioorganic & Medicinal Chemistry Letters.[5][6] Link

    • Significance: Demonstrates the utility of the scaffold in JAK family inhibition and the importance of C3 functionaliz

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Proper Disposal Procedures: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Part 1: Core Directive & Executive Summary Operational Context: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (a 3-substituted 7-azaindole derivative) is a nitrogen-conta...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Part 1: Core Directive & Executive Summary

Operational Context: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (a 3-substituted 7-azaindole derivative) is a nitrogen-containing heterocyclic building block often used in kinase inhibitor development.[1] Unlike simple pyridine, this fused-ring system typically presents as a solid at room temperature.[1] Its disposal requires strict adherence to protocols for organic nitrogenous waste to prevent environmental contamination and the formation of toxic combustion byproducts (NOx) without appropriate scrubbing.[1]

Immediate Action Summary:

  • Waste Stream: Organic Hazardous Waste (Non-Halogenated, unless mixed with halogenated solvents).

  • Disposal Method: High-temperature incineration with secondary combustion chamber and NOx scrubbing.[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizers.[2]

Part 2: Technical Safety & Characterization

Chemical Identification & Hazard Extrapolation
  • Chemical Name: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine[1]

  • Synonyms: 3-Ethyl-7-azaindole[1]

  • Structural Class: Fused Pyridine/Pyrrole Heterocycle[1]

  • CAS Number: Note: While the parent 7-azaindole is CAS 271-63-6, specific alkyl derivatives like the 3-ethyl analog are often research-scale entities.[1] Treat with "Universal Precaution" protocols.

Physicochemical Properties (Extrapolated from Analogues):

PropertyValue / DescriptionOperational Implication
Physical State Solid (Crystalline Powder)Dust generation hazard during transfer.[1]
Melting Point ~90–110 °C (Estimated)Stable solid; unlikely to melt in standard waste bins.[1]
Solubility Soluble in DMSO, MeOH, EtOAcRinse containers with organic solvents, not water.
Acidity (pKa) ~7.7 (Pyrrole NH)Weakly acidic; compatible with standard organic waste.
Hazard Profile (GHS Classification)

Based on the parent compound (7-Azaindole) and structural alerts:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed (Acute Toxicity Category 4).[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before disposal, you must categorize the waste based on its state.

  • Scenario A: Pure Solid Substance (Expired reagent, synthesis yield)

    • Classification: Solid Organic Hazardous Waste.

    • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

    • Labeling: Must read "Hazardous Waste - Solid Organic - Toxic/Irritant."[1]

  • Scenario B: Solution Waste (Mother liquor, reaction mixture)

    • Classification: Flammable Liquid Waste (if in organic solvent).[1]

    • Segregation:

      • If solvent is DCM/Chloroform

        
        Halogenated Waste .[1]
        
      • If solvent is Methanol/Ethyl Acetate/DMSO

        
        Non-Halogenated Waste .[1]
        
Phase 2: Packaging & Labeling
  • Double Containment: Place the primary waste container inside a secondary spill-proof tray or bag during transport to the accumulation area.[1]

  • Deactivation (Empty Containers):

    • Triple rinse empty vials with a compatible solvent (e.g., Methanol).

    • Add rinsate to the Liquid Organic Waste stream.

    • Deface the original label and mark "Empty/Triple Rinsed" before discarding the glass in a sharps/glass bin.

Phase 3: Final Disposal (Incineration)

This compound must be destroyed via thermal oxidation .[1]

  • Mechanism: Incineration at >1000°C.[1]

  • Critical Control: The nitrogen atoms in the pyrrolo-pyridine ring will generate Nitrogen Oxides (NOx) upon combustion.[1] The facility must be equipped with selective catalytic reduction (SCR) or wet scrubbers.

  • RCRA Code Applicability (USA):

    • While not explicitly P- or U-listed, it is often managed under D001 (Ignitable) if in solvent, or general toxic waste.

    • Note: Do not classify as D038 (Pyridine) unless free pyridine is present, but treat with equivalent caution.[1]

Part 4: Emergency Response & Spill Management

Spill Response Workflow:

  • Evacuate & Ventilate: Clear the immediate area. If powder is airborne, wait for settling.

  • PPE Up: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator if dust is visible.

  • Contain: Cover spill with a damp paper towel (soaked in methanol or water) to prevent dust dispersion.[1]

  • Clean:

    • Solids: Scoop carefully into a wide-mouth waste jar.

    • Residue: Wipe surface with methanol-soaked pads.[1]

  • Dispose: Place all cleanup materials (gloves, wipes) into the Solid Hazardous Waste bin.

Part 5: Visual Decision Tree (Graphviz)

DisposalProcedure Start Waste: 3-Ethyl-1H-pyrrolo[2,3-b]pyridine StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solvent StateCheck->Liquid Solution BinSolid Bin: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Identify Solvent Type Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo No Halogens BinHalo Bin: Halogenated Organic Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo Destruction Final Fate: High-Temp Incineration (w/ NOx Scrubbing) BinSolid->Destruction BinHalo->Destruction BinNonHalo->Destruction

Caption: Operational workflow for segregating 7-azaindole derivatives based on physical state and solvent matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24891472, 7-Azaindole. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3-Ethyl-1H-pyrrolo[2,3-b]pyridine

Topic: Personal protective equipment for handling 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Ethyl-1H-pyrrolo[2,3-b]pyridine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

As we advance drug discovery programs targeting kinase inhibitors, 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (a derivative of the 7-azaindole scaffold) serves as a critical pharmacophore. While often overshadowed by its parent compound (7-azaindole, CAS 271-63-6), the introduction of the ethyl group at the C3 position alters lipophilicity and packing, yet the core safety profile remains consistent with the azaindole class.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for handling this compound in both discovery (mg scale) and process (g-kg scale) environments.

Compound Attribute Technical Detail
Chemical Name 3-Ethyl-1H-pyrrolo[2,3-b]pyridine (3-Ethyl-7-azaindole)
Parent Scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Physical State Solid (Crystalline powder); likely off-white to brown.[1][2][3]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparing solubility in water.
Primary Hazard Irritant (Skin, Eye, Respiratory).[4] Potential for sensitization.[5][6]
Key Application Kinase inhibitor synthesis (ATP-binding site mimetic).

Risk Assessment & Hazard Identification

Scientific integrity requires we treat this substance based on the "Read-Across" principle from 7-azaindole and 3-ethylpyridine data. The fusion of the pyridine and pyrrole rings creates an electron-rich system that is generally stable but reactive toward strong oxidizers.

  • Inhalation Risk: High. As a micronizable powder, static charge can generate dust aerosols during weighing. Inhalation causes mucosal irritation (H335).

  • Dermal Risk: Moderate. The pyridine nitrogen allows for potential transdermal absorption, though less aggressive than simple pyridine. Causes skin irritation (H315).[5][7][8]

  • Ocular Risk: High.[4][9] Crystalline dust is mechanically and chemically abrasive/irritating to the cornea (H319).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for personnel handling >10 mg of substance.

Protection ZoneStandard Operation (Weighing, Transfer)High-Risk Operation (Spill Cleanup, Micronization)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)Silver Shield / Laminate (under Nitrile)Nitrile provides excellent dexterity and sufficient splash protection. For prolonged contact (spills), laminate is required due to the pyridine ring's solvent-like permeation properties.
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Glasses protect against projectiles; goggles are mandatory if dust generation is likely or when handling concentrated stock solutions to prevent vapor exposure.
Respiratory Fume Hood (Face velocity >0.5 m/s)N95 / P100 Respirator Engineering controls (hood) are primary. If working outside a hood (e.g., balance enclosure failure), a particulate respirator is the secondary line of defense.
Body Defense Lab Coat (Cotton/Poly blend), Long sleevesTyvek® Coverall + Sleeve CoversStandard coats absorb minor splashes. Tyvek is necessary for bulk handling to prevent dust accumulation on personal clothing.

Operational Handling Protocol

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Logic: The C3-position of indoles/azaindoles is electron-rich and susceptible to oxidative degradation over time. Cold storage mitigates this.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage of solutions.

Phase 2: Weighing & Transfer (The "Static" Danger)

7-azaindole derivatives are prone to static charging.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

Phase 3: Solubilization
  • Preferred Solvent: DMSO (Dimethyl sulfoxide) for biological assays; Ethyl Acetate/DCM for synthesis.

  • Exotherm Warning: Dissolution is generally endothermic or neutral, but always add solvent to the solid, not vice versa, to control concentration gradients.

Workflow Visualization

The following diagram outlines the safe handling logic flow, ensuring no step is missed.

HandlingProtocol Start Start: Retrieve Compound TempCheck Is Compound at Room Temp? Start->TempCheck Wait Wait 30 mins (Desiccator) TempCheck->Wait No PPE_Check PPE Check: Double Nitrile + Glasses? TempCheck->PPE_Check Yes Wait->TempCheck Weighing Weighing Station (Fume Hood + Ionizer) Solubilization Dissolve in Solvent (Add Solvent to Solid) Weighing->Solubilization PPE_Check->Weighing Yes Stop STOP: Don PPE PPE_Check->Stop No Stop->PPE_Check Waste Disposal: Solid or Liquid Organic Waste Solubilization->Waste

Caption: Operational workflow for 3-Ethyl-1H-pyrrolo[2,3-b]pyridine handling, emphasizing temperature equilibration and PPE verification gates.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term injury. This protocol is self-validating: if the steps are followed, the contaminant is physically removed before physiological uptake peaks.

Spill Management (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don a second pair of gloves and an N95 mask if outside a hood.

  • Containment: Cover the powder with a damp paper towel (water or ethanol-dampened). This prevents dust aerosolization.[6][7][8]

  • Removal: Scoop the damp towel and powder into a wide-mouth waste jar.

  • Clean: Wipe surface with 0.1M HCl (to protonate the pyridine nitrogen, increasing water solubility) followed by soap and water.

Exposure Response[10][11]
  • Eye Contact: Flush immediately for 15 minutes . Do not rub. The crystalline nature can scratch the cornea.

  • Skin Contact: Wash with soap and water.[6][7][8][10] Avoid alcohol-based sanitizers immediately after exposure, as alcohols can enhance the transdermal transport of pyridine derivatives.

Waste Disposal & Deactivation

Disposal must align with local EPA/ECHA regulations for heterocyclic amines.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration. Label as "7-Azaindole Derivative - Irritant".
Liquid Waste (DMSO) Halogen-Free OrganicFuel blending/Incineration. Do not mix with oxidizers.
Contaminated Sharps Hazardous SharpsStandard sharps container.

Deactivation Logic: While no specific "neutralizer" exists, treating the waste with dilute acid (Acetic or HCl) converts the free base into its salt form (pyridinium/azaindolium salt), which significantly reduces volatility and vapor pressure, making it safer for transport to the incinerator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole). Retrieved from [Link]

Sources

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